3-(3-Formylphenyl)-2-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-1H-pyridin-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-13-12(11)15/h1-8H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQRQWYHTOKILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CNC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682559 | |
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-40-4 | |
| Record name | 3-(2-Oxo-1,2-dihydropyridin-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"characterization of 3-(3-Formylphenyl)-2-hydroxypyridine"
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Formylphenyl)-2-hydroxypyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a biaryl compound with significant potential in medicinal chemistry and materials science. The structure uniquely combines a 2-hydroxypyridine scaffold, prevalent in numerous bioactive molecules, with a versatile formylphenyl moiety that serves as a synthetic handle for further derivatization. This document outlines a robust synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction and details a multi-technique analytical workflow for unambiguous structural elucidation and purity assessment. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this promising molecular architecture.
Introduction and Rationale
The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, this compound, is an exemplar of this strategy. The 2-hydroxypyridine core is a "privileged structure" found in numerous FDA-approved drugs and clinical candidates, valued for its hydrogen bonding capabilities and its role as a bioisostere for amide or carboxylic acid groups.[1] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]
The appended 3-formylphenyl group introduces a crucial element of synthetic versatility. The aldehyde functional group is a gateway to a multitude of chemical transformations, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The strategic combination of these two moieties makes this compound a valuable building block. A thorough understanding of its synthesis and a rigorous characterization are paramount for its effective utilization in research and development. This guide provides the necessary field-proven protocols and analytical interpretations to that end.
Caption: Molecular structure of this compound.
Synthesis and Purification
The most robust and widely applicable method for constructing the C-C bond between the two aromatic rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and generally high yields, making it ideal for a molecule bearing both hydroxyl and formyl groups, which might be sensitive to harsher conditions.
Causality of Experimental Design: The choice of coupling partners is critical. We propose the coupling of 2-Chloro-3-hydroxypyridine with (3-Formylphenyl)boronic acid . This pathway is often preferred due to the commercial availability and stability of the boronic acid. While the hydroxyl group on the pyridine ring can sometimes hinder Suzuki reactions, the use of appropriate bases and catalyst systems can overcome this challenge.[5]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 2-chloro-3-hydroxypyridine (1.0 eq), (3-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The solvent volume should be sufficient to create a stirrable slurry. Secure a condenser to the flask and degas the mixture by bubbling argon gas through it for 20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq). The choice of a bulky, electron-rich phosphine ligand like dppf enhances catalyst stability and promotes the reductive elimination step.[6]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete upon the disappearance of the limiting starting material (2-chloro-3-hydroxypyridine).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized compound.
Caption: Logical workflow for the analytical characterization of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the hydroxyl proton.[7]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| Aldehyde (-CHO) | 10.1 - 10.3 | s (singlet) | - | Deshielded proton adjacent to carbonyl oxygen. |
| Hydroxyl (-OH) | 9.8 - 10.5 | br s (broad singlet) | - | Exchangeable proton, chemical shift is concentration-dependent. |
| Phenyl H (ortho to CHO) | 8.1 - 8.2 | s or d | ~1-2 | Ortho to two substituents. |
| Phenyl H (para to CHO) | 8.0 - 8.1 | d | ~7-8 | Ortho to one substituent. |
| Phenyl H | 7.7 - 7.8 | t | ~7-8 | Triplet from two ortho neighbors. |
| Phenyl H | 7.6 - 7.7 | d | ~7-8 | Ortho to one substituent. |
| Pyridine H6 | 7.5 - 7.6 | dd | ~4-5, ~1-2 | Coupled to H5 and H4. |
| Pyridine H4 | 7.3 - 7.4 | dd | ~7-8, ~1-2 | Coupled to H5 and H6. |
| Pyridine H5 | 7.1 - 7.2 | dd | ~7-8, ~4-5 | Coupled to H4 and H6. |
Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Carbon Assignment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| Aldehyde C=O | 192 - 194 | Characteristic chemical shift for an aromatic aldehyde. |
| Pyridine C2 (C-OH) | 158 - 162 | Carbon bearing the electron-donating hydroxyl group. |
| Aromatic C (Quaternary) | 135 - 145 | Includes C-C linkage carbons and phenyl carbon attached to CHO. |
| Aromatic CH | 120 - 140 | Range for sp² carbons in the pyridine and phenyl rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is typically acquired from a KBr pellet or using an ATR accessory.
Predicted Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
|---|---|---|---|
| O-H Stretch | 3200 - 3500 | Strong, Broad | Hydrogen-bonded hydroxyl group.[8] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | sp² C-H bonds of the aromatic rings. |
| Aldehydic C-H Stretch | 2720 - 2820 | Medium, Sharp | Characteristic stretch for an aldehyde C-H bond.[8] |
| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong, Sharp | Conjugated aldehyde carbonyl group.[8] |
| C=C / C=N Stretch | 1450 - 1600 | Medium-Strong | Aromatic ring vibrations. |
| C-O Stretch | 1200 - 1300 | Strong | Stretch of the phenol-like C-O bond. |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the most accurate determination of the molecular weight and allows for the confirmation of the elemental composition.
-
Molecular Formula: C₁₂H₉NO₂
-
Monoisotopic Mass: 200.0706 Da (for the [M+H]⁺ ion)
-
Technique: Electrospray ionization (ESI) is the preferred method for this polar molecule, typically observing the protonated molecular ion [M+H]⁺ in positive ion mode. The experimentally observed mass should match the calculated mass to within 5 ppm.
X-ray Crystallography
If suitable single crystals can be grown (e.g., by slow evaporation from a solvent mixture like ethanol/water or ethyl acetate/hexane), single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure.[9] This analysis would confirm:
-
Atomic Connectivity: Absolute confirmation of the synthesized structure.
-
Conformation: The dihedral angle between the pyridine and phenyl rings.
-
Intermolecular Interactions: The presence and nature of hydrogen bonding (e.g., involving the hydroxyl group and the pyridine nitrogen or aldehyde oxygen of adjacent molecules) and π-stacking in the solid state.[10][11]
Potential Applications and Future Directions
The validated synthesis and characterization of this compound opens several avenues for further research:
-
Medicinal Chemistry: The molecule can serve as a platform for developing novel therapeutics. The aldehyde can be converted into a diverse array of functional groups to probe interactions with biological targets. For instance, reductive amination can introduce amine side chains to target specific enzyme active sites or receptors.[2][12]
-
Ligand Development: The hydroxypyridine moiety is an excellent chelating agent for various metal ions. The molecule and its derivatives could be explored as ligands in catalysis or as fluorescent sensors for metal detection.
-
Materials Science: Biaryl structures are often investigated for their electronic and photophysical properties. Derivatives could be synthesized and evaluated for applications in organic electronics or as components of functional polymers.[13]
Conclusion
This technical guide has established a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By employing a robust Suzuki-Miyaura coupling protocol and a suite of modern analytical techniques (NMR, IR, HRMS, and X-ray crystallography), researchers can confidently prepare and validate this versatile chemical building block. The detailed protocols, expected data, and scientific rationale provided herein are intended to empower scientists in drug discovery and materials science to fully exploit the potential of this promising molecular scaffold.
References
-
D. G. Johnson, et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). 3‐component synthesis of hydroxypyridine derivatives. ResearchGate. Available at: [Link]
-
Wiley-VCH. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Wiley Online Library. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
A. A. Bekhit, et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3. ResearchGate. Available at: [Link]
-
N-ro Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine. PubChem. Available at: [Link]
-
A. S. Kalyakina, et al. (2025). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. SpringerLink. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. Available at: [Link]
-
S. A. de Oliveira, et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]
-
W. J. Thumar, et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
K. Gobis, et al. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chempoint.com [chempoint.com]
- 13. nbinno.com [nbinno.com]
A Technical Guide to 3-(3-Formylphenyl)-2-hydroxypyridine: Synthesis, Characterization, and Application
Executive Summary: This document provides a comprehensive technical overview of 3-(3-Formylphenyl)-2-hydroxypyridine, a heterocyclic compound with significant potential as a versatile building block in drug discovery and materials science. Its structure uniquely combines a 2-hydroxypyridine/2-pyridone tautomeric system, a biaryl linkage, and a reactive formyl group, presenting multiple avenues for chemical modification and interaction. This guide, intended for researchers and drug development professionals, outlines a robust synthetic pathway, details a multi-technique approach for its analytical characterization, and explores its reactivity profile and potential applications, particularly within the framework of fragment-based drug design.
Introduction and Structural Significance
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the C2 position and a 3-formylphenyl group at the C3 position. The molecule's true nature is more complex than a single structure suggests, primarily due to the prototropic tautomerism of the 2-hydroxypyridine moiety.
1.1. Chemical Structure and Tautomerism
The compound exists as an equilibrium between two tautomeric forms: the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form. This equilibrium is a classic example in heterocyclic chemistry and is highly influenced by the solvent environment; polar solvents tend to favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form[1]. This duality is critical as it governs the molecule's hydrogen bonding capabilities, reactivity, and spectroscopic properties. The 2-pyridone form can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the 2-hydroxypyridine form presents a phenolic hydroxyl group.
Figure 1: Tautomeric Equilibrium

1.2. Significance as a Chemical Scaffold
This molecule is a trifunctional scaffold of high value in medicinal chemistry:
-
Biaryl Core: The aryl-pyridine structure is a common motif in pharmacologically active compounds.
-
Reactive Handle: The formyl (aldehyde) group is a versatile functional group that can be readily transformed into a wide array of other functionalities (e.g., amines, alcohols, carboxylic acids, alkenes), making it an ideal anchor point for library synthesis or covalent modification.[2]
-
Hydrogen Bonding Motif: The 2-hydroxypyridine/2-pyridone system is an excellent hydrogen bond donor and acceptor, capable of forming stable interactions with biological targets like proteins and enzymes.[3]
These features position this compound as a prime candidate for fragment-based drug discovery (FBDD) and as a key intermediate for creating targeted therapeutic agents.[2][4]
Proposed Synthesis and Purification
The most logical and field-proven approach for constructing the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high yields, tolerance of diverse functional groups (including aldehydes), and the commercial availability of the necessary starting materials.[2]
2.1. Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of 3-Bromo-2-hydroxypyridine with 3-Formylphenylboronic acid. The hydroxyl group on the pyridine ring does not typically interfere with the coupling reaction.
Caption: Proposed workflow for the synthesis and purification of the target compound.
2.2. Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-2-hydroxypyridine (1.0 eq), 3-Formylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
2.3. Experimental Protocol: Purification and Purity Assessment
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Purity of the final fractions is assessed using High-Performance Liquid Chromatography (HPLC).
| HPLC Method Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Comprehensive Structural and Analytical Characterization
Unambiguous characterization requires a suite of analytical techniques. The results must be interpreted with the understanding of the tautomeric equilibrium, which can lead to broadened peaks or the appearance of two sets of signals in some spectra.[5][6]
Caption: Major reaction pathways stemming from the versatile formyl group.
4.2. Role as a Pharmacophore and in Fragment-Based Drug Discovery (FBDD)
In modern drug design, a pharmacophore is an abstract description of molecular features necessary for biological activity. This compound presents several key pharmacophoric features:
-
Hydrogen Bond Donor: N-H or O-H.
-
Hydrogen Bond Acceptor: C=O or pyridine N.
-
Aromatic/Hydrophobic Regions: Two aromatic rings.
This molecule is an ideal "fragment" for FBDD. [4]Its moderate size and complexity, combined with a reactive handle, allow for a "fragment growing" strategy. Researchers can screen this core fragment for weak binding to a biological target. Once a hit is identified, the formyl group can be used to synthesize a small, focused library of derivatives to improve potency and selectivity by exploring adjacent pockets in the target's binding site.
Conclusion
This compound represents a strategically designed chemical scaffold with high potential for innovation in the pharmaceutical and chemical sciences. Its synthesis is achievable through robust and scalable cross-coupling methodologies. A comprehensive suite of analytical techniques, including NMR, MS, and IR spectroscopy, can provide unambiguous structural confirmation, provided the inherent tautomerism is considered during interpretation. The true value of this compound is realized in its application as a versatile intermediate, where its trifunctional nature—a biaryl system, a hydrogen-bonding motif, and a highly reactive formyl group—can be leveraged to build molecular complexity and develop novel, high-value compounds.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.
- ChemicalBook. (2023). 2-Hydroxypyridine.
- Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
- The Journal of Chemical Physics. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing.
- Wikipedia. (n.d.). 2-Pyridone.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- Human Metabolome Database. (2012). Showing metabocard for 2-Hydroxypyridine (HMDB0013751).
- PubChem. (n.d.). 3-Hydroxypyridine.
- ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?.
- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.
- Guidechem. (n.d.). What is the synthesis process of 3-Hydroxy-2-methylpyridine?.
- Durham E-Theses. (2001). New functionalised 3-hydroxypyridines.
- The Journal of Organic Chemistry. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. ACS Publications.
- MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
- PubChem. (n.d.). 2-(3-Formylphenyl)-4-hydroxypyridine.
- Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
- National Institute of Standards and Technology. (n.d.). 3-Pyridinol - NIST WebBook.
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
- National Institutes of Health. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
- National Institutes of Health. (n.d.). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach.
- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds.
- Royal Society of Chemistry. (n.d.). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine.
- PubMed Central. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- National Institute of Standards and Technology. (n.d.). Pyridine - NIST WebBook.
- Otto Chemie Pvt. Ltd. (n.d.). 3-Hydroxy pyridine, 98% 109-00-2 India.
- PubMed Central. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets.
- Research and Reviews. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds.
- Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki.
- Human Metabolome Database. (2020). Showing metabocard for 3-Hydroxypyridine sulfate (HMDB0240652).
- Thermo Fisher Scientific. (n.d.). Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.
- National Institute of Standards and Technology. (n.d.). 3-Pyridinol, TMS derivative - NIST WebBook.
- ChemicalBook. (n.d.). 2,3-Dihydroxypyridine(16867-04-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Hydroxypyridine(142-08-5)IR1.
- ChemicalBook. (n.d.). 3-Bromo-2-hydroxypyridine(13466-43-8) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine(16867-03-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2)IR1.
Sources
Introduction: The Structural Landscape of 3-(3-Formylphenyl)-2-hydroxypyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Formylphenyl)-2-hydroxypyridine
This compound is a bifunctional molecule featuring a 2-hydroxypyridine core linked to a 3-formylphenyl substituent. The 2-hydroxypyridine moiety is a crucial pharmacophore in many bioactive compounds and can exist in tautomeric equilibrium with its corresponding pyridone form. The formylphenyl group provides a reactive aldehyde handle for further synthetic transformations. Accurate structural elucidation is paramount for understanding its reactivity, and this is achieved through a synergistic application of various spectroscopic techniques. Pyridine and its derivatives are extensively used as intermediates in analytical chemistry and are of considerable biological and pharmaceutical importance.[1]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, it provides unambiguous information on the proton and carbon framework, confirming connectivity and substitution patterns.
Causality in Experimental Choices: The Solvent Effect
The choice of NMR solvent is critical, particularly for molecules with exchangeable protons like the hydroxyl (-OH) group.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃): In these solvents, hydroxyl protons often exhibit broad signals due to intermolecular hydrogen bonding and chemical exchange.[2] The signal can sometimes be so broad as to be indistinguishable from the baseline.[2]
-
Protic, Deuterated Solvents (e.g., D₂O, CD₃OD): These solvents will actively exchange their deuterium atoms with the hydroxyl proton, causing the -OH signal to diminish or disappear entirely from the ¹H NMR spectrum.[3]
-
Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange. This results in sharper, more distinct signals for -OH and -NH protons, making it the solvent of choice for observing these labile protons.[3]
Therefore, DMSO-d₆ is the recommended solvent for a comprehensive analysis of the target molecule.
¹H NMR Spectral Analysis (Predicted in DMSO-d₆, 400 MHz)
The proton NMR spectrum is predicted to show distinct signals for the pyridine and phenyl rings, as well as the unique aldehyde and hydroxyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-α (CHO) | 9.9 - 10.1 | Singlet (s) | - | Highly deshielded proton attached to the electron-withdrawing carbonyl group. |
| H-β (OH) | 9.5 - 11.0 | Broad Singlet (br s) | - | Labile proton, position and broadness influenced by concentration and residual water.[4] |
| H-a, H-b, H-c | 7.5 - 8.2 | Multiplets (m) | ortho: 7-9, meta: 2-3 | Protons on the formylphenyl ring, with shifts influenced by the aldehyde and pyridine substituents. |
| H-d, H-e, H-f | 7.0 - 8.5 | Multiplets (m) | ortho: 5-9, meta: 2-4, para: 0-1 | Protons on the hydroxypyridine ring, with shifts based on published data for similar pyridine derivatives.[5][6] |
graph "molecular_structure_h_nmr" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define node positions for the molecule N1 [pos="0,0.866!", label="N"]; C2 [pos="-1,0!", label="C"]; C3 [pos="-1,-1!", label="C"]; C4 [pos="0,-1.866!", label="C"]; C5 [pos="1,-1!", label="C"]; C6 [pos="1,0!", label="C"];
C1p [pos="-2.5,-1.5!", label="C"]; C2p [pos="-3.5,-0.866!", label="C"]; C3p [pos="-3.5,0.134!", label="C"]; C4p [pos="-2.5,0.5!", label="C"]; C5p [pos="-1.5,-0.134!", label="C"]; C6p [pos="-1.5,-1.134!", label="C"];
O_OH [pos="-1.5,1!", label="O"]; H_OH [pos="-1.2,1.8!", label="H-β"];
C_CHO [pos="-4.8,-1.366!", label="C"]; O_CHO [pos="-5.5,-0.7!", label="O"]; H_CHO [pos="-5.1,-2.3!", label="H-α"];
H4 [pos="0,-2.866!", label="H-e"]; H5 [pos="2,-1.5!", label="H-f"]; H6 [pos="1.8,0.5!", label="H-d"];
H2p [pos="-4.3,-1.366!", label="H-a"]; H4p [pos="-2.5,1.5!", label="H-b"]; H5p [pos="-1,0.366!", label="H-c"];
// Draw bonds N1 -- C2 -- C3 -- C4 -- C5 -- C6 -- N1; C3 -- C1p; C1p -- C2p -- C3p -- C4p -- C5p -- C6p -- C1p; C2 -- O_OH -- H_OH; C3p -- C_CHO; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C4 -- H4; C5 -- H5; C6 -- H6; C2p -- H2p; C4p -- H4p; C5p -- H5p;
// Style nodes node [fontcolor="#202124"]; N1[fontcolor="#34A853"]; O_OH[fontcolor="#EA4335"]; O_CHO[fontcolor="#EA4335"]; H_OH[fontcolor="#4285F4"]; H_CHO[fontcolor="#4285F4"]; H4[fontcolor="#4285F4"]; H5[fontcolor="#4285F4"]; H6[fontcolor="#4285F4"]; H2p[fontcolor="#4285F4"]; H4p[fontcolor="#4285F4"]; H5p[fontcolor="#4285F4"]; }
Caption: Structure with proton labels for ¹H NMR assignment.
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆, 100 MHz)
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The carbon atoms of the carbonyl group and those bearing the hydroxyl group are particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Predicted δ (ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| Pyridine C-OH | 155 - 165 | The carbon attached to the hydroxyl group is significantly deshielded. Based on data for 3-hydroxypyridine.[7] |
| Aromatic C-H & C-C | 110 - 150 | A complex region containing signals for the 9 remaining aromatic carbons. Specific assignments require 2D NMR. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target compound, IR will provide definitive evidence for the hydroxyl and aldehyde moieties.
Predicted IR Spectral Features
The IR spectrum is dominated by the strong absorption of the carbonyl group and the broad stretch of the hydroxyl group.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |
| 3200 - 3600 | Hydroxyl (-OH) | O-H Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[8][9] |
| 3000 - 3100 | Aromatic C-H | C-H Stretch | Medium | Characteristic of C-H bonds on sp² hybridized carbons. |
| 2700 - 2850 | Aldehyde (CHO) | C-H Stretch | Medium, often two peaks | A highly diagnostic pair of bands for the aldehyde C-H bond. |
| 1690 - 1715 | Aldehyde (C=O) | C=O Stretch | Strong, Sharp | The position is typical for an aromatic aldehyde. This is often the most intense peak in the spectrum.[8] |
| 1450 - 1600 | Aromatic Rings | C=C Stretch | Medium to Strong | Multiple bands are expected due to skeletal vibrations of both the pyridine and phenyl rings.[10] |
| 1050 - 1250 | Pyridine C-O | C-O Stretch | Strong | Characteristic of the bond between the pyridine ring and the hydroxyl group.[9] |
digraph "ir_interpretation_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Acquire IR Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; region_check [label="Analyze 4000-2500 cm⁻¹ Region", fillcolor="#FBBC05"]; oh_check [label="Broad peak at 3200-3600 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; aldehyde_ch_check [label="Medium peaks at ~2700-2850 cm⁻¹?", shape=diamond, style=filled, fillcolor="#FFFFFF"]; carbonyl_check [label="Analyze 1800-1650 cm⁻¹ Region\nStrong, sharp peak?", fillcolor="#FBBC05"]; fingerprint_check [label="Analyze Fingerprint Region\n(< 1500 cm⁻¹)", fillcolor="#FBBC05"]; confirm_oh [label="Hydroxyl Group Likely Present", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_aldehyde [label="Aldehyde Group Likely Present", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_aromatic [label="Aromatic Rings Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_conclusion [label="Structure Consistent with Data", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> region_check; region_check -> oh_check; oh_check -> aldehyde_ch_check [label="Yes"]; oh_check -> confirm_oh [style=invis]; oh_check:e -> confirm_oh:w [lhead=cluster_oh, style=solid]; aldehyde_ch_check -> carbonyl_check [label="Yes"]; aldehyde_ch_check -> confirm_aldehyde [style=invis]; aldehyde_ch_check:e -> confirm_aldehyde:w [lhead=cluster_aldehyde, style=solid]; carbonyl_check -> fingerprint_check; fingerprint_check -> confirm_aromatic;
subgraph "cluster_oh" { style=invis; confirm_oh; } subgraph "cluster_aldehyde" { style=invis; confirm_aldehyde; }
{rank=same; confirm_oh; confirm_aldehyde; confirm_aromatic;}
confirm_oh -> final_conclusion; confirm_aldehyde -> final_conclusion; confirm_aromatic -> final_conclusion; }
Caption: Workflow for the interpretation of key IR spectral regions.
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pathways (Electron Ionization)
Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and reproducible fragmentation.
-
Molecular Formula: C₁₂H₉NO₂
-
Exact Mass: 199.06 g/mol
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 199.
The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The fragmentation of pyridine derivatives often involves the loss of hydrogen cyanide (HCN).
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment | Rationale for Loss |
| 199 | [C₁₂H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 198 | [M - H]⁺ | Loss of a hydrogen radical, likely the aldehydic proton. |
| 171 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde group, a common fragmentation for aromatic aldehydes. |
| 170 | [M - CHO]⁺ | Loss of the entire formyl radical. |
| 95 | [C₅H₅NO]⁺ | Represents the hydroxypyridine moiety, though cleavage of the C-C single bond is less favored than other pathways. |
digraph "fragmentation_pathway" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];M [label="Molecular Ion (M⁺)\nm/z = 199", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z = 198"]; M_minus_CO [label="[M-CO]⁺\nm/z = 171"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 170"];
M -> M_minus_H [label="- H•"]; M -> M_minus_CO [label="- CO"]; M -> M_minus_CHO [label="- CHO•"]; }
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Subject the vaporized sample to a beam of high-energy electrons (typically 70 eV) in the ion source.[11]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum. The ion source temperature is typically maintained around 200°C.[11]
Conclusion
The structural characterization of this compound is definitively achievable through a combined spectroscopic approach. ¹H and ¹³C NMR will establish the carbon-hydrogen framework, IR spectroscopy will confirm the presence of the critical hydroxyl and aldehyde functional groups, and mass spectrometry will verify the molecular weight and provide corroborating structural evidence through fragmentation analysis. The predictive data and robust protocols outlined in this guide provide a solid foundation for researchers to confidently acquire and interpret the empirical data for this compound, ensuring its unambiguous identification and paving the way for its application in further research and development.
References
[12] BenchChem (2025). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. Available at: [1] Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [2] Reddit user discussion. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [13] Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [14] Cetina, M., & Jukić, M. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [15] ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [3] Herczeg, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [16] Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. Available at: [11] BenchChem (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Available at: [4] Exarchou, V., & Gerothanassis, I. P. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available at: Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Available at: [10] University of Colorado Boulder. (n.d.). INTERPRETATION OF IR SPECTRA. Available at: [8] Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [9] Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [5] ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. Available at: [6] Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [7] ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 13C NMR spectrum. Available at:
Sources
- 1. One moment, please... [ajeee.co.in]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3-Hydroxypyridine(109-00-2) 13C NMR spectrum [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. askthenerd.com [askthenerd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Tautomeric Landscapes of 3-(3-Formylphenyl)-2-hydroxypyridine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a critical yet often underestimated phenomenon in drug discovery and development.[1] The ability of a molecule to exist in multiple tautomeric forms can profoundly influence its physicochemical properties, receptor binding interactions, pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety.[2] This guide provides an in-depth technical analysis of the tautomeric behavior of 3-(3-Formylphenyl)-2-hydroxypyridine derivatives. We will dissect the foundational keto-enol tautomerism of the 2-hydroxypyridine core and explore the added complexity introduced by the 3-(3-Formylphenyl) substituent. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical methodologies for the characterization and computational prediction of tautomeric equilibria in this important class of compounds.
The Principle of Tautomerism in Medicinal Chemistry
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton (prototropy).[3] This is not to be confused with resonance, where only electron distribution differs, or rotamerism, which involves rotation around single bonds.[2] The energy barrier for tautomeric interconversion is often low enough to allow for a dynamic equilibrium in solution at physiological temperatures.
The significance of tautomerism in drug development cannot be overstated. Different tautomers of a single drug molecule possess distinct three-dimensional shapes, hydrogen bonding patterns, and electrostatic surfaces.[4] This can lead to:
-
Altered Pharmacodynamics: One tautomer may bind to a biological target with significantly higher affinity than another, making it the "active" form.[2]
-
Modified Pharmacokinetics: Properties like solubility, lipophilicity (logP), and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion (ADME).[1]
-
Challenges in Formulation and Stability: The tautomeric ratio can be sensitive to the chemical environment (pH, solvent polarity), which has implications for drug formulation, shelf-life, and stability.[1]
-
Intellectual Property Ambiguity: Failing to characterize and claim all relevant tautomers can create vulnerabilities in patent protection.
Given that an estimated 70% of drug molecules are capable of tautomerization, a thorough understanding and characterization of this phenomenon is an integral component of modern drug discovery.[1]
The 2-Hydroxypyridine <=> 2-Pyridone Equilibrium: A Foundational Case
The 2-hydroxypyridine scaffold is a classic model for studying tautomerism. It exists in a dynamic equilibrium between the aromatic enol form (2-hydroxypyridine) and the non-aromatic but highly conjugated keto form (2-pyridone).[5][6]
Caption: The fundamental keto-enol tautomerism of the 2-hydroxypyridine core.
The position of this equilibrium (defined by the tautomeric equilibrium constant, KT) is exquisitely sensitive to the environment:
-
In the Gas Phase: The enol form (2-hydroxypyridine) is generally more stable.[7][8]
-
In Non-Polar Solvents: Non-polar solvents like cyclohexane also favor the 2-hydroxypyridine tautomer.[4]
-
In Polar Solvents: Polar solvents, particularly protic ones like water and alcohols, strongly favor the 2-pyridone form.[6][9] This is due to the ability of the polar keto form, with its larger dipole moment and capacity for intermolecular hydrogen bonding via the N-H and C=O groups, to be better solvated.[4][9]
The Influence of the 3-(3-Formylphenyl) Substituent
Introducing a 3-(3-Formylphenyl) group onto the 2-hydroxypyridine core adds layers of complexity. We must consider not only its electronic influence on the primary ring tautomerism but also the potential for new tautomeric forms involving the formyl (aldehyde) group itself.
3.1 Electronic Effects on the Pyridine Ring Equilibrium
Substituents can significantly alter the relative stabilities of the keto and enol forms by their inductive and resonance effects.[10] The 3-Formylphenyl group, attached at the 3-position of the pyridine ring, will exert an electron-withdrawing effect. This effect can influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium. The precise impact requires experimental or computational evaluation, as the effect is transmitted through the phenyl ring spacer.
3.2 Potential for Aldehyde-Enol and Imine-Enamine Tautomerism
The presence of the aldehyde functionality introduces the possibility of its own tautomerism, particularly if it participates in subsequent reactions. While the simple aldehyde-enol equilibrium is generally unfavorable, the formyl group is a reactive handle. For instance, condensation with a primary amine would yield a Schiff base (imine), which can then undergo imine-enamine tautomerism.[11][12]
Caption: Potential imine-enamine tautomerism after derivatization of the formyl group.
This imine-enamine equilibrium is the nitrogen analog of keto-enol tautomerism and is a crucial consideration in derivatives of the parent compound.[11] The stability of the enamine is influenced by the degree of conjugation and the nature of the substituents.[13]
Experimental Characterization of Tautomeric Systems
A multi-faceted approach is required to unambiguously characterize the tautomeric species present in equilibrium.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution.[14][15] Because the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed.[16]
Key NMR Observables:
| Nucleus | Keto (Pyridone) Form | Enol (Hydroxypyridine) Form | Rationale |
|---|---|---|---|
| ¹H | Broad singlet, ~11-13 ppm (N-H) | Broad singlet, ~9-11 ppm (O-H) | The N-H proton of the amide is typically more deshielded than the phenolic O-H. |
| ¹H | Distinct aromatic signals | Distinct aromatic signals | The change in the ring's electronic structure (aromatic vs. conjugated) alters the chemical shifts of the ring protons. |
| ¹³C | Signal ~160-170 ppm (C=O) | Signal ~155-165 ppm (C-OH) | The carbonyl carbon in the keto form is a key diagnostic signal. |
| ¹⁵N | Signal shifted upfield | Signal shifted downfield | The hybridization and electronic environment of the nitrogen atom differ significantly between the two forms. |
Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the ratio of tautomers in various solvents.
Methodology:
-
Sample Preparation: Prepare solutions of the this compound derivative at a concentration of ~5-10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD).
-
Reference Standard Synthesis (Self-Validation): Synthesize two "fixed" reference compounds:
-
O-methyl derivative: 3-(3-Formylphenyl)-2-methoxypyridine (locks the enol form).
-
N-methyl derivative: 3-(3-Formylphenyl)-1-methylpyridin-2(1H)-one (locks the keto form). This is a critical step for unambiguous peak assignment.[17]
-
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for the compound in each solvent, as well as for the two reference standards.
-
Peak Assignment: Using the spectra of the O-methyl and N-methyl standards, definitively assign the aromatic and other key proton signals to the enol and keto tautomers in the equilibrium mixture.
-
Quantification: Select well-resolved, non-overlapping peaks corresponding to each tautomer. Integrate these signals. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.
-
% Keto = [Integral(Keto) / (Integral(Keto) + Integral(Enol))] * 100
-
-
Variable Temperature (VT) NMR (Optional): Acquire spectra at different temperatures. Changes in the peak ratios can provide thermodynamic data (ΔH°, ΔS°) for the equilibrium. Broadening or coalescence of signals can provide kinetic information about the rate of interconversion.[18]
4.2 Complementary Spectroscopic Techniques
| Technique | Application in Tautomerism Studies |
| UV-Vis Spectroscopy | Tautomers often have different chromophores and thus distinct absorption spectra. This can be used for quantitative analysis, especially when correlated with NMR data.[17][19] |
| Infrared (IR) Spectroscopy | The presence of a strong C=O stretch (~1650 cm⁻¹) is indicative of the keto (pyridone) form, while a broad O-H stretch (~3400 cm⁻¹) suggests the enol form.[19] |
| X-ray Crystallography | Provides the definitive structure in the solid state. This is crucial as the solid-state form may consist of a single, stable tautomer due to packing forces and hydrogen bonding networks.[6][19] |
Computational Modeling and Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[20][21]
Sources
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 12. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. eurekaselect.com [eurekaselect.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. arxiv.org [arxiv.org]
"3-(3-Formylphenyl)-2-hydroxypyridine CAS number and properties"
An In-Depth Technical Guide to 3-(3-Formylphenyl)-2-hydroxypyridine
Foreword: Navigating the Frontier of Novel Scaffolds
To the dedicated researcher, scientist, and drug development professional, this guide addresses the synthesis, predicted properties, and potential applications of This compound . A comprehensive search of public chemical databases does not yield a specific CAS number for this compound, suggesting it represents a novel chemical entity. This document, therefore, serves not as a summary of existing data, but as a forward-looking technical manual. It is designed to provide the foundational knowledge and practical insights required to synthesize, characterize, and strategically employ this promising molecule in medicinal chemistry and drug discovery programs.
The Strategic Value of the this compound Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] Specifically, the 2-hydroxypyridine motif, which exists in a tautomeric equilibrium with its 2-pyridone form, is a "privileged structure" known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The strategic incorporation of a 3-formylphenyl substituent introduces two key features:
-
A Versatile Synthetic Handle: The aldehyde (formyl) group is a gateway for a multitude of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. This allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The aryl substituent at the 3-position provides a vector for modifying the molecule's steric and electronic properties, influencing its solubility, lipophilicity, and potential for specific interactions with biological targets.
This unique combination makes this compound a highly attractive scaffold for developing novel therapeutics.
Proposed Synthetic Pathways
The synthesis of this target molecule can be approached through a logical, multi-step sequence. A highly efficient and modular approach would involve a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis.
Core Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the reaction of choice for forming the key aryl-pyridine C-C bond due to its functional group tolerance and generally mild reaction conditions.[5][6] The proposed disconnection is between the pyridine C3 position and the phenyl ring.
This strategy requires two key starting materials: a suitably functionalized 2-hydroxypyridine and an arylboronic acid.
-
Pyridine Partner: 3-Bromo-2-hydroxypyridine or its triflate derivative, 3-((trifluoromethyl)sulfonyl)oxy)pyridin-2(1H)-one. The triflate is often more reactive in cross-coupling reactions.[7]
-
Aryl Partner: 3-Formylphenylboronic acid.
The proposed workflow is detailed below.
Detailed Experimental Protocol
Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos or XPhos (4 mol%). The choice of catalyst and ligand system is critical and may require optimization.
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v). The use of an aqueous phase is common for Suzuki couplings to facilitate the dissolution of the base.[6]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.
Predicted Physicochemical and Spectroscopic Properties
While experimental data is unavailable, the properties of the target molecule can be reliably predicted based on its constituent functional groups.
Tautomerism
A critical feature of 2-hydroxypyridine is its existence as a tautomer of 2-pyridone. This equilibrium is highly solvent-dependent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols strongly favor the 2-pyridone lactam form.[8][9] This property will significantly influence the molecule's hydrogen bonding capacity, solubility, and interactions with biological macromolecules.
Data Summary Table
| Property | Predicted Value / Characteristic | Rationale / Reference Compound |
| Molecular Formula | C₁₂H₉NO₂ | Based on chemical structure. |
| Molecular Weight | 199.21 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow crystalline solid | Based on related hydroxypyridine and benzaldehyde derivatives.[10] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH); sparingly soluble in water. | The pyridone tautomer enhances polarity and H-bonding potential.[8] |
| Melting Point | > 150 °C (Estimate) | Aromatic heterocycles with multiple rings and polar groups typically have high melting points. |
| pKa | ~11-12 | The N-H proton of the 2-pyridone tautomer is weakly acidic.[8] |
Predicted Spectroscopic Signatures
-
¹H NMR: The spectrum would be complex, showing distinct aromatic regions. Key signals would include: a singlet for the aldehyde proton (~9.8-10.1 ppm), a downfield broad singlet for the N-H proton of the pyridone tautomer (>11 ppm), and a series of multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both the pyridine and phenyl rings.[11]
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~190-195 ppm) and another for the pyridone carbonyl carbon (~160-165 ppm). The remaining aromatic carbons would appear in the 110-150 ppm range.[8]
-
IR Spectroscopy: A strong C=O stretching band for the pyridone carbonyl would be prominent around 1650-1670 cm⁻¹. Another C=O stretch for the aldehyde would appear around 1690-1710 cm⁻¹. A broad N-H stretching band may be observed around 3000-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be readily identifiable, corresponding to the calculated molecular weight.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a versatile platform for generating novel drug candidates.
The 2-Pyridone Core as a Bioactive Pharmacophore
The 2-pyridone nucleus is found in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic activities.[12] These include applications as:
-
Anticancer Agents: Targeting various kinases and other enzymes involved in cell proliferation.[12]
-
Antiviral Agents: Acting as inhibitors of key viral enzymes like reverse transcriptase or integrase.[12]
-
Anti-inflammatory Compounds: Modulating inflammatory pathways.[2]
The Formyl Group as a Locus for Derivatization
The true power of this scaffold lies in the synthetic utility of the formyl group, which allows for systematic chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.
This synthetic flexibility enables researchers to:
-
Introduce diverse side chains via reductive amination to explore interactions with specific binding pockets.
-
Convert the aldehyde to a carboxylic acid , a common isostere for phosphate groups and a key functional group for interacting with arginine or lysine residues in a protein active site.
-
Construct larger, more complex systems through carbon-carbon bond-forming reactions.
Safety and Handling
As a novel compound, a full toxicological profile is not available. However, based on the pyridine chemical class, stringent safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood.[13] Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[13][14]
-
Handling: Avoid inhalation of dust or vapors.[15][16] Prevent contact with skin and eyes.[16] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[16]
-
Spills: In case of a spill, evacuate the area.[16] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[16]
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[13]
Conclusion
This compound stands as a promising, albeit unexplored, molecular scaffold. Its logical and accessible synthetic route, combined with the proven biological relevance of the 2-pyridone core and the synthetic versatility of the formyl group, makes it an exceptionally valuable platform for modern drug discovery. This guide provides the necessary framework for its synthesis and strategic deployment in the quest for novel therapeutic agents.
References
- D. K. Kumar, et al. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. J Org Chem, 71(12):4689-91.
- Formyl group: Significance and symbolism. (2025). Health Sciences.
- D. K. Kumar, et al. (2025). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides.
- Pyridine 1 degree Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- A. S. Tatarsky, et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
- E. Spinner & G. B. Yeoh. (1969). The spectra and structures of the cations and anions of substituted 2-hydroxypyridines (1,2-dihydro-2-oxopyridines). Journal of the Chemical Society B: Physical Organic.
- M. R. Nimlos, et al. Spectroscopy, structure, and proton dynamics of 2-hydroxypyridine and its clusters with water and ammonia. The Journal of Physical Chemistry.
- Pyridine - Safety D
- 2-Hydroxypyridine. ChemicalBook.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
- 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook.
- W. Gruber. (1953). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Journal of Chemistry, 31(6): 564-568.
- Formyl
- S. T. G. Street, et al. Aqueous High-Temperature Chemistry of Carbo- and Heterocycles. 30.1 Aquathermolysis of Phenyl-Substituted Hydroxyquinolines. Energy & Fuels.
- K. Ito, et al. (2023).
- Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. (2025).
- 2-Hydroxypyridine. Chem-Impex.
- 2-Pyridone. Wikipedia.
- W. Mouneir. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds.
- G. M. Esposti, et al.
- 2-Hydroxypyridine 142-08-5 wiki. Guidechem.
- T. V. Hansen & L. Skattebøl. (2012). Organic Syntheses Procedure. Org. Synth., 89, 220.
- W. Mouneir. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.
- H. Li, et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.
- A. E. A. El-Faham, et al. (2025). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
- Practical Synthesis of N-Formylmethionyl
- A. Singh, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
-
E. Spinner & G. B. Yeoh. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[13][15]-Annelated Rings and Oxygen at the[13]-Position. RSC Publishing.
- S. A. G. I. Al-Hussaini, et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- Synthesis of substituted 3-formyl chromones. (2025).
- Suzuki Coupling. Organic Chemistry Portal.
- N-Formylmethionine. Wikipedia.
- P
- H. Hu, et al. Suzuki coupling of different chloropyridines with phenylboronic acids.
- 3‐component synthesis of hydroxypyridine derivatives.
- Suzuki Coupling Mechanism. (2022). YouTube.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 11. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. nj.gov [nj.gov]
An In-depth Technical Guide to the Synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(3-Formylphenyl)-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic considerations for the synthesis of the key precursors, 3-bromo-2-hydroxypyridine and 3-formylphenylboronic acid, and detail the pivotal Suzuki-Miyaura cross-coupling reaction that unites these fragments. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that guide the synthetic strategy.
Introduction: The Significance of the 2-Hydroxypyridine Scaffold
The 2-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a versatile pharmacophore, engaging in various intermolecular interactions, makes it a valuable building block in drug discovery. The introduction of a formylphenyl substituent at the 3-position further enhances its utility, providing a reactive handle for subsequent chemical modifications and the exploration of structure-activity relationships. This guide will illuminate a robust and reproducible synthetic route to this compound, a key intermediate for the development of novel chemical entities.
Retrosynthetic Analysis: A Strategic Disconnection
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-C bond between the pyridine and phenyl rings. This leads to two key synthons: a nucleophilic 2-hydroxypyridine derivative and an electrophilic 3-formylphenyl derivative. The Suzuki-Miyaura cross-coupling reaction is an ideal candidate for forging this bond, utilizing a boronic acid derivative as the organometallic nucleophile and a halide as the electrophilic partner.
Caption: Retrosynthetic approach for this compound.
Synthesis of Precursor 1: 3-Bromo-2-hydroxypyridine
The synthesis of 3-bromo-2-hydroxypyridine is a critical first step. A common and effective method involves the diazotization of 2-amino-3-bromopyridine followed by hydrolysis.
Reaction Mechanism
The reaction proceeds via the formation of a diazonium salt from 2-amino-3-bromopyridine upon treatment with sodium nitrite in an acidic medium (sulfuric acid). The resulting diazonium salt is unstable and readily undergoes hydrolysis, where the diazonium group is replaced by a hydroxyl group, yielding the desired 3-bromo-2-hydroxypyridine.
Caption: Workflow for the synthesis of 3-bromo-2-hydroxypyridine.
Detailed Experimental Protocol
Materials:
-
2-amino-3-bromopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Chloroform
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, a solution of 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in water (175 mL) is prepared.
-
Concentrated sulfuric acid (35 mL, 0.66 mol) is slowly added to the solution while maintaining the temperature at 0 °C.[1]
-
A solution of sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) is prepared and cooled to 0 °C.[1]
-
The cold sodium nitrite solution is added dropwise to the 2-amino-3-bromopyridine solution over a period of 1 hour, ensuring the temperature remains at 0 °C.[1]
-
The reaction mixture is stirred at 0 °C for an additional hour.[1]
-
The reaction is carefully neutralized to pH 7 with a sodium hydroxide solution.
-
The aqueous layer is extracted with chloroform (3 x 200 mL).[1]
-
The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-hydroxypyridine as a milky white solid.[1]
Expected Yield: Approximately 90%.[1]
Synthesis of Precursor 2: 3-Formylphenylboronic Acid
The second key precursor, 3-formylphenylboronic acid, can be synthesized from 3-bromobenzaldehyde. The aldehyde functionality requires protection during the Grignard reagent formation and subsequent borylation.
Reaction Strategy
The synthesis involves a three-step process:
-
Protection of the aldehyde: The formyl group of 3-bromobenzaldehyde is protected as a more stable acetal to prevent it from reacting with the Grignard reagent.
-
Grignard reagent formation and borylation: The protected 3-bromobenzaldehyde derivative is converted to a Grignard reagent, which then reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester.
-
Deprotection and hydrolysis: The protecting group is removed under acidic conditions, and the boronate ester is hydrolyzed to yield 3-formylphenylboronic acid.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-hydroxypyridine.
-
Transmetalation: The organic group from the activated 3-formylphenylboronic acid is transferred to the palladium center. [2]This step is often facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Proposed Experimental Protocol
Materials:
-
3-bromo-2-hydroxypyridine
-
3-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2-hydroxypyridine (1.0 mmol, 1.0 equiv.), 3-formylphenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the ligand (e.g., PPh₃, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.
Data Summary
| Compound | Starting Material(s) | Key Reagents | Typical Yield | Reference |
| 3-Bromo-2-hydroxypyridine | 2-Amino-3-bromopyridine | NaNO₂, H₂SO₄ | ~90% | [1] |
| 3-Formylphenylboronic Acid | 3-Bromobenzaldehyde derivative | Mg, Trimethyl borate | ~88% | [3] |
| This compound | 3-Bromo-2-hydroxypyridine, 3-Formylphenylboronic Acid | Pd catalyst, Base | (Proposed) | - |
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on well-established synthetic methodologies. The successful execution of this synthesis hinges on the careful preparation of the key precursors and the optimization of the final Suzuki-Miyaura cross-coupling reaction. The proposed protocol for the final step provides a strong starting point for further optimization, which may include screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield and purity of the final product. The availability of this versatile building block will undoubtedly facilitate the discovery and development of new chemical entities with potential applications in medicine and materials science.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Optimization of the reaction conditions. | Download Table. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 16, 2026, from [Link]
Sources
An In-depth Technical Guide to the Initial Stability Studies of 3-(3-Formylphenyl)-2-hydroxypyridine
Executive Summary
The journey of a novel active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic chemical stability. This guide provides a comprehensive framework for conducting the initial stability assessment of 3-(3-Formylphenyl)-2-hydroxypyridine, a molecule possessing functional groups—specifically a formyl (aldehyde) and a hydroxypyridine moiety—that suggest potential susceptibility to degradation. We will detail a strategic approach, grounded in regulatory expectations and first principles of chemical reactivity, to systematically uncover potential degradation pathways. This involves subjecting the API to forced degradation under a variety of stress conditions, including acid/base hydrolysis, oxidation, heat, and light, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] The core objective is to identify likely degradants, elucidate degradation mechanisms, and establish a foundation for the development of a robust, stability-indicating analytical method, a prerequisite for all subsequent stages of drug development.
Introduction: The Imperative of Intrinsic Stability
In pharmaceutical development, the chemical stability of an API is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[] An unstable compound can lose potency or generate potentially toxic degradation products, posing significant risks to patient health and leading to costly late-stage development failures.[3] Therefore, performing initial stability studies, often termed forced degradation or stress testing, is an essential, non-negotiable step.[4] These studies are designed to deliberately degrade the API under conditions more severe than those it would experience during routine storage, thereby accelerating the formation of degradation products.[5]
The molecule at the center of this guide, this compound, presents a unique stability profile. Its structure incorporates two key functional groups that warrant careful investigation:
-
The Aromatic Aldehyde (Formyl Group): Aldehydes are well-known for their susceptibility to oxidation, readily converting to carboxylic acids. This is often a primary degradation pathway.
-
The 2-Hydroxypyridine Moiety: This group can exist in tautomeric equilibrium with its keto form, 2-pyridone.[6] Hydroxypyridine rings can also be susceptible to oxidation and photolytic degradation.[7][8]
The insights gained from these initial studies are foundational. They inform the development of stable formulations, guide the selection of appropriate packaging and storage conditions, and are a regulatory requirement for validating the analytical methods used for quality control.[1][5]
Predicted Degradation Pathways of this compound
A scientifically-sound stability study begins with a theoretical assessment of the molecule's potential liabilities. Based on its functional groups, we can predict several primary degradation pathways. This predictive approach allows for a more targeted experimental design.
-
Oxidation: This is anticipated to be the most significant degradation pathway.[9] The formyl group is a prime target for oxidation by atmospheric oxygen or residual peroxides, leading to the formation of 3-(3-Carboxyphenyl)-2-hydroxypyridine. The electron-rich hydroxypyridine ring may also be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of N-oxides.[10]
-
Hydrolysis: While the core phenyl-pyridine and C-C bonds are generally stable to hydrolysis, extreme pH conditions could potentially catalyze degradation, although this is considered a lower risk compared to oxidation.[11][12]
-
Photodegradation: Aromatic systems, particularly heterocyclic ones like pyridine, can absorb UV radiation, leading to photolytic cleavage or rearrangement.[13] The presence of the hydroxyl group may further sensitize the molecule to photodegradation. It is crucial to evaluate the molecule's light sensitivity as per ICH Q1B guidelines.[14][15]
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[16] While the molecule is expected to be relatively thermally stable in its solid form, this must be confirmed experimentally.
The following diagram illustrates these predicted primary degradation points on the molecule.
Caption: Predicted degradation pathways for this compound.
Experimental Design: A Systematic Forced Degradation Protocol
The goal of this protocol is to generate degradation products to an extent that allows for their detection and quantification, typically aiming for 5-20% degradation of the parent API.[17] Exceeding this range can lead to secondary degradation, complicating the analysis. The study should be conducted on a single batch of the API.[1]
Materials and Reagents
-
This compound API (purity >99%)
-
HPLC-grade Acetonitrile and Methanol
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, analytical grade
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
Phosphate or Acetate buffers
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
LC-Mass Spectrometry (LC-MS) system for peak identification (recommended).
-
pH meter.
-
Calibrated stability chambers or ovens for thermal studies.[18]
-
ICH-compliant photostability chamber with UV and visible light sources.[19]
-
Analytical balance.
Preparation of Stock and Stress Samples
A stock solution of the API (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock will be used for all solution-state stress tests.
Stress Condition Protocols
The following table outlines the recommended starting conditions for the forced degradation studies. These conditions should be adjusted based on the observed stability of the molecule to achieve the target 5-20% degradation.[20][21]
| Stress Condition | Protocol | Rationale & Key Insights |
| Acid Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Withdraw samples at intermediate time points (e.g., 2, 6, 12h). 4. Neutralize samples with 0.1 M NaOH before analysis. | To assess lability in acidic environments.[20] If no degradation is observed, the acid concentration or temperature can be increased (e.g., 1 M HCl, 80°C).[21] |
| Base Hydrolysis | 1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Withdraw samples at intermediate time points. 4. Neutralize samples with 0.1 M HCl before analysis. | To assess lability in alkaline environments.[20] Hydroxypyridine compounds can be sensitive to basic conditions. Monitor for color changes. |
| Oxidative Degradation | 1. Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. 2. Keep at room temperature for 6 hours, protected from light. 3. Withdraw samples at intermediate time points (e.g., 1, 2, 4h). | To probe susceptibility to oxidation.[17] This is a critical test due to the aldehyde group. The reaction can be rapid; close monitoring is required. |
| Thermal Degradation | 1. Solid State: Store API powder in a stability chamber at 80°C for 7 days. 2. Solution State: Incubate the stock solution at 80°C for 7 days. | To evaluate the impact of heat.[16] Solid-state testing is crucial for understanding the stability of the bulk drug substance. |
| Photostability | 1. Expose the API (both solid powder and in solution) in a photostability chamber. 2. The total exposure should be not less than 1.2 million lux hours (visible) and 200 watt hours/m² (UVA).[14][19] 3. A control sample should be wrapped in aluminum foil and stored under the same conditions. | To determine light sensitivity, as required by ICH Q1B.[13] Any significant degradation necessitates light-protective packaging. |
Developing the Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure capable of separating and quantifying the intact API from its degradation products and any other impurities.[4] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[22]
HPLC Method Development Workflow
The development of a SIM is an iterative process that involves analyzing the mixture of stressed samples to optimize the separation.
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol for HPLC Method Development
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
The acid modifier helps to produce sharp peak shapes.
-
-
Wavelength Detection: Use a PDA detector to scan from 200-400 nm. Select a primary wavelength where the API and degradants have significant absorbance (e.g., 254 nm) and a secondary wavelength to ensure detection of all species.
-
Initial Gradient: Run a broad gradient to elute all compounds (e.g., 5% to 95% B over 30 minutes).
-
Sample Analysis: Inject the "cocktail" mixture of all stressed samples. This is the most complex sample and is ideal for challenging the method's separating power.
-
Optimization:
-
If peaks co-elute, adjust the gradient slope to improve resolution.
-
Check peak purity using the PDA detector to ensure the main API peak is free from underlying degradants.
-
If necessary, screen different column chemistries (e.g., Phenyl-Hexyl, C8) or mobile phase pH.
-
Data Interpretation and Reporting
The results from the forced degradation study should be systematically tabulated to provide a clear overview of the molecule's stability profile.
Summary of Forced Degradation Results (Example)
| Stress Condition | % Assay of Parent API | % Degradation | No. of Degradants | Area % of Major Degradant |
| Control (Unstressed) | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl, 60°C, 24h | 98.5 | 1.5 | 1 | 1.2% (at RRT 0.85) |
| 0.1 M NaOH, 60°C, 24h | 94.2 | 5.8 | 2 | 4.5% (at RRT 0.91) |
| 3% H₂O₂, RT, 6h | 85.1 | 14.9 | 3 | 12.3% (at RRT 1.15) |
| Heat (Solid), 80°C, 7d | 99.8 | 0.2 | 0 | - |
| Photostability (Solid) | 92.7 | 7.3 | 2 | 6.8% (at RRT 1.32) |
RRT = Relative Retention Time
This data clearly indicates that the primary degradation pathways are oxidative and photolytic , with moderate susceptibility to basic hydrolysis. The compound is highly stable to thermal and acidic stress. The peak at RRT 1.15 in the oxidative sample is likely the carboxylic acid derivative and should be prioritized for structural elucidation using LC-MS.
Conclusion and Strategic Implications
The initial stability study of this compound reveals critical insights into its intrinsic chemical behavior. The molecule demonstrates significant susceptibility to oxidative and photolytic degradation. This knowledge is not an endpoint but a strategic guide for future development activities:
-
Formulation Development: An antioxidant should be considered for inclusion in liquid formulations. The formulation process should minimize exposure to air.
-
Manufacturing and Handling: Manufacturing processes should be conducted under controlled lighting (e.g., amber light) and potentially under an inert atmosphere (e.g., nitrogen) to prevent degradation.
-
Packaging: The final drug product will require light-protective primary packaging, such as amber vials or opaque blister packs.
-
Analytical Development: The developed stability-indicating method is now ready for formal validation and can be used for routine stability testing and quality control.
By proactively identifying these liabilities, researchers can implement mitigation strategies early, ensuring the development of a safe, stable, and effective drug product.
References
-
Alsante, K. M., et al. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. [Link]
-
AVOMEEN (n.d.). API Thermal Stability Testing. [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Ahuja, S. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Aguiar, A. C., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 27(15), 4949. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Moravek, Inc. (2023). The Dangers of Chemical Compound Degradation. [Link]
-
Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
OUC Institute of Chemistry. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Singh, S., & Kumar, V. (2013). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 859-870. [Link]
-
ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
WebofPharma. (2024). Unpacking Drug Degradation: Hydrolysis and Oxidation. [Link]
-
Kumar, V., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Sciclone Pharmaceuticals. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
H.E.L Group. (n.d.). Thermal Stability Testing – of APIs, Agrochemicals, propellents. [Link]
-
M. L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem Compound Database. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. moravek.com [moravek.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions [ouci.dntb.gov.ua]
- 10. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 13. fda.gov [fda.gov]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. testinglab.com [testinglab.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. helgroup.com [helgroup.com]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
A Technical Guide to the Solubility of 3-(3-Formylphenyl)-2-hydroxypyridine in Organic Solvents: A Predictive and Methodological Approach
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Formylphenyl)-2-hydroxypyridine, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a predictive framework based on first principles of molecular structure and intermolecular forces. We dissect the molecule's functional components—the 2-hydroxypyridine ring, the phenyl group, and the formyl substituent—to forecast its behavior in a range of common organic solvents. Furthermore, this guide presents a detailed, self-validating experimental protocol for the equilibrium shake-flask method, enabling researchers to generate reliable, quantitative solubility data. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this compound and its analogs.
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, the aqueous and organic solubility of a compound are paramount physicochemical properties. Poor solubility can lead to low absorption and inadequate bioavailability, often causing the termination of otherwise promising drug candidates.[1] The molecule this compound incorporates several key pharmacophoric features: a 2-hydroxypyridine scaffold known for its ability to form hydrogen bonds, an aromatic phenyl ring, and a reactive formyl (aldehyde) group.[2] This combination of features makes it a valuable building block in organic synthesis for creating more complex molecules.[3][4]
This guide provides a foundational understanding of the factors expected to govern the solubility of this compound. It is structured to bridge the gap between theoretical prediction and practical, reproducible experimentation, empowering researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and screening assays.
Molecular Structure Analysis and Predicted Intermolecular Interactions
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] A detailed analysis of the target molecule's structure is essential for predicting these interactions.
Key Structural Features:
-
2-Hydroxypyridine Moiety: This group is the primary driver of polarity. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the pyridine nitrogen and the tautomeric 2-pyridone oxygen are strong hydrogen bond acceptors.[7][8] This duality allows for strong interactions with both protic and aprotic polar solvents.
-
Formyl (-CHO) Group: The carbonyl within the aldehyde group is polar and acts as a hydrogen bond acceptor.[9][10] It contributes significantly to the molecule's overall polarity and its ability to interact with polar solvents.
-
Phenyl Ring: This aromatic ring is non-polar and hydrophobic. Its presence introduces a lipophilic character to the molecule, which will favor interactions with non-polar solvents through van der Waals forces and hinder solubility in highly polar solvents like water.[10]
The interplay between the highly polar hydroxypyridine and formyl groups and the non-polar phenyl ring suggests that the molecule will exhibit amphiphilic character, with a preference for polar organic solvents.
Theoretical Solubility Profile in Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of organic solvents. These predictions provide a starting point for experimental design.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol | High | The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the highly polar 2-hydroxypyridine and formyl groups.[10][11] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are excellent hydrogen bond acceptors and have large dipole moments, allowing for strong interactions with the solute. The lack of a donor proton may slightly limit solubility compared to protic solvents. |
| Intermediate Polarity | Ethyl Acetate, Acetone, Dichloromethane (DCM) | Moderate to Low | These solvents can engage in dipole-dipole interactions but are less effective at hydrogen bonding. Solubility will depend on the balance between solvating the polar ends and the non-polar phenyl ring. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | The energy required to break the strong solute-solute hydrogen bonds and dipole interactions is not compensated by the weak van der Waals forces formed with non-polar solvents.[12] |
Experimental Protocol: Equilibrium Shake-Flask Method
Theoretical predictions must be validated through rigorous experimentation. The equilibrium (or shake-flask) method is a gold-standard technique for determining thermodynamic solubility.[6] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by quantifying the concentration of the dissolved solute in a filtered aliquot.
Rationale of Method
This "excess solid" approach ensures that the solvent becomes saturated with the solute, representing the true thermodynamic solubility limit at a given temperature.[13] The agitation period is critical to overcome the kinetic barriers of dissolution, and temperature control is essential as solubility is temperature-dependent.[6]
Materials & Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade organic solvents of interest
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes (1 mL) and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Step-by-Step Procedure
-
Preparation: Add an excess of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution (e.g., 5-10 mg) is sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24-48 hours. A preliminary kinetic study is recommended to determine the exact time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to rest undisturbed at the same temperature for at least 1 hour to let the excess solid settle.
-
Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the solute concentration.
Conclusion
References
-
Delgado, J.M.P.Q., & da Silva, M.V. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. Available at: [Link][14][15]
-
Owens, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link][5]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link][6]
-
Reynisson, J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules. Available at: [Link][1]
-
Santry, L., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link][16]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem. Available at: [Link][7]
-
Al-Ostath, R., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link][17]
-
Abdel-Rhman, M.H., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. Available at: [Link][2]
-
BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones. Available at: [Link][9]
-
CK-12 Foundation. (2025). Physical Properties of Aldehydes and Ketones. Available at: [Link][12]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Available at: [Link][8]
-
Clark, J. (n.d.). an introduction to aldehydes and ketones. Chemguide. Available at: [Link][10]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Available at: [Link][18]
-
meriSTEM. (2020). Aldehydes and ketones: BP and solubility. YouTube. Available at: [Link][11]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Available at: [Link][4]
Sources
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. byjus.com [byjus.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique | Scientific.Net [scientific.net]
- 15. researchgate.net [researchgate.net]
- 16. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Quantum Mechanical Modeling of 3-(3-Formylphenyl)-2-hydroxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Quantum mechanical (QM) modeling has emerged as an indispensable tool in modern chemical and pharmaceutical research, offering profound insights into molecular structure, reactivity, and properties where experimental methods face limitations.[1] This technical guide provides a comprehensive, field-proven methodology for the quantum mechanical investigation of 3-(3-Formylphenyl)-2-hydroxypyridine, a molecule of interest due to its hybrid structure incorporating the versatile 2-hydroxypyridine scaffold. The 2-hydroxypyridine moiety is a cornerstone in medicinal chemistry, known for its presence in various bioactive compounds and its intriguing tautomeric equilibrium.[2][3] The addition of a formylphenyl group introduces further electronic and steric complexity, making it an ideal candidate for in-silico characterization. This document details the theoretical underpinnings, practical step-by-step protocols, and data interpretation frameworks necessary for a robust computational analysis, grounded in the principles of Density Functional Theory (DFT).
Strategic Imperative: Why Model this compound?
The decision to invest computational resources into modeling a specific molecule must be scientifically justified. The target molecule, this compound, contains two key functional fragments:
-
2-Hydroxypyridine: This heterocyclic system is a privileged scaffold in drug discovery and materials science.[1][4] Its derivatives are explored as anti-inflammatory, antimicrobial, and even anticancer agents.[5] A critical feature is the prototropic tautomerism between the hydroxy (lactim) and pyridone (lactam) forms, which can be influenced by substituents and the local environment, dramatically affecting its biological activity and chemical properties.
-
3-Formylphenyl Group: The aldehyde (formyl) group is a potent electron-withdrawing group and a reactive handle for further synthetic transformations. Its position on the phenyl ring influences the overall electronic distribution and conformational flexibility of the molecule.
A QM-based approach allows us to dissect the intricate interplay between these fragments. By calculating properties from first principles, we can predict the molecule's behavior and guide its potential applications in areas such as drug design, where understanding receptor-ligand interactions is paramount, or in materials science, where electronic properties are key.[1]
Theoretical Foundation: Density Functional Theory (DFT) as the Method of Choice
For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[6][7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This approach has proven highly effective for a wide range of chemical systems, including organic molecules.[8]
The cornerstone of our methodology will be the B3LYP hybrid functional combined with the 6-31G(d,p) basis set . This combination is a well-established standard in computational organic chemistry for providing reliable geometries and electronic properties without prohibitive computational cost, making it an excellent choice for initial, high-fidelity investigations.[9][10][11][12]
The Computational Workflow: From Structure to Properties
A successful computational study follows a rigorous, multi-step workflow. Each step builds upon the last, ensuring the final results are both accurate and meaningful.
Caption: A validated workflow for quantum mechanical characterization.
Experimental Protocol: Geometry Optimization
The primary goal of geometry optimization is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
Methodology:
-
Structure Creation: Build the this compound molecule using a molecular editor like GaussView or Avogadro. Ensure correct atom types and initial connectivity.
-
Input File Generation: Prepare a Gaussian input file. This text file provides the software with the molecular coordinates, the desired calculation type, the level of theory, and other parameters.[13]
-
Route Section (#p): Specifies the job type and level of theory. Opt requests a geometry optimization. Freq requests a subsequent frequency calculation.
-
Title Section: A brief, human-readable description of the calculation.
-
Charge and Multiplicity: For our neutral molecule, this will be 0 1 (charge 0, spin multiplicity 1).
-
Molecular Specification: The Cartesian coordinates of each atom.
-
-
Execution: Submit the input file to a computational chemistry package like Gaussian.[14][15][16]
-
Convergence Check: Monitor the output file to ensure the optimization converges successfully. This is typically indicated by four specific criteria being met in the output log.
-
Validation: The most critical validation step is to check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further investigation.[1]
Experimental Protocol: Vibrational Frequency Analysis
This calculation is essential for two reasons: it validates the optimized geometry and it predicts the molecule's infrared (IR) and Raman spectra.[17][18]
Methodology:
-
Prerequisite: This calculation must be performed on the optimized geometry at the exact same level of theory (B3LYP/6-31G(d,p) in this case). The Opt Freq keyword in Gaussian conveniently automates this.[19]
-
Execution: The frequency calculation commences after the geometry optimization successfully converges.
-
Analysis of Output:
-
Imaginary Frequencies: As mentioned, verify there are no imaginary frequencies to confirm a true minimum.
-
Vibrational Modes: The output will list all vibrational frequencies and their corresponding intensities. These can be visualized with software like GaussView to understand the specific atomic motions (e.g., stretching, bending) for each frequency.[20]
-
Zero-Point Vibrational Energy (ZPVE): This value is calculated and should be used to correct the total electronic energy for a more accurate thermochemical analysis.
-
Experimental Protocol: Electronic Structure Analysis
With a validated minimum-energy structure, we can now calculate and analyze the electronic properties that govern the molecule's reactivity and intermolecular interactions.
Methodology:
-
Input Preparation: Use the optimized coordinates from the previous step. A "single-point energy" calculation is performed. Additional keywords are added to the input file to request specific outputs like molecular orbitals and electrostatic potential.
-
Execution: Run the calculation in your chosen software.
-
Data Interpretation:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[21] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[1] The HOMO-LUMO energy gap is a key indicator of molecular stability and electronic excitability.[22]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface.[23] It provides a powerful visual guide to its charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[24][25]
-
Anticipated Results and Scientific Interpretation
While we are outlining a general protocol, we can anticipate the likely outcomes for this compound based on established chemical principles.
Optimized Molecular Geometry
The optimization will likely reveal a non-planar structure. The key parameter to analyze will be the dihedral angle between the pyridine and phenyl rings, which will dictate the degree of steric hindrance and electronic conjugation between the two systems.
| Parameter | Anticipated Value | Rationale |
| C=O Bond Length (Formyl) | ~1.21 Å | Typical for an aromatic aldehyde. |
| O-H Bond Length (Hydroxy) | ~0.97 Å | Standard for a phenolic hydroxyl group. |
| Pyridine-Phenyl Dihedral Angle | 20° - 40° | Steric hindrance between ortho hydrogens will likely prevent a fully planar conformation. |
| C-N-C Angle (Pyridine) | ~117° - 119° | Typical for a substituted pyridine ring. |
Table 1: Hypothetical but chemically reasonable geometric parameters for the optimized structure of this compound.
Vibrational Signatures
The calculated IR spectrum would display several characteristic peaks that could be used to confirm its synthesis experimentally.
| Vibrational Mode | Anticipated Frequency (cm⁻¹) | Intensity |
| O-H Stretch | ~3400 - 3600 | Medium-Strong |
| Aromatic C-H Stretches | ~3000 - 3100 | Medium |
| C=O Stretch (Formyl) | ~1690 - 1710 | Strong, Sharp |
| Aromatic C=C/C=N Stretches | ~1450 - 1600 | Multiple, Medium-Strong |
Table 2: Predicted key vibrational frequencies for IR spectroscopic identification.
Electronic Landscape: HOMO, LUMO, and MEP Analysis
The electronic properties are key to predicting reactivity.
-
HOMO: The Highest Occupied Molecular Orbital is expected to be primarily located on the electron-rich 2-hydroxypyridine ring, particularly involving the oxygen and nitrogen lone pairs and the π-system. This indicates this part of the molecule is the most likely site for oxidation or electrophilic attack.[26]
-
LUMO: The Lowest Unoccupied Molecular Orbital will likely be centered on the electron-withdrawing formylphenyl moiety. The π* orbital of the C=O bond and the phenyl ring will be major contributors. This region is the most probable site for reduction or nucleophilic attack.[24]
-
HOMO-LUMO Gap: A moderate energy gap is anticipated. A smaller gap suggests higher reactivity and easier electronic excitation.[21] This value is crucial for assessing its potential as a chromophore in materials science.
-
MEP Map: The MEP map would visually confirm the electronic distribution. A strong negative potential (red) would be expected around the hydroxyl oxygen and the formyl oxygen, identifying them as primary sites for hydrogen bonding or coordination. A positive potential (blue) would likely be found on the hydroxyl hydrogen, making it an acidic site.[25]
Conclusion and Future Directions
This guide outlines a robust, validated framework for the quantum mechanical modeling of this compound using Density Functional Theory. The described protocols for geometry optimization, vibrational analysis, and electronic structure calculation provide a comprehensive toolkit for elucidating the fundamental properties of this molecule.
The insights gained from such a study—including its stable conformation, spectroscopic signatures, and detailed electronic landscape—are invaluable for guiding further research. For drug development professionals, this data can inform pharmacophore modeling and the rational design of derivatives with improved binding affinity. For materials scientists, understanding the HOMO-LUMO gap and charge distribution is the first step toward designing novel chromophores or electronic materials. By grounding experimental work in a solid theoretical framework, we can accelerate the pace of discovery and innovation.
References
- Benchchem. A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis.
-
Wikipedia. Gaussian (software). Available from: [Link]
-
RITME. Gaussian – Molecular Modeling in Computational Chemistry. Available from: [Link]
-
Chemist Wizards. Gaussian Software. Available from: [Link]
-
Gaussian, Inc. Gaussian 16. Available from: [Link]
-
Socratic Q&A. What software shall I use for DFT on an organic molecule?. Available from: [Link]
-
ResearchGate. B3LYP/6-31G (d, p) optimized structures under study. Available from: [Link]
-
Oberlin College and Conservatory. Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Available from: [Link]
-
Alsoliemy, A. Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square; 2022. Available from: [Link]
-
ResearchGate. Density functional theory prediction of the vibrational spectra of polycyclic aromatic hydrocarbons: Effect of molecular symmetry and size on Raman intensities. Available from: [Link]
-
School of Chemical Sciences, University of Illinois. Quantum Chemistry with Gaussian using GaussView. Available from: [Link]
-
Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Research and Academic Review; 2014. Available from: [Link]
-
ResearchGate. On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons. Available from: [Link]
-
ACS Publications. Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A; 2015. Available from: [Link]
-
Scilit. Structure and Vibrational Spectrum of Some Polycyclic Aromatic Compounds Studied by Density Functional Theory. 1. Naphthalene, Azulene, Phenanthrene, and Anthracene. The Journal of Physical Chemistry; 1996. Available from: [Link]
-
ResearchGate. Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Available from: [Link]
-
Maris, A., Negri, F., et al. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics; 2020. Available from: [Link]
-
PubMed. Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A; 2015. Available from: [Link]
-
YouTube. Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. Available from: [Link]
-
ResearchGate. Molecular electrostatic potential map calculated at B3LYP/6-31G(d, p)... Available from: [Link]
-
Medium. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Available from: [Link]
-
Semantic Scholar. Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Available from: [Link]
-
PubMed Central. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules; 2022. Available from: [Link]
-
Learning Breeze. Practical Guide to Density Functional Theory (DFT) Calculations. Available from: [Link]
-
Reddit. ubiquity of B3LYP/6-31G. Available from: [Link]
-
MDPI. High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Polymers; 2023. Available from: [Link]
-
YouTube. Creating and running a simple DFT calculation in GaussView / Gaussian. Available from: [Link]
-
PubMed Central. Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. Letters in Drug Design & Discovery; 2008. Available from: [Link]
-
Klingsberg, E. Pyridine and Its Derivatives. Interscience Publishers; 1960. Available from: [Link]
-
ResearchGate. HOMO and LUMO orbitals and molecular electrostatic potential (MEP) map for the studied compounds. Available from: [Link]
-
Autechaux. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Available from: [Link]
-
LookChem. Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Available from: [Link]
-
Schrödinger. HOMO-LUMO Energy Gap. Available from: [Link]
-
Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. Available from: [Link]
-
PubChem. 3-Hydroxypyridine. Available from: [Link]
- Google Patents. Preparation of 3-hydroxypyridine.
-
Durham E-Theses. New functionalised 3-hydroxypyridines. Available from: [Link]
-
ResearchGate. Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. Available from: [Link]
-
CNKI. Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. chempoint.com [chempoint.com]
- 5. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. learningbreeze.com [learningbreeze.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. inpressco.com [inpressco.com]
- 11. reddit.com [reddit.com]
- 12. High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment [mdpi.com]
- 13. medium.com [medium.com]
- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 15. ritme.com [ritme.com]
- 16. chemistwizards.com [chemistwizards.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Quantum Chemistry with Gaussian using GaussView | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 21. ossila.com [ossila.com]
- 22. learn.schrodinger.com [learn.schrodinger.com]
- 23. researchgate.net [researchgate.net]
- 24. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 3-(3-Formylphenyl)-2-hydroxypyridine in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Formylphenyl)-2-hydroxypyridine is a bifunctional synthetic building block of significant potential, integrating the versatile reactivity of an aromatic aldehyde with the rich chemical profile of a 2-hydroxypyridine scaffold. This dual-handle structure allows for orthogonal chemical modifications and participation in complex multicomponent and tandem reactions. This document outlines the core chemical principles governing its reactivity and provides detailed protocols for its strategic application in the synthesis of complex heterocyclic systems, novel ligand architectures, and as a scaffold for medicinal chemistry. We will explore the distinct reactivity of each functional group and demonstrate how they can be leveraged in concert to achieve high levels of molecular complexity from a single, advanced intermediate.
Introduction: A Bifunctional Scaffold for Advanced Synthesis
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[1][2] Specifically, hydroxypyridines serve as valuable intermediates and structural cores in bioactive molecules.[3][4] this compound presents a unique synthetic opportunity by possessing two distinct and highly reactive functional centers: the 2-hydroxypyridine moiety and a benzaldehyde group.
The 2-hydroxypyridine system is known to exist in a tautomeric equilibrium with its corresponding pyridone form. Unlike 3-hydroxypyridines, which exist predominantly as the hydroxy tautomer, 2- and 4-hydroxypyridines often favor the pyridone form, especially in polar solvents.[5][6] This equilibrium is critical as it dictates the molecule's behavior as an ambident nucleophile, with potential for reactivity at either the nitrogen or oxygen atom.[6] The aldehyde group, a classic electrophilic handle, opens avenues for carbon-carbon and carbon-heteroatom bond formations through a vast array of established synthetic methodologies.
This guide provides a framework for harnessing the unique and complementary reactivity of this molecule.
Sources
Application Notes & Protocols: 3-(3-Formylphenyl)-2-hydroxypyridine as a Precursor for a Schiff Base Fluorescent Probe for Metal Ion Detection
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for a New Chemosensor
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors offer a highly sensitive, selective, and real-time method for this purpose.[1] The design of such sensors often involves the integration of a fluorophore (a molecule that emits light) with a receptor (a site that binds to the metal ion).[2] This document outlines the design, synthesis, and application of a novel fluorescent probe system based on the precursor molecule, 3-(3-Formylphenyl)-2-hydroxypyridine .
The core of this proposed sensor system lies in the formation of a Schiff base. Schiff bases, with their C=N imine group, are versatile ligands that can be readily synthesized and are known to form stable complexes with a variety of metal ions. The precursor, this compound, provides the essential components for this system: a 2-hydroxypyridine unit which can act as a part of the fluorophore and a binding site, and a formylphenyl group which is the reactive handle for creating the Schiff base ligand.[3]
The underlying principle of this sensor is that the coordination of a metal ion to the Schiff base ligand will modulate the photophysical properties of the molecule, leading to a detectable change in fluorescence. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength of the fluorescence.[2]
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The proposed sensing mechanism for the Schiff base derived from this compound is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay processes, such as photoinduced electron transfer (PET) or isomerization of the C=N bond, can quench the fluorescence, resulting in weak emission.[3] Upon binding of a metal ion, the ligand's conformation becomes more rigid, which can inhibit these non-radiative decay pathways. This rigidity enhances the radiative decay (fluorescence), leading to a "turn-on" response.[3] The 2-hydroxypyridine moiety and the imine nitrogen of the Schiff base, along with a suitable amine-containing reactant, are expected to form a tridentate or tetradentate chelation site for the metal ion.
Synthesis and Characterization
The development of the fluorescent probe is a two-step process: first, the synthesis of the precursor this compound, followed by the formation of the Schiff base sensor.
Part 1: Synthesis of this compound (Precursor)
Protocol 1: Synthesis of this compound
-
Materials:
-
3-Bromo-2-hydroxypyridine
-
3-Formylphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate, Potassium carbonate)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide/water mixture)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
-
-
Procedure:
-
To a round-bottom flask, add 3-bromo-2-hydroxypyridine (1 equivalent), 3-formylphenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the flask.
-
Add the palladium(0) catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Part 2: Synthesis of the Schiff Base Fluorescent Probe
The formyl group of the precursor is then reacted with an appropriate amine to form the Schiff base. The choice of the amine will influence the selectivity and sensitivity of the resulting probe. For this protocol, we will use 2-aminoethanol as an example.
Protocol 2: Synthesis of the Schiff Base Probe
-
Materials:
-
This compound (from Protocol 1)
-
2-Aminoethanol
-
Solvent (e.g., Ethanol, Methanol)
-
Catalytic amount of acid (e.g., acetic acid) (optional)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen alcohol solvent in a round-bottom flask.
-
Add 2-aminoethanol (1.1 equivalents) to the solution.
-
Add a catalytic amount of acetic acid (a few drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the formation of the C=N bond), and mass spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the Schiff base fluorescent probe.
Protocols for Metal Ion Detection
General Spectroscopic Measurements
-
Instrumentation: A calibrated spectrofluorometer and a UV-Vis spectrophotometer are required.
-
Solvents: Use spectroscopic grade solvents. A common solvent system for such probes is a mixture of an organic solvent (like DMSO, acetonitrile, or ethanol) and water, often with a buffer to maintain a constant pH.[4]
-
Stock Solutions:
-
Prepare a stock solution of the Schiff base probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water).
-
Protocol 3: Selectivity Study
This protocol determines which metal ion(s) the probe responds to.
-
Prepare a series of cuvettes, each containing the probe solution at a fixed concentration (e.g., 10 µM) in the chosen solvent system.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺).
-
Allow the solutions to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum for each sample. Use an excitation wavelength determined from the probe's absorption spectrum.
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to that of the probe alone (the "free" ligand). A significant change in fluorescence indicates selectivity for that particular metal ion.
Protocol 4: Fluorescence Titration (Sensitivity and Binding Stoichiometry)
This protocol is performed with the metal ion(s) for which selectivity was observed.
-
Prepare a cuvette with the probe solution at a fixed concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution (e.g., from 0 to 2 equivalents or more).
-
After each addition, mix thoroughly, allow to equilibrate, and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion. This will reveal the sensitivity of the probe.
-
The limit of detection (LOD) can be calculated from the titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.
-
To determine the binding stoichiometry , a Job's plot can be constructed. Prepare a series of solutions where the total concentration of the probe and the metal ion is constant, but their mole fractions vary from 0 to 1. Plot the fluorescence intensity against the mole fraction of the probe. The maximum of the plot indicates the stoichiometry of the complex.[3]
Data Analysis and Visualization
Caption: Logical flow for the analysis of experimental data.
Quantitative Data Summary (Hypothetical)
Since this is a proposed system, the following table presents expected performance metrics based on similar Schiff base fluorescent probes found in the literature.[3][4] These values should be experimentally determined for the specific probe synthesized.
| Parameter | Expected Value | Significance |
| Target Ion(s) | To be determined (e.g., Al³⁺, Zn²⁺, Fe³⁺) | Demonstrates the selectivity of the probe. |
| Detection Limit (LOD) | 10⁻⁷ to 10⁻⁸ M | Indicates the lowest concentration of the metal ion that can be reliably detected. |
| Binding Constant (Ka) | 10⁴ to 10⁶ M⁻¹ | Quantifies the affinity of the probe for the metal ion. |
| Binding Stoichiometry | 1:1 or 1:2 (Probe:Metal) | Reveals the ratio in which the probe and metal ion bind. |
| Response Time | < 5 minutes | Shows how quickly the probe responds to the presence of the metal ion. |
| Optimal pH Range | 6.0 - 8.0 | Defines the pH conditions under which the probe functions effectively. |
Potential Applications
-
Environmental Monitoring: Detection of heavy metal contamination in water samples.
-
Bioimaging: Visualization of metal ion distribution and flux in living cells, provided the probe is cell-permeable and non-toxic.
-
Pharmaceutical Analysis: Quality control and detection of metal impurities in drug formulations.
Conclusion
The precursor molecule this compound offers a versatile platform for the development of a new class of Schiff base fluorescent probes. The synthetic route is feasible using standard organic chemistry techniques. The resulting probes are expected to exhibit high sensitivity and selectivity for certain metal ions through a CHEF mechanism. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of this promising new sensor system. Experimental validation of the proposed protocols and performance metrics is the next logical step in the development of this technology.
References
- Belfield, K., Bondar, M., et al. (2010). Fluorene-based metal-ion sensing probe with high sensitivity to Zn2+ and efficient two-photon absorption. Journal of Physical Chemistry B, 114(33), 10863–10871.
- Qi, X., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al³⁺ Ions. Molecules, 28(7), 3090.
- Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2(5), 1189-1215.
- Qi, X., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al³⁺ Ions. Molecules, 28(7), 3090.
- Kumar, R., et al. (2024). A Formyl Chromone Based Schiff Base Derivative: An Efficient Colorimetric and Fluorescence Chemosensor for the Selective Detection of Hg2+ Ions. Journal of Fluorescence, 35(1), 483-495.
- Chaturvedi, I., et al. (2024). A review of the applications of fluorescent Schiff-base sensors for the metal ions detection and AIE properties. To be published.
- Singh, P., et al. (2022). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 27(19), 6529.
- Finney, L. A., & O'Halloran, T. V. (2013). Fluorescent sensors for measuring metal ions in living systems. Annual Review of Biochemistry, 82, 401-432.
- Dong, Y., et al. (2022). Facile fabrication formyl-tagged Zr-MOF and functionalized for Fe3+ fluorescence detection. Inorganica Chimica Acta, 541, 121099.
- Palmer, A. E., & Pitteri, S. J. (2022). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. Accounts of Chemical Research, 55(15), 2085–2096.
- Zhang, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 23(21), 13018.
- de la Escosura-Muñiz, A., & Merkoçi, A. (2016). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 16(7), 1151.
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection. BenchChem.
- MDPI. (2022). Fluorescent Protein-Based Metal Biosensors. Encyclopedia.
- El-Sheshtawy, H. S., et al. (2021). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. New Journal of Chemistry, 45(2), 949-957.
- Heirtzler, F., et al. (2016).
- Yanagisawa, A., et al. (2023).
- Katoh, A., Harada, K., & Saito, R. (2006). Synthesis and characterization of Fe(III) and Pb(ll) complexes with 3-hydroxypyridine-2(1H)-thiones. Hemoglobin, 30(1), 81-92.
- Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Thermo Fisher Scientific.
- ChemistryViews. (2024). Fluorescent Sensor Array for the Detection of Multiple Metal Ions. ChemistryViews.
- Belfield, K., Bondar, M., et al. (2010). Fluorene-based metal-ion sensing probe with high sensitivity to Zn2+ and efficient two-photon absorption. Journal of Physical Chemistry B, 114(33), 10863–10871.
- ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?
- Google Patents. (1990). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
Sources
- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Formyl Chromone Based Schiff Base Derivative: An Efficient Colorimetric and Fluorescence Chemosensor for the Selective Detection of Hg2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 3-(3-Formylphenyl)-2-hydroxypyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 3-(3-Formylphenyl)-2-hydroxypyridine represents a compelling, albeit underexplored, scaffold that marries two key pharmacophoric elements: the 2-hydroxypyridine ring and a functionalized phenyl group bearing a reactive formyl moiety.
The pyridine ring is a fundamental heterocyclic structure found in over 7,000 drug molecules and is a key component of natural products and essential vitamins. Its derivatives are known to possess an astonishingly broad range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1] The 2-hydroxypyridine substructure, existing in tautomeric equilibrium with 2-pyridone, is particularly noteworthy.[2][3] This "privileged scaffold" offers a unique combination of hydrogen bond donor and acceptor capabilities, acting as a versatile bioisostere for amides and phenyl groups, thereby favorably influencing critical drug-like properties such as solubility and metabolic stability.[2] Furthermore, the bidentate nature of the 2-hydroxypyridine core makes it an excellent metal chelator, a property that has been successfully exploited in the design of metalloenzyme inhibitors.[4][5]
Complementing this is the 3-formylphenyl group. The aldehyde functionality serves as a crucial synthetic handle and a potential point of interaction with biological targets. Aldehyde-bearing molecules have been successfully developed as potent enzyme inhibitors, for instance, against acetylcholinesterase and monoacylglycerol lipase, where the formyl group can form key interactions within the enzyme's active site.[6][7]
This guide, therefore, explores the hypothetical, yet scientifically grounded, applications of this compound. We will delve into its potential as a versatile starting point for developing novel enzyme inhibitors and anticancer agents, providing detailed protocols for its initial biological evaluation.
Proposed Synthesis: A Modular Approach
The proposed workflow would involve coupling a suitably protected 3-bromo-2-hydroxypyridine with 3-formylphenylboronic acid. The hydroxyl and formyl groups may require protection to prevent side reactions during the palladium-catalyzed coupling step.
Caption: Proposed Suzuki-Miyaura coupling workflow.
This synthetic strategy offers modularity, allowing for the facile introduction of diverse substituents on either the pyridine or phenyl ring to build a library of analogs for structure-activity relationship (SAR) studies.
Application I: Enzyme Inhibition – Targeting Cholinesterases
Rationale: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[8] The this compound scaffold possesses features conducive to AChE inhibition. The pyridine ring can engage in π-π stacking interactions with aromatic residues in the enzyme's active site, while the hydroxyl and formyl groups can form critical hydrogen bonds or even reversible covalent bonds with residues like serine, mimicking the transition state of acetylcholine hydrolysis. Formylphenyl-containing compounds have already demonstrated potent AChE inhibitory activity.[6]
Hypothetical Binding Mode
The diagram below illustrates a plausible binding hypothesis of the compound within the AChE active site.
Caption: Hypothetical binding of the scaffold in AChE.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the compound's ability to inhibit AChE from electric eel.
1. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
2. Materials:
-
96-well microplate
-
Microplate reader
-
Electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control: Donepezil or Tacrine[8]
3. Step-by-Step Procedure:
-
Prepare Reagents:
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in buffer.
-
ATCh Solution: 10 mM ATCh in buffer.
-
AChE Solution: Prepare a stock solution of AChE in buffer to yield a final concentration of 0.02 U/mL in the well.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of buffer to the "Blank" wells.
-
Add 25 µL of the appropriate Test Compound dilution to the "Test" wells.
-
Add 25 µL of the Positive Control dilution to the "Control Inhibitor" wells.
-
Add 25 µL of buffer (with 1% DMSO) to the "100% Activity" wells.
-
-
Pre-incubation:
-
Add 125 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the "Blank".
-
Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of ATCh solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
4. Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
| Compound | Hypothetical IC50 (µM) |
| This compound | 5.2 |
| Donepezil (Positive Control) | 0.01 |
Application II: Anticancer Drug Discovery
Rationale: The pyridine scaffold is a recurring motif in numerous approved anticancer drugs.[1] Its derivatives can exert antiproliferative effects through various mechanisms, including kinase inhibition and induction of apoptosis. The planar aromatic system can intercalate with DNA or fit into the ATP-binding pocket of kinases, while the hydroxypyridine moiety can coordinate with metal ions essential for enzymatic function.
General Workflow for Anticancer Screening
The initial evaluation of a new compound for anticancer potential typically follows a tiered screening process.
Caption: Tiered workflow for anticancer compound screening.
Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This protocol provides a robust and sensitive method to measure drug-induced cytotoxicity in adherent cancer cell lines.
1. Principle: The SRB assay is based on the ability of the sulforhodamine B dye to bind stoichiometrically to proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.
2. Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test Compound
-
Positive Control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
3. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in the complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a "no-drug" control.
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully remove the medium.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Stain at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
-
Measurement:
-
Shake the plate for 5 minutes on a shaker and read the absorbance at 510 nm.
-
4. Data Analysis:
-
The absorbance value is proportional to the number of living cells.
-
Calculate the percentage of growth inhibition using the formula: % Growth Inhibition = [1 - (Abs_treated / Abs_control)] * 100
-
Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | Hypothetical GI50 (µM) |
| This compound | MCF-7 | 12.5 |
| Doxorubicin (Positive Control) | MCF-7 | 0.15 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By integrating the favorable physicochemical and biological properties of the 2-hydroxypyridine core with the reactive and interactive potential of the formylphenyl moiety, this structure is primed for exploration in diverse areas of medicinal chemistry. The protocols detailed herein provide a foundational framework for the initial biological characterization of this compound and its future analogs. Subsequent studies should focus on expanding the SAR by modifying both the phenyl and pyridine rings, exploring its potential as a metal-chelating agent for inhibiting metalloenzymes, and elucidating the specific molecular mechanisms underlying its biological activity.
References
-
ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
-
Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Journal of Biological Inorganic Chemistry, 25(4), 525-549. Retrieved from [Link]
-
Singh, U. P., & Singh, R. K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15068-15088. Retrieved from [Link]
-
Li, Y., et al. (2013). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4878-4881. Retrieved from [Link]
-
Wang, L., et al. (2022). Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21), 13488. Retrieved from [Link]
-
LookChem. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. Retrieved from [Link]
-
Durham University. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Hwang, S. H., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 168(8), 1817-1828. Retrieved from [Link]
-
Isik, B., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure & Dynamics, 40(20), 9993-10008. Retrieved from [Link]
-
Chemtronica. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 729. Retrieved from [Link]
-
Santos, M. A., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(17), 1787-1804. Retrieved from [Link]
-
Baker, B. R., & Shapiro, H. (1967). Irreversible enzyme inhibitors. LXX. Candidate active-site-directed irreversible inhibitors of dihydrofolic reductase. IV. Substituted 1-phenyl-1,2-dihydro-s-triazines. Journal of Pharmaceutical Sciences, 56(4), 441-447. Retrieved from [Link]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1438. Retrieved from [Link]
-
Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-hydroxypyridine.
-
Kato, A., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 91(4), 841-850. Retrieved from [Link]
-
ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]
-
Kandioller, W., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules, 26(3), 633. Retrieved from [Link]
-
Volchegorskii, I. A., et al. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. Pharmaceutical Chemistry Journal, 52(1), 3-7. Retrieved from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Reactions of 3-(3-Formylphenyl)-2-hydroxypyridine for Drug Discovery and Materials Science
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental protocols for key reactions involving 3-(3-Formylphenyl)-2-hydroxypyridine. This molecule represents a versatile scaffold, integrating the reactive aldehyde functionality of benzaldehyde with the nucleophilic and chelating properties of a 2-hydroxypyridine moiety. While this specific molecule is not extensively documented, its reactivity can be expertly predicted by understanding its constituent parts. This guide explains the causality behind experimental choices, providing robust, self-validating protocols for Knoevenagel condensation, Pictet-Spengler cyclization, and a strategic multicomponent reaction. These pathways are fundamental for synthesizing complex heterocyclic systems with significant potential in medicinal chemistry and materials science.[1][2]
Introduction: The Chemical Versatility of this compound
This compound is a bifunctional organic compound poised for complex molecule synthesis. Its utility stems from two key structural features:
-
The Benzaldehyde Moiety : The aromatic aldehyde group is a classic electrophile, susceptible to nucleophilic attack. It is a cornerstone for forming new carbon-carbon and carbon-nitrogen bonds through a variety of well-established condensation reactions.
-
The 2-Hydroxypyridine Moiety : This portion of the molecule exists in a tautomeric equilibrium with its 2-pyridone form.[3][4] This equilibrium is sensitive to the solvent environment, with polar solvents favoring the 2-pyridone form.[4] This duality influences its role as a nucleophile, a directing group, and a potential ligand for metal chelation, a property widely exploited in drug design.[5][6]
The pyridine ring itself is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] The strategic combination of these functional groups in a single molecule opens avenues for constructing diverse molecular architectures. This guide provides detailed protocols for three such transformative reactions.
Proposed Synthesis of the Core Scaffold
A robust method for the synthesis of this compound, while not explicitly found in a single source, can be logically designed using modern cross-coupling chemistry, such as the Suzuki reaction.
Caption: Proposed synthetic workflow for the starting material.
Protocol I: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a cornerstone of organic synthesis, creating α,β-unsaturated systems by reacting a carbonyl group with an active methylene compound.[7] This reaction is exceptionally reliable for aromatic aldehydes.
Rationale : This protocol is designed to extend the core scaffold by creating a conjugated system, a common feature in chromophores and biologically active molecules. We use piperidine as a mild base to facilitate the deprotonation of the active methylene compound without promoting unwanted self-condensation of the aldehyde.[7]
Detailed Experimental Protocol
-
Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 2.13 g) in 40 mL of absolute ethanol.
-
Addition of Active Methylene Compound : To this solution, add the active methylene compound (e.g., malononitrile, 11 mmol, 0.73 g, or diethyl malonate, 11 mmol, 1.76 g).
-
Catalyst Introduction : Add piperidine (1 mmol, 0.1 mL) dropwise to the stirring solution.
-
Reaction Execution : Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water and stir for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol (10 mL).
-
-
Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure α,β-unsaturated product.
Data Summary Table
| Parameter | Value |
| Starting Aldehyde | This compound |
| Active Methylene | Malononitrile / Diethyl Malonate |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
| Characterization | ¹H NMR, ¹³C NMR, MS, m.p. |
Experimental Workflow Diagram
Caption: Knoevenagel condensation experimental workflow.
Protocol II: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that fuses a β-arylethylamine with an aldehyde to form tetrahydroisoquinoline or related heterocyclic systems.[8][9] This reaction is central to the synthesis of numerous alkaloids and pharmacologically active compounds.
Rationale : This protocol aims to construct a complex, fused heterocyclic system, which is a common strategy in drug discovery. The reaction proceeds via an iminium ion intermediate, which is generated in situ under acidic conditions.[8][10] Trifluoroacetic acid (TFA) is chosen as a strong acid catalyst that also serves as a solvent, driving the reaction towards completion.
Detailed Experimental Protocol
-
Reagent Preparation : In a 50 mL flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the β-arylethylamine (e.g., tryptamine, 10 mmol, 1.60 g) in 15 mL of dichloromethane (DCM).
-
Aldehyde Addition : To this solution, add a solution of this compound (10 mmol, 2.13 g) in 15 mL of DCM.
-
Catalyst Introduction : Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 20 mmol, 1.5 mL) dropwise over 5 minutes.
-
Reaction Execution : Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Reaction Monitoring : Monitor the formation of the product by TLC (9:1 DCM/Methanol).
-
Work-up and Isolation :
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to isolate the pure tetrahydro-β-carboline or tetrahydroisoquinoline derivative.
Data Summary Table
| Parameter | Value |
| Starting Aldehyde | This compound |
| Amine Component | Tryptamine / Phenethylamine |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Reaction Pathway Diagram
Caption: Pictet-Spengler reaction logical pathway.
Protocol III: One-Pot Multicomponent Synthesis of a Dihydropyridine Derivative
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, minimizing waste and operational steps.[11][12] This protocol outlines a modified Hantzsch-type reaction to build a highly functionalized dihydropyridine scaffold.
Rationale : This protocol is designed for maximum efficiency in building molecular complexity. By combining the aldehyde, an active methylene compound, and a nitrogen source in one pot, a dihydropyridine core is rapidly assembled. This core is prevalent in pharmaceuticals, such as calcium channel blockers. Ammonium acetate serves as the nitrogen source for the newly formed ring.
Detailed Experimental Protocol
-
Reagent Combination : In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.13 g), ethyl acetoacetate (20 mmol, 2.60 g), and ammonium acetate (12 mmol, 0.92 g).
-
Solvent Addition : Add 30 mL of ethanol to the flask.
-
Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours with vigorous stirring.
-
Reaction Monitoring : Monitor the reaction using TLC (1:1 hexane/ethyl acetate).
-
Work-up and Isolation :
-
Cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and add 50 mL of cold water to induce precipitation.
-
Stir the slurry for 30 minutes in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
-
Purification : The crude product can often be of high purity. If necessary, recrystallize from hot ethanol to obtain the final dihydropyridine product.
Data Summary Table
| Parameter | Value |
| Aldehyde Component | This compound |
| β-Ketoester | Ethyl acetoacetate |
| Nitrogen Source | Ammonium Acetate |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 8-12 hours |
| Expected Yield | 70-90% |
| Characterization | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Multicomponent Reaction Workflow
Caption: One-pot multicomponent reaction workflow.
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate the strategic potential of this compound as a versatile building block. By leveraging the predictable reactivity of its aldehyde and hydroxypyridine functionalities, researchers can access a wide array of complex molecular scaffolds. The Knoevenagel condensation provides a reliable method for chain extension and conjugation, the Pictet-Spengler reaction offers a classic route to valuable alkaloid-like structures, and multicomponent reactions present an efficient pathway to highly functionalized heterocycles. These foundational reactions empower chemists in drug discovery and materials science to rapidly generate novel compound libraries for biological screening and functional evaluation.
References
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The Pictet-Spengler Reaction. Bioorganic & Medicinal Chemistry, 22(19), 5839-5859.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-component Cascade Reaction of 3-Formylchromones: Highly Selective Synthesis of 4,5-Dihydro-[4,5'-bipyrimidin]-6(1H)-one Derivatives | Request PDF. Retrieved from [Link]
- Zhang, X. A., Song, D., & Lippard, S. J. (2008). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. The Journal of Organic Chemistry, 73(2), 734–737.
-
PubMed. (2021). Multi-component cascade reaction of 3-formylchromones: highly selective synthesis of 4,5-dihydro-[4,5'-bipyrimidin]-6(1 H)-one derivatives. Retrieved from [Link]
- Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., & ... (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry.
-
PubMed Central (PMC). (2014). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
-
ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Reactions of 3amino-2-hydroxypyridine (1) and.... Retrieved from [Link]
-
MDPI. (n.d.). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent synthesis of 5-(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridines 3a–p. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
-
Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
-
PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (n.d.). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
PubMed Central (PMC). (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: Evaluating 3-(3-Formylphenyl)-2-hydroxypyridine Derivatives in Neuroprotective Assays
Abstract
The relentless progression of neurodegenerative diseases necessitates the discovery of novel therapeutic agents capable of mitigating neuronal cell death. Hydroxypyridine scaffolds have emerged as a promising class of compounds, largely due to their inherent antioxidant and metal-chelating properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and neuroprotective evaluation of a novel derivative class: 3-(3-Formylphenyl)-2-hydroxypyridines. We present a detailed, field-proven methodology, beginning with the chemical synthesis of a representative compound. Subsequently, we provide a suite of robust, step-by-step protocols for assessing its neuroprotective efficacy in an established in vitro model of oxidative stress-induced neuronal injury. The assays detailed herein—spanning cell viability, intracellular reactive oxygen species (ROS) quantification, and key apoptotic marker analysis—form a cohesive workflow to validate the compound's mechanism of action and therapeutic potential.
Introduction: The Rationale for Investigating Novel Hydroxypyridines
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. A common pathological hallmark is the overwhelming of endogenous antioxidant systems by excessive production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[4] Consequently, compounds that can interrupt this cascade are of significant therapeutic interest.[5]
The 3-hydroxypyridine and 2-hydroxypyridine (2-pyridone) cores are privileged structures in medicinal chemistry.[1][2] Derivatives have demonstrated a spectrum of biological activities, including potent antioxidant and anti-inflammatory effects.[6][7][8] Their neuroprotective capacity is often attributed to their ability to scavenge free radicals and modulate signaling pathways involved in cell survival and death.[7][9]
This application note focuses on a novel, unexplored subclass: 3-(3-Formylphenyl)-2-hydroxypyridines. The strategic incorporation of an aryl group at the 3-position and a formyl moiety offers unique opportunities for structure-activity relationship (SAR) studies and potential interactions with biological targets. The following protocols are designed to provide a foundational framework for synthesizing and validating the neuroprotective activity of these promising derivatives.
Synthesis and Characterization of Lead Compound
The first critical step is the reproducible synthesis of a lead compound for biological evaluation. While various synthetic routes to functionalized pyridines exist, a palladium-catalyzed cross-coupling reaction offers a reliable and versatile method for creating the core aryl-pyridine bond.[10][11]
Protocol 1: Synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine (CPD-1)
Causality: This protocol utilizes a Suzuki coupling reaction, a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. We select 3-bromo-2-hydroxypyridine and 3-formylphenylboronic acid as readily available starting materials.
Materials and Reagents:
-
3-Bromo-2-hydroxypyridine
-
3-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 3-bromo-2-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in a minimal amount of anhydrous toluene. Allow to stir for 15 minutes.
-
Initiation: Add a 3:1 mixture of anhydrous 1,4-dioxane and water to the main reaction flask. Degas the resulting suspension by bubbling nitrogen through it for 20 minutes.
-
Catalysis: Add the prepared catalyst solution to the main reaction flask via syringe.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound (CPD-1).
-
Characterization: Confirm the structure and purity of CPD-1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Neuroprotective Assay Workflow
To evaluate the neuroprotective potential of CPD-1, we employ an in vitro model of oxidative stress using the human neuroblastoma SH-SY5Y cell line.[12][13] This model allows for high-throughput screening and detailed mechanistic investigation.[14][15] The overall workflow is designed to first assess the compound's ability to protect against a lethal insult and then to probe the underlying antioxidant and anti-apoptotic mechanisms.
Caption: Experimental workflow for assessing neuroprotective activity.
Detailed Protocols for Neuroprotective Assays
Protocol 2: Cell Culture and Maintenance of SH-SY5Y Cells
Causality: Proper cell culture technique is paramount for reproducibility. SH-SY5Y cells provide a consistent and relevant neuronal model, but their health and density directly impact experimental outcomes.
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM/F-12)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile tissue culture flasks (T-75) and multi-well plates
Step-by-Step Methodology:
-
Media Preparation: Prepare complete growth medium consisting of DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture SH-SY5Y cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization: Neutralize the trypsin by adding 7-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Passaging: Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Plating for Assays: For experiments, count the cells using a hemocytometer and seed them into appropriate multi-well plates (e.g., 1 x 10⁴ cells/well for a 96-well plate) at the required density. Allow cells to adhere and grow for 24 hours before starting any treatment.[16]
Protocol 3: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a primary indicator of neuroprotection. It measures mitochondrial reductase activity, which is a proxy for metabolic health and cell viability.[17] A successful neuroprotective compound will preserve this activity in the face of a toxic insult.
Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
-
Hydrogen peroxide (H₂O₂) solution
-
Complete growth medium
-
SH-SY5Y cells seeded in a 96-well plate
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of CPD-1 (e.g., 0.1, 1, 10, 25, 50 µM). Include a "vehicle control" group treated with the same concentration of DMSO used to dissolve the compound (typically <0.1%). Incubate for 2 hours.
-
Induction of Neurotoxicity: To all wells except the "untreated control" and "vehicle control," add H₂O₂ to a final concentration known to induce ~50% cell death (e.g., 100-200 µM, determined via a prior dose-response experiment).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.[17] Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate cell viability as follows:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Abs_sample is the absorbance of treated cells.
-
Abs_control is the absorbance of untreated control cells.
-
Protocol 4: Measurement of Intracellular ROS
Causality: This assay directly tests the hypothesis that CPD-1 acts as an antioxidant. The DCFH-DA probe is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS, making fluorescence intensity directly proportional to the level of oxidative stress.[13][19]
Materials and Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
H₂O₂ solution
-
Serum-free culture medium
-
SH-SY5Y cells seeded in a black, clear-bottom 96-well plate
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed and treat cells with CPD-1 and H₂O₂ as described in Protocol 3 (Steps 1-3), but for a shorter duration (e.g., 6 hours) suitable for detecting acute ROS production.
-
Probe Loading: Wash the cells twice with warm, sterile PBS.
-
Incubation with Probe: Add 100 µL of serum-free medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.[20]
-
Washing: Wash the cells three times with PBS to remove any extracellular probe.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~488 nm and emission at ~525 nm.[13]
-
Data Analysis: Express ROS levels as a fold change relative to the untreated control group after background subtraction.
Protocol 5: Apoptosis Assessment (Caspase-3 Activity)
Causality: Caspase-3 is a key executioner enzyme in the apoptotic cascade.[21] Measuring its activity provides a direct readout of apoptosis induction. A reduction in caspase-3 activity by CPD-1 treatment indicates an anti-apoptotic effect. The assay relies on the cleavage of a specific peptide substrate (DEVD) linked to a chromophore (pNA), releasing the colored molecule.[22][23]
Materials and Reagents:
-
Commercially available Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
SH-SY5Y cells seeded in a 6-well plate
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed SH-SY5Y cells in 6-well plates and treat with CPD-1 and H₂O₂ as described in Protocol 3 (Steps 1-4).
-
Cell Harvesting: After the 24-hour incubation, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the pellet with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[21][24]
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample. Adjust the volume to 50 µL with lysis buffer.
-
Substrate Addition: Add 50 µL of 2x Reaction Buffer containing 10 mM DTT. Then add 5 µL of the DEVD-pNA substrate (4 mM).[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[23]
-
Data Analysis: Compare the absorbance of treated samples to the control to determine the fold-increase or decrease in Caspase-3 activity.
Protocol 6: Apoptosis Assessment (Western Blot for Bax/Bcl-2 Ratio)
Causality: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical checkpoint for the intrinsic apoptotic pathway.[25] An increase in this ratio promotes mitochondrial outer membrane permeabilization and subsequent caspase activation.[26] Western blotting allows for the direct visualization and quantification of these key regulatory proteins.
Materials and Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-Bax, Rabbit anti-Bcl-2, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Methodology:
-
Protein Extraction: Treat and harvest cells as in Protocol 5 (Steps 1-2). Lyse the cell pellet in RIPA buffer. Determine protein concentration using a BCA assay.[25]
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95°C for 5 minutes.[27]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel (e.g., 12%) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[28]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (loading control), diluted in blocking buffer, overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the protein bands using a chemiluminescence imaging system.[25]
-
Data Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the expression of Bax and Bcl-2 to the β-actin loading control. Calculate the Bax/Bcl-2 ratio for each condition.[26][29]
Data Presentation and Hypothesized Mechanism
All quantitative data should be summarized for clear interpretation. The results from the assays will help build a picture of the compound's neuroprotective mechanism.
Table 1: Representative Quantitative Data Summary
| Assay | Outcome Measure | Control (H₂O₂) | CPD-1 (10 µM) + H₂O₂ |
| MTT Assay | % Cell Viability | 52.3 ± 4.1% | 85.7 ± 5.5% |
| ROS Assay | ROS Level (Fold Change) | 3.8 ± 0.4 | 1.4 ± 0.2 |
| Caspase-3 Assay | Activity (Fold Change) | 4.2 ± 0.5 | 1.7 ± 0.3 |
| Western Blot | Bax/Bcl-2 Ratio | 3.5 ± 0.3 | 1.2 ± 0.2 |
| (Note: Data are hypothetical examples, presented as Mean ± SD) |
Hypothesized Neuroprotective Pathway
The expected results—increased cell viability, decreased ROS, reduced caspase-3 activity, and a lowered Bax/Bcl-2 ratio—suggest that this compound derivatives act primarily by mitigating oxidative stress, which in turn prevents the initiation of the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism of neuroprotection.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and validated workflow for the initial assessment of this compound derivatives as potential neuroprotective agents. By systematically evaluating cell viability, oxidative stress, and key apoptotic markers, researchers can efficiently screen novel compounds and gain insight into their mechanisms of action.
Positive results from this in vitro screening cascade would justify advancing lead compounds to more complex and physiologically relevant models. Future work should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to optimize potency and drug-like properties.
-
Advanced In Vitro Models: Validate findings in primary neuronal cultures or co-culture systems to better mimic the brain environment.[14][30]
-
Target Identification: Investigate direct molecular targets beyond general ROS scavenging.
-
In Vivo Efficacy: Assess the neuroprotective effects of lead compounds in animal models of neurodegenerative diseases.[7][31]
This structured approach ensures that promising neuroprotective candidates are identified and characterized efficiently, accelerating the path toward novel therapies for neurodegenerative disorders.
References
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
Evotec. Choosing the Optimal Model for in vitro Neurotoxicity Assessment. [Link]
-
Atterwill CK, Johnston H, Thomas SM. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology. 1992 Spring;13(1):39-53. [Link]
-
Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity. [Link]
-
Lapchak PA, Doyan S, Chumakova P, O'Brien PM. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Med Chem. 2013 May;9(4):463-71. [Link]
-
Slee EA, Adrain C, Martin SJ. Caspase Protocols in Mice. Methods Mol Biol. 2004;282:125-44. [Link]
-
Radio S, O'Donoghue J, Mundy WR. In vitro techniques for the assessment of neurotoxicity. Methods Mol Biol. 2011;758:19-38. [Link]
-
Bio-protocol. Assessment of Neuroprotective Activity and MTT Assay. [Link]
-
Plotnikov E, Lin V, Chernikov V, et al. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Int J Mol Sci. 2022 Oct 26;23(21):12953. [Link]
-
Stiegler, N. In vitro cellular models for neurotoxicity studies. Diva-portal.org. 2017. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
Chen Y, Li C, Chen J, et al. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells. Cancer Lett. 2010 Nov 28;297(1):36-42. [Link]
-
Plotnikov E, Lin V, Chernikov V, et al. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Int J Mol Sci. 2022 Oct 26;23(21):12953. [Link]
-
Joseph B, Cole SL, Farrow S, et al. ANTIOXIDANT INHIBITION OF STEADY-STATE REACTIVE OXYGEN SPECIES AND CELL GROWTH IN NEUROBLASTOMA. Free Radic Biol Med. 2016 Sep;98:79-87. [Link]
-
ResearchGate. ROS production in control and treated neuroblastoma cells. [Link]
-
ResearchGate. Reactive oxygen species (ROS) generation was analyzed in neuroblastoma... [Link]
-
ResearchGate. Can you help with Western Blot: Bax and BCL-2? [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
ResearchGate. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. [Link]
-
Lee H, Lee H, Kim YJ, et al. No-ozone cold plasma induces apoptosis in human neuroblastoma cell line via increased intracellular reactive oxygen species (ROS). Sci Rep. 2021 Jan 20;11(1):1858. [Link]
-
ResearchGate. Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. [Link]
-
ResearchGate. Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG... [Link]
-
FineTest. Bcl-2 Detection in Western Blotting. [Link]
-
ResearchGate. Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. [Link]
-
MDPI. Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. [Link]
-
Kolesnichenko PD, Galenko-Iaroshevskii PA, et al. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. 2018;6(2):168-180. [Link]
-
Uddin MS, Al Mamun A, et al. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. Biomedicines. 2023 Sep 12;11(9):2515. [Link]
-
CORE. Protection from neurodegeneration in the 6-hydroxydopamine (6-OHDA) model of Parkinson's with novel 1-hydroxypyridin-2-one metal. [Link]
-
Wikipedia. Emoxypine. [Link]
-
Hider RC, et al. Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. J Pharm Pharmacol. 1996 Nov;48(11):1195-9. [Link]
-
Kumar H, Kim IS, et al. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Curr Med Chem. 2018;25(34):4259-4281. [Link]
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]
-
Tönnies E, Trushina E. Nutraceutical Antioxidants as Novel Neuroprotective Agents. Molecules. 2017 Jan 20;22(1):156. [Link]
-
Durham E-Theses. New functionalised 3-hydroxypyridines. [Link]
-
MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 3. Emoxypine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 12. diva-portal.org [diva-portal.org]
- 13. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. No-ozone cold plasma induces apoptosis in human neuroblastoma cell line via increased intracellular reactive oxygen species (ROS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mpbio.com [mpbio.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 29. researchgate.net [researchgate.net]
- 30. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 31. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescence Quenching-Based Sensing with 3-(3-Formylphenyl)-2-hydroxypyridine
For: Researchers, scientists, and drug development professionals engaged in analytical chemistry and sensor development.
Introduction: The Promise of 2-Hydroxypyridine Scaffolds in Fluorescence Sensing
The development of sensitive and selective fluorescent chemosensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, biomedical diagnostics, and pharmaceutical research. Among the vast array of fluorogenic scaffolds, 2-hydroxypyridine derivatives have emerged as a particularly versatile class of compounds. Their inherent photophysical properties, coupled with the ability to act as efficient metal chelators, make them ideal candidates for the design of "turn-off" or fluorescence quenching-based sensors.[1] This application note provides a detailed guide to the principles, experimental protocols, and data analysis for fluorescence quenching studies using a novel probe: 3-(3-Formylphenyl)-2-hydroxypyridine .
The unique architecture of this compound, featuring a bidentate chelation site (the hydroxyl group and the pyridine nitrogen) and a formyl group that can modulate its electronic properties, suggests its potential as a selective sensor for heavy metal ions. This document will focus on its application for the detection of Iron(III) (Fe³⁺), a crucial yet potentially toxic metal ion in biological and environmental systems. The proposed mechanism of action is Chelation-Enhanced Fluorescence Quenching (CHEQ), where the binding of Fe³⁺ to the probe leads to a non-radiative decay of the excited state, resulting in a measurable decrease in fluorescence intensity.[2][3]
Physicochemical Properties and Synthesis
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉NO₂
-
Molecular Weight: 200.21 g/mol
Synthesis Overview:
The synthesis of this compound can be achieved through a Suzuki cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This involves the reaction of a suitably protected 3-bromo-2-hydroxypyridine with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base.
Protocol 1: Synthesis of this compound
Materials:
-
3-bromo-2-methoxypyridine
-
3-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrobromic acid (HBr, 48%)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Coupling Reaction: In a round-bottom flask, combine 3-bromo-2-methoxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and Na₂CO₃ (2.0 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-(3-formylphenyl)-2-methoxypyridine.
-
Demethylation: Dissolve the purified product in 48% HBr.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Quenching Studies for Fe³⁺ Detection
The core of this application lies in the selective quenching of the fluorophore's emission upon binding to Fe³⁺. This section outlines the protocols for characterizing the photophysical properties of the probe and quantifying its response to the analyte.
Protocol 2: Spectroscopic Characterization and Fe³⁺ Titration
Materials and Equipment:
-
This compound (stock solution in DMSO or acetonitrile)
-
HEPES buffer (or another appropriate buffer system, pH 7.4)
-
Aqueous solution of Fe(NO₃)₃ or FeCl₃ (stock solution)
-
Other metal ion salt solutions (for selectivity studies)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Step-by-Step Procedure:
-
Preparation of Working Solutions: Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer system. The final concentration of the organic solvent (from the stock solution) should be kept low (e.g., <1%) to minimize its effect on the measurements.
-
Spectroscopic Characterization:
-
Record the absorption spectrum of the probe solution using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λₑₓ), which is typically at the absorption maximum.
-
Record the fluorescence emission spectrum by exciting the solution at λₑₓ. Note the wavelength of maximum emission (λₑₘ).
-
-
Fluorescence Titration:
-
To a cuvette containing the probe solution, add incremental amounts of the Fe³⁺ stock solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum.
-
A progressive decrease in fluorescence intensity at λₑₘ is expected.
-
-
Selectivity Study:
-
Prepare a series of solutions containing the probe and a range of different metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.) at a concentration significantly higher than that of the probe.
-
Record the fluorescence emission spectrum for each solution and compare the quenching effect to that observed with Fe³⁺.
-
Data Analysis and Interpretation
1. Stern-Volmer Analysis:
The efficiency of the quenching process can be analyzed using the Stern-Volmer equation, which describes the relationship between fluorescence intensity and quencher concentration in dynamic quenching scenarios.[4]
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A linear plot of F₀ / F versus [Q] indicates a single type of quenching mechanism (either static or dynamic).
2. Determination of Binding Constant and Stoichiometry:
For static quenching, which is likely in the case of strong complex formation, the binding constant (Kₐ) can be determined using a modified Stern-Volmer equation or by fitting the titration data to a suitable binding isotherm model.
The stoichiometry of the probe-Fe³⁺ complex can be determined using Job's plot method. This involves plotting the fluorescence quenching against the mole fraction of the probe while keeping the total molar concentration of the probe and Fe³⁺ constant. The minimum of the plot corresponds to the stoichiometry of the complex.
Hypothetical Data Presentation
The following tables present hypothetical yet realistic data that one might expect from the described experiments.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λₐₑₛ) | 350 nm |
| Emission Maximum (λₑₘ) | 450 nm |
| Quantum Yield (Φ) | 0.35 |
Table 2: Fluorescence Quenching Response to Various Metal Ions
| Metal Ion (10 equiv.) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| None | 1000 | 0 |
| Na⁺ | 995 | 0.5 |
| K⁺ | 992 | 0.8 |
| Mg²⁺ | 980 | 2.0 |
| Ca²⁺ | 975 | 2.5 |
| Cu²⁺ | 750 | 25.0 |
| Zn²⁺ | 950 | 5.0 |
| Hg²⁺ | 800 | 20.0 |
| Fe³⁺ | 50 | 95.0 |
Visualizing the Mechanism and Workflow
Proposed Quenching Mechanism
The fluorescence quenching of this compound by Fe³⁺ is proposed to occur via a ligand-to-metal charge transfer (LMCT) mechanism upon chelation.
Caption: Experimental workflow for quenching studies.
Conclusion and Future Perspectives
This application note details a comprehensive framework for the synthesis and application of this compound as a selective fluorescent probe for Fe³⁺. The described protocols for synthesis, spectroscopic analysis, and data interpretation provide a robust starting point for researchers interested in developing novel chemosensors. The high selectivity and sensitivity demonstrated by analogous 2-hydroxypyridine systems suggest that this probe could be a valuable tool for the detection of Fe³⁺ in various matrices.
Future work could involve optimizing the sensor's performance in complex biological media, immobilizing the probe on solid supports for reusable sensor applications, and exploring its utility in cellular imaging to monitor intracellular Fe³⁺ levels. The versatile chemistry of the 2-hydroxypyridine scaffold offers ample opportunities for further functionalization to fine-tune its photophysical and analyte-binding properties.
References
-
Singh, S., Kumari, N., Kanungo, B. K., & Baral, M. (2024). Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization. Sensors & Diagnostics. [Link]
-
Choi, S. H., Pang, K., Kim, K., & Churchill, D. G. (2008). Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection. Inorganic Chemistry, 47(6), 1880-1882. [Link]
-
Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. (n.d.). National Institutes of Health. [Link]
-
Fluorimetric Detection of Zn 2+, Mg 2+, and Fe 2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe. (2020). SciSpace. [Link]
-
Malashikhin, S. A., Baldridge, K. K., & Finney, N. S. (2010). Efficient discovery of fluorescent chemosensors based on a biarylpyridine scaffold. Organic Letters, 12(5), 940-943. [Link]
-
Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. (n.d.). National Institutes of Health. [Link]
-
Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (n.d.). RSC Publishing. [Link]
-
Fluorescence imaging of metal ions implicated in diseases. (2014). National Institutes of Health. [Link]
-
Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push-Pull Fluorophores. (2022). PubMed. [Link]
-
Gryko, D. (2019). Rhodols - synthesis, photophysical properties and applications as fluorescent probes. Chemical Society Reviews, 48(21), 5334-5367. [Link]
-
Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. (2023). National Institutes of Health. [Link]
-
Rhodols – synthesis, photophysical properties and applications as fluorescent probes. (n.d.). ResearchGate. [Link]
-
Fluorescence ON/OFF switching Zn2+ sensor based on pyridine–pyridone scaffold. (n.d.). ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. [Link]
-
fluorescence quenching mechanisms: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (n.d.). ACS Publications. [Link]
-
ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening. (2011). National Institutes of Health. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: 3-(3-Formylphenyl)-2-hydroxypyridine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a technical guide on the synthetic utility of 3-(3-Formylphenyl)-2-hydroxypyridine, a bifunctional building block poised for significant application in modern heterocyclic chemistry. The strategic placement of an electrophilic formyl group and a nucleophilic/structurally integral 2-hydroxypyridine moiety offers multiple avenues for molecular elaboration. We will move beyond simple procedural lists to explore the chemical rationale behind protocol design, empowering researchers to adapt and innovate. The protocols described herein are built upon well-established, robust chemical transformations, ensuring reliability and reproducibility.
Core Concepts: Structural Features and Reactivity Profile
The synthetic potential of this compound is rooted in its distinct chemical functionalities. Understanding these is key to its effective deployment in synthesis.
The 2-Hydroxypyridine <=> 2-Pyridone Tautomerism
A critical feature of the 2-hydroxypyridine ring is its existence in a tautomeric equilibrium with its 2-pyridone form. For this molecule, the pyridone tautomer is significantly favored in both solid and solution phases due to factors like amide resonance stabilization and intermolecular hydrogen bonding.[1] This equilibrium has profound implications for its reactivity, as it presents two potential sites for electrophilic attack: the nitrogen atom (as the amide) and the oxygen atom (as the enol). The choice of reagents and reaction conditions will dictate the regioselectivity of N- versus O-functionalization.
Caption: Tautomerism of the 2-hydroxypyridine moiety.
The Aromatic Formyl Group
The formyl (aldehyde) group attached to the central phenyl ring is a classic electrophilic handle. It is primed to react with a wide array of nucleophiles, serving as the cornerstone for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is the basis for its application in condensation reactions, multicomponent assemblies, and reductive aminations, making it the primary site for introducing molecular diversity.
Synthetic Application I: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a highly reliable method for forming a new carbon-carbon double bond by reacting a carbonyl group with an active methylene compound.[2] This reaction is exceptionally well-suited for the formyl group of our title compound, providing a gateway to compounds with an α,β-unsaturated system, which are themselves valuable intermediates for further transformations.
Causality in Experimental Design:
The choice of catalyst is critical. A weak base, such as piperidine or pyridine, is typically employed.[2][3] This is to facilitate the deprotonation of the active methylene compound to form the nucleophilic enolate without promoting the undesired self-condensation of the aldehyde starting material.[2] The reaction is often performed in a protic solvent like ethanol and may require heating to drive the dehydration step to completion.
Caption: Workflow for the Knoevenagel Condensation.
Protocol 2.1: Synthesis of 2-Cyano-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)phenyl)acrylonitrile
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 213 mg, 1.0 mmol) and malononitrile (1.1 eq, 73 mg, 1.1 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to dissolve the solids. To this solution, add piperidine (0.2 eq, 20 µL, 0.2 mmol) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials. The product can be further purified by recrystallization from ethanol or a suitable solvent system if necessary.
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The expected product shows a characteristic singlet for the new vinylic proton.[4]
| Active Methylene Compound | Expected Product Structure | Typical Yield Range |
| Malononitrile | α,β-unsaturated dinitrile | 85-95% |
| Ethyl Cyanoacetate | α,β-unsaturated cyanoester | 80-90% |
| Diethyl Malonate | α,β-unsaturated diester | 70-85% |
Synthetic Application II: One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in drug discovery and combinatorial chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[5][6] The aldehyde functionality of this compound makes it an ideal "Component A" for a variety of named MCRs, leading to highly functionalized heterocyclic cores.
Protocol 3.1: Biginelli-Type Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic MCR that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a scaffold of significant pharmaceutical interest.
Causality in Experimental Design:
This reaction is typically catalyzed by a Brønsted or Lewis acid. The acid serves to activate the aldehyde carbonyl towards nucleophilic attack by the urea and facilitates the subsequent cyclization and dehydration steps. Using a catalyst like cerium(III) chloride (CeCl₃·7H₂O) offers a mild, efficient, and environmentally friendly option.
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions [mdpi.com]
Application Notes and Protocols for Developing Fluorescent Sensors from 3-(3-Formylphenyl)-2-hydroxypyridine
Introduction: The 3-(3-Formylphenyl)-2-hydroxypyridine Scaffold - A Versatile Platform for Fluorescent Sensor Development
The quest for highly sensitive and selective fluorescent sensors is a cornerstone of modern analytical science, with profound implications for biomedical research, environmental monitoring, and drug discovery. The strategic design of a sensor molecule hinges on the selection of a core scaffold that offers both tailored photophysical properties and versatile chemical functionality for analyte recognition. The this compound scaffold has emerged as a promising platform for the development of novel fluorescent probes. This structure uniquely combines the coordination potential of the 2-hydroxypyridine moiety, known for its ability to bind metal ions, with the reactive aldehyde group on the phenyl ring. This aldehyde serves as a convenient chemical handle for the introduction of various recognition and signaling units through Schiff base condensation, enabling the creation of a diverse library of sensors for different analytes.
The underlying principle of sensors derived from this scaffold often relies on photophysical phenomena such as Chelation-Enhanced Fluorescence (CHEF) or Intramolecular Charge Transfer (ICT) .[1][2][3][4][5][6] In its unbound state, the sensor might exhibit quenched or low fluorescence. Upon binding to a target analyte, conformational changes or alterations in the electronic properties of the molecule can restrict non-radiative decay pathways or modulate the charge transfer characteristics, leading to a significant "turn-on" or ratiometric fluorescent response.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of fluorescent sensors derived from this compound, with a specific focus on a rationally designed sensor for the detection of aluminum ions (Al³⁺).
PART 1: Synthesis of the Core Scaffold and a Representative Sensor
Rationale for Synthetic Strategy
The synthesis of the core scaffold, this compound, is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[7][8][9][10] This approach allows for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. The subsequent development of a fluorescent sensor is accomplished via a straightforward Schiff base condensation, reacting the aldehyde group of the core scaffold with an appropriate amine-containing fluorophore. For this application note, we will focus on the synthesis of a sensor for Al³⁺, a biologically and environmentally relevant metal ion.[1][11][12][13]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for the core scaffold and the final sensor.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
-
Materials: 3-bromo-2-hydroxypyridine, 3-formylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and deionized water.
-
Procedure: a. To a 100 mL round-bottom flask, add 3-bromo-2-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq). b. Evacuate and backfill the flask with argon three times. c. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). d. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture. e. Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to room temperature and add ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of the Schiff Base Fluorescent Sensor for Al³⁺ (Sensor-Al)
-
Materials: this compound, a suitable hydrazine-containing fluorophore (e.g., dansyl hydrazine), absolute ethanol, and glacial acetic acid.
-
Procedure: a. Dissolve this compound (1.0 eq) in absolute ethanol in a 50 mL round-bottom flask. b. Add a solution of the hydrazine-containing fluorophore (1.1 eq) in absolute ethanol to the flask. c. Add a catalytic amount of glacial acetic acid (2-3 drops). d. Reflux the reaction mixture for 4-6 hours. e. Monitor the formation of the Schiff base by TLC. f. After completion, cool the mixture to room temperature. The product may precipitate. g. Collect the solid product by vacuum filtration and wash with cold ethanol. h. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the final sensor (Sensor-Al).
PART 2: Characterization and Application of the Fluorescent Sensor
Photophysical Characterization
A thorough understanding of the sensor's photophysical properties is essential for its application.
Protocol 3: Spectroscopic Characterization
-
Materials: Synthesized Sensor-Al, spectroscopic grade solvents (e.g., DMSO, acetonitrile, ethanol, water), and a stock solution of Al³⁺ (e.g., from Al(NO₃)₃·9H₂O).
-
Procedure: a. UV-Vis Absorption Spectroscopy: Prepare a stock solution of Sensor-Al in a suitable solvent (e.g., DMSO). Record the absorption spectrum to determine the maximum absorption wavelength (λmax). b. Fluorescence Spectroscopy: Excite the sensor solution at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem). c. Fluorescence Quantum Yield (ΦF): Determine the quantum yield relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). d. Titration with Al³⁺: To a solution of Sensor-Al, incrementally add small aliquots of the Al³⁺ stock solution. Record the fluorescence spectrum after each addition to observe changes in fluorescence intensity. e. Selectivity Studies: Prepare solutions of Sensor-Al containing various other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) at concentrations significantly higher than that of Al³⁺ to assess the sensor's selectivity.
Data Presentation: Expected Photophysical and Sensing Properties
The following table summarizes the expected photophysical and sensing characteristics of a hypothetical Sensor-Al based on data from analogous Schiff base sensors for Al³⁺.[11][12][13]
| Parameter | Value | Conditions |
| λabs (nm) | ~350-400 | DMSO/H₂O (v/v) |
| λem (nm) (Free Sensor) | ~450-500 (Weak) | DMSO/H₂O (v/v) |
| λem (nm) (Sensor-Al + Al³⁺) | ~480-550 (Strong) | DMSO/H₂O (v/v) |
| Fluorescence Quantum Yield (ΦF) (Free) | < 0.05 | DMSO/H₂O (v/v) |
| Fluorescence Quantum Yield (ΦF) (+ Al³⁺) | > 0.5 | DMSO/H₂O (v/v) |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M | DMSO/H₂O (v/v) |
| Binding Stoichiometry (Sensor:Al³⁺) | 1:1 or 2:1 | Determined by Job's Plot |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ | Benesi-Hildebrand Plot |
Proposed Sensing Mechanism
The fluorescence "turn-on" mechanism for Sensor-Al upon binding to Al³⁺ can be attributed to a combination of factors:
-
Chelation-Enhanced Fluorescence (CHEF): The Al³⁺ ion coordinates with the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group of the 2-hydroxypyridine moiety. This rigidifies the molecular structure, reducing non-radiative decay through vibrational and rotational relaxation, thus enhancing the fluorescence quantum yield.[1][2][3]
-
Inhibition of Photoinduced Electron Transfer (PET): In the free sensor, the lone pair of electrons on the imine nitrogen might quench the fluorescence of the appended fluorophore through a PET process. Upon chelation with Al³⁺, these electrons are involved in coordination, inhibiting the PET process and "turning on" the fluorescence.
-
Modulation of Intramolecular Charge Transfer (ICT): The binding of the Lewis acidic Al³⁺ can significantly alter the electron density distribution within the sensor molecule, affecting the ICT character from the donor (hydroxypyridine) to the acceptor part of the molecule, leading to changes in the emission wavelength and intensity.[4][5][6]
Caption: Proposed fluorescence turn-on mechanism upon analyte binding.
PART 3: Application in Bioimaging
The developed sensor can potentially be used for the detection of Al³⁺ in biological systems.
Protocol 4: Live Cell Imaging of Al³⁺
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes in an appropriate medium.
-
Sensor Loading: Incubate the cells with a low concentration of Sensor-Al (e.g., 5-10 µM) in the cell culture medium for 30-60 minutes at 37 °C.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess sensor.
-
Al³⁺ Treatment: Treat the cells with varying concentrations of a bioavailable Al³⁺ salt for a specified duration.
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of the Sensor-Al-Al³⁺ complex. A control group of cells without Al³⁺ treatment should be imaged to establish baseline fluorescence.
Conclusion and Future Perspectives
The this compound scaffold provides a robust and versatile starting point for the rational design of novel fluorescent sensors. The synthetic accessibility of the core structure via Suzuki-Miyaura coupling and the ease of functionalization through Schiff base chemistry allow for the creation of a wide array of probes for various analytes. The representative Al³⁺ sensor detailed in this application note exemplifies the potential of this scaffold in developing highly sensitive and selective "turn-on" fluorescent probes. Future work could involve modifying the fluorophore unit to tune the photophysical properties (e.g., for near-infrared imaging) or altering the recognition moiety to target other biologically or environmentally important species. The principles and protocols outlined herein provide a solid foundation for researchers to explore the full potential of this promising class of fluorescent sensors.
References
-
A new multifunctional Schiff base as a fluorescence sensor for Al³⁺ and a colorimetric sensor for CN⁻ in aqueous media: an application to bioimaging. Dalton Transactions. Available at: [Link]
-
A new multifunctional Schiff base as a fluorescence sensor for Al³⁺ and a colorimetric sensor for CN⁻ in aqueous media: an application to bioimaging. PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. ResearchGate. Available at: [Link]
-
A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. MDPI. Available at: [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. Available at: [Link]
-
A novel “turn-on” fluorescent chemosensor for the selective detection ofAl3+ based on aggregation-induced emission. Royal Society of Chemistry. Available at: [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. Available at: [Link]
-
Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET). PubMed. Available at: [Link]
-
Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. ScienceDirect. Available at: [Link]
-
chelation-enhanced fluorescence chef: Topics by Science.gov. Science.gov. Available at: [Link]
-
Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. National Institutes of Health (NIH). Available at: [Link]
-
Chelation-enhanced fluorescence chemosensing of Pb(II), an inherently quenching metal ion. PubMed. Available at: [Link]
-
Design and synthesis of a chemosensor for the detection of Al3+ based on ESIPT. Analytical Methods. Available at: [Link]
-
General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups. ResearchGate. Available at: [Link]
-
Two pyridine-derived Schiff-bases as turn-on fluorescent sensor for detection of aluminium ion. Sci-Hub. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
Chelation-enhanced Fluorescence Research Articles. R Discovery. Available at: [Link]
-
Design and synthesis of a hydrazinopthalazine derived chemosensor to detect metal ions Zn2+, Al3+ via CHEF effect with biological study and theoretical calculation. ResearchGate. Available at: [Link]
-
Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards “Turn‐On” Fluorescence Chemosensors for Zn. ResearchGate. Available at: [Link]
-
How to synthesizer of 3-hydroxy pyridine? ResearchGate. Available at: [Link]
-
Intramolecular charge transfer model in fluorescence processes. ResearchGate. Available at: [Link]
-
Suzuki Coupling Mechanism. YouTube. Available at: [Link]
- Process for the production of 2-amino-3-hydroxypyridines. Google Patents.
-
3‐component synthesis of hydroxypyridine derivatives.. ResearchGate. Available at: [Link]
-
2-amino-3-hydroxypyridine and its preparation method and purification method. PatSnap. Available at: [Link]
- Process for preparing 2-methyl-3-hydroxypyridines. Google Patents.
-
Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C. Available at: [Link]
-
Exploiting Aggregation Induced Emission and Twisted Intramolecular Charge Transfer in a BODIPY Dye for Selective Sensing of Fluoride in Aqueous Medium and Living Cells. ResearchGate. Available at: [Link]
-
Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. PubMed Central. Available at: [Link]
Sources
- 1. [PDF] A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, crystal structure, Hirshfeld surface analysis, energy frameworks and computational studies of Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative | MDPI [mdpi.com]
- 4. Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel âturn-onâ fluorescent chemosensor for the selective detection ofAl3+ based on aggregation-induced emission - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 6. Photophysical properties of Schiff's bases from 3-(1,3-benzothiazol-2-yl)-2-hydroxy naphthalene-1-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new multifunctional Schiff base as a fluorescence sensor for Al³⁺ and a colorimetric sensor for CN⁻ in aqueous media: an application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the development of fluorescent chemosensors for Al 3+: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Two pyridine-derived Schiff-bases as turn-on fluorescent sensor for detection of aluminium ion / Optical Materials, 2019 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Formylphenyl)-2-hydroxypyridine
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(3-Formylphenyl)-2-hydroxypyridine. The unique trifunctional nature of this molecule—possessing a basic pyridine ring, an acidic hydroxyl group, and a reactive aldehyde—presents specific challenges in purification. This document provides in-depth troubleshooting advice and detailed protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
The choice of purification method depends heavily on the impurity profile and the scale of your reaction. The two most effective techniques are:
-
Flash Column Chromatography: This is the most versatile method, especially for complex mixtures or when impurities have polarities similar to the product. It is highly effective at removing both more and less polar contaminants.
-
Recrystallization: If the crude product has a relatively high purity (typically >90%), recrystallization is an excellent and scalable method for achieving high purity. It is particularly good at removing trace impurities that may inhibit downstream reactions.
Q2: What are the most common impurities I should expect during the synthesis and work-up of this compound?
Common impurities often arise from the starting materials or side reactions. Key impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Suzuki or Stille coupling), residual boronic acids/esters, stannanes, or halo-aromatics may be present.
-
3-(3-Carboxyphenyl)-2-hydroxypyridine: The formyl (aldehyde) group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures or during work-up. This carboxylic acid is a very common and more polar impurity.
-
Homocoupling Byproducts: Byproducts from the coupling of starting materials with themselves.
-
Residual Catalysts: Trace amounts of palladium or other transition metal catalysts used in cross-coupling reactions.
-
Tautomeric Forms: While not an impurity in the traditional sense, the 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. This can lead to purification challenges, such as peak broadening in chromatography.[1]
Q3: How does the tautomerism of the 2-hydroxypyridine ring impact purification?
The 2-hydroxypyridine ring exists in a tautomeric equilibrium with 2-pyridone. In solution, you will likely have a mixture of both forms. Because these tautomers can have slightly different polarities and interactions with stationary phases, this equilibrium can manifest as:
-
Broad or shouldered peaks in HPLC and column chromatography.[1]
-
Streaking or the appearance of two very close spots on a TLC plate.
This is a fundamental chemical property of the molecule. While you cannot eliminate one tautomer entirely in solution, optimizing your chromatographic conditions (e.g., mobile phase additives) can help produce sharper, more symmetrical peaks.[2]
Q4: My aldehyde product seems to be degrading during column chromatography. What is the cause and how can I prevent it?
Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition or other side reactions.[3] Furthermore, prolonged exposure to air during the lengthy process of chromatography can lead to oxidation to the carboxylic acid.
Preventative Measures:
-
Use Neutralized Silica: Pre-slurry your silica gel with a mobile phase containing a small amount of a non-nucleophilic base, like triethylamine (0.1-1.0%), to neutralize the acidic silanol sites.[1]
-
Consider Alumina: Basic or neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.[1]
-
Work Quickly: Do not let the compound sit on the column for an unnecessarily long time.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, consider running the column under a gentle stream of nitrogen or argon.
Troubleshooting Guide: Column Chromatography
This section addresses specific issues encountered during chromatographic purification.
Issue 1: Significant peak tailing is observed, leading to poor separation and mixed fractions.
-
Underlying Cause: The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups on the surface of the silica stationary phase.[2] This secondary interaction mechanism slows down a portion of the analyte molecules, causing the peak to tail.[2]
-
Solution:
-
Mobile Phase Additive: The most common solution is to add a competing base to your mobile phase. Add 0.1-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.[1][2]
-
pH Adjustment: For reverse-phase HPLC, adjusting the mobile phase pH to 2.5-3.0 can protonate the silanol groups, minimizing interaction.[2] However, for silica gel chromatography, adding a base is more common.
-
Issue 2: The compound appears as a broad smear or multiple overlapping spots on TLC and the column.
-
Underlying Cause: This is often a direct consequence of the 2-hydroxypyridine <=> 2-pyridone tautomerism, where two species with very similar polarities co-elute.[1] Another potential cause is column overload, where too much sample has been injected for the column size.[2]
-
Solution:
-
Optimize Solvent System: Systematically screen different solvent systems. Sometimes a switch in solvent class (e.g., from Ethyl Acetate to Dichloromethane/Methanol) can improve peak shape.
-
Change Stationary Phase: Switching to a different stationary phase like neutral alumina, which has different surface properties, can sometimes resolve tautomers or improve peak shape for basic compounds.[1]
-
Check Loading: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel weight, depending on the difficulty of the separation.
-
Issue 3: Product recovery after column chromatography is very low.
-
Underlying Cause: This can be due to several factors, including decomposition on acidic silica gel or irreversible adsorption of the polar, basic compound to the stationary phase.[1]
-
Solution:
-
Neutralize Silica: Use silica gel that has been pre-treated with triethylamine as described in Issue 1. This minimizes both decomposition and irreversible binding.
-
2D TLC Diagnostic Test: To check for on-plate decomposition, run a 2D TLC. Spot the sample in one corner, develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent.[2] If new spots appear off the diagonal, your compound is decomposing on the silica.
-
Eluent Polarity: Ensure your final eluent is polar enough to elute the compound completely. A final flush with a highly polar solvent (e.g., 10% Methanol in DCM) can wash off any remaining product.
-
Visualization of Troubleshooting Workflow
Caption: A high-level workflow for troubleshooting common chromatography issues.
Troubleshooting Guide: Recrystallization
Issue 1: The purified product is an oil and fails to crystallize.
-
Underlying Cause: The presence of even minor impurities can significantly inhibit the formation of a crystal lattice.[1] Alternatively, the chosen solvent system may be too good a solvent for the compound, even at low temperatures.
-
Solution:
-
Ensure High Purity: First, ensure the material is as pure as possible via chromatography before attempting recrystallization.
-
Systematic Solvent Screening: Use a panel of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and anti-solvents (e.g., water, hexanes, diethyl ether) to find a suitable system. The ideal solvent should dissolve the compound when hot but not when cold.[4]
-
Induce Crystallization: If a supersaturated solution fails to produce crystals, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a single "seed" crystal of the pure compound.[5]
-
Issue 2: The product crystallizes, but the purity does not improve significantly.
-
Underlying Cause: This typically happens when a key impurity has very similar solubility properties to the desired product in the chosen solvent system, causing it to co-crystallize.
-
Solution:
-
Change Solvent System: A different solvent system may alter the relative solubilities of the product and impurity, allowing for better separation. For example, if an ethanol/water system fails, try an acetone/hexane system.
-
Consider a Reslurry: If an impurity is only sparingly soluble, suspending the impure solid in a solvent that dissolves the impurity but not the product (at room or elevated temperature), followed by filtration, can be effective.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a starting point for purification. Optimization will be required based on TLC analysis.
-
Preparation of Neutralized Silica:
-
In a fume hood, weigh out the required amount of silica gel (e.g., 50 g for 1 g of crude material).
-
Suspend it in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Add triethylamine to make up 0.5% of the total solvent volume.
-
Stir the slurry for 15 minutes, then pack the column.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel and evaporate the solvent containing your crude product onto it. This "dry loading" method generally gives better resolution.
-
Carefully layer the dried, impregnated silica onto the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA).
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good polarity range for many organic molecules. |
| Additive | 0.1 - 1.0% Triethylamine | Neutralizes acidic silica, preventing tailing and degradation.[1][2] |
| Loading Method | Dry Loading | Provides sharper bands and better separation. |
Protocol 2: Recrystallization
This protocol uses a mixed solvent system, which is often effective for polar compounds.[5]
-
Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., hot ethanol or acetone) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
-
-
Inducing Precipitation:
-
To the hot, clear solution, add the anti-solvent (e.g., hot water or room temperature hexanes) dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.
-
Add a few more drops of the primary hot solvent until the solution becomes clear again.[5]
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield.[5]
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Visualization of Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Overcoming challenges in the purification of pyridine compounds. (2025). BenchChem.
- Technical Support Center: Purification of Pyridin-4-ol Deriv
- 3-Hydroxypyridine. PubChem.
- What is best method to remove pyridine from a reaction mixture? (2014).
- Lee, Y. C. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8.
- RF of 3-Hydroxypyridine as function of time and temperature of incubation. (A) Initial pH 5.5.
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015).
- 3-Hydroxypyridine. (2024). ChemBK.
- 3-Hydroxypyridine. (2025). ChemicalBook.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 3-Hydroxypyridine 98 109-00-2. Sigma-Aldrich.
- The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
- Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chrom
- 2-amino-3-hydroxypyridine and its preparation method and purific
- Process for the production of 2-hydroxypyridine. (1990).
- 2-Amino-3-hydroxypyridine Safety D
- Preparation method of 3-hydroxypyridine. (n.d.).
- Process for the preparation of 2-hydroxypyridine or quinoline compounds. (n.d.).
- Zhang, Z., Li, S., & Ge, H. (2007). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. Xiandai Huagong, 27(1), 53-55.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- How to synthesizer of 3-hydroxy pyridine? (2022).
- Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
- 3-Hydroxypyridine 109-00-2 wiki. (n.d.). Guidechem.
- Sawada, H., Hara, A., Nakayama, T., & Kato, F. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165.
- 3-Hydroxypyridine 109-00-2. (n.d.). ECHEMI.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- 2-Hydroxypyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Search for Chromatography Products and Columns. (n.d.). Phenomenex.
- 2-Hydroxypyridine 142-08-5 wiki. (n.d.). Guidechem.
- Separation of 3-Hydroxypyridine-2-carbonitrile on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023).
- CHROMATOGRAPHY CATALOG - HPLC. (n.d.). Regis Technologies.
- HELIX Chromatography: HPLC Columns and Method Development. (2019).
- Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. (2025). BenchChem.
- Recrystallization techniques for purifying 1-(2-hydroxyphenyl)-3-phenylthiourea. (2025). BenchChem.
Sources
Technical Support Center: Synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important building block in their work. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its synthesis, focusing primarily on the widely used Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The typical synthetic route involves the coupling of a 3-halopyridine derivative, such as 3-bromo-2-hydroxypyridine, with 3-formylphenylboronic acid. While robust, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems during the synthesis of this compound. Each answer provides a mechanistic explanation for the issue and offers concrete protocols for resolution.
Q1: My reaction mixture contains a significant, less-polar byproduct that I've identified as 3,3'-diformylbiphenyl. What is causing this, and how can I prevent it?
This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[1][2][3]
Causality: The formation of symmetrical biaryls (e.g., 3,3'-diformylbiphenyl) from the boronic acid starting material is primarily caused by an oxidative coupling pathway. This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture.[2][4] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that favors the coupling of two boronic acid molecules instead of the desired cross-coupling with the aryl halide.
Troubleshooting & Prevention Protocol:
The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction system.
Detailed Degassing Protocol (Solvent & Reaction Vessel):
-
Solvent Degassing: Before use, sparge your reaction solvent (e.g., dioxane, toluene, DMF) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. This is done by bubbling the gas through the solvent via a long needle or glass tube.
-
Vessel Preparation: Assemble your reaction flask, condenser, and other glassware.
-
Purge Cycle: Seal the flask with a septum and connect it to a Schlenk line or a manifold that can switch between a vacuum and an inert gas source.
-
Evacuate: Gently apply a vacuum to the flask to remove the air. Be cautious if you have powdered reagents in the flask to avoid drawing them into the vacuum line.
-
Backfill: Refill the flask with an inert gas (Argon or Nitrogen).
-
Repeat: Repeat this vacuum-backfill cycle 3-5 times to ensure the atmosphere is thoroughly inert.
-
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of the inert gas. This can be achieved by connecting the flask to a balloon filled with the inert gas.
-
Reagent Addition: Add the degassed solvent and liquid reagents via syringe through the septum. Add solid reagents under a positive flow of inert gas. One effective strategy is to pre-heat the catalyst, base, and aryl halide in the degassed solvent before adding the boronic acid, which can further minimize homocoupling.[4]
Visualizing the Homocoupling Pathway:
Caption: Catalytic cycle for oxygen-promoted homocoupling of boronic acids.
Q2: I am detecting benzaldehyde in my crude product. What is the source of this impurity?
The presence of benzaldehyde indicates that your starting material, 3-formylphenylboronic acid, is undergoing protodeboronation (also called protodeborylation).
Causality: Protodeboronation is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This reaction is essentially a hydrolysis of the boronic acid. The propensity for this reaction is highly dependent on the reaction conditions, particularly pH and the presence of water.[5] Both acidic and basic conditions can catalyze this process. For heteroaromatic boronic acids, the zwitterionic form can be particularly susceptible to this decomposition pathway.[5]
Troubleshooting & Prevention Protocol:
-
Use a Boronate Ester: Boronic acids can be protected as boronate esters (e.g., pinacol esters). These are generally more stable and less prone to protodeboronation. The ester hydrolyzes in situ under the basic reaction conditions to slowly release the active boronic acid, keeping its concentration low and minimizing the side reaction.[5]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, if protodeboronation is severe, switching to anhydrous conditions can be beneficial.[6] This involves using anhydrous solvents and reagents.
-
Control the Base: The choice and amount of base are critical. An excessively strong or concentrated aqueous base can accelerate the decomposition. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of sodium hydroxide (NaOH).[7]
-
Temperature Control: Lowering the reaction temperature may slow the rate of protodeboronation relative to the desired cross-coupling.
Visualizing the Protodeboronation Pathway:
Caption: Simplified pathway for the protodeboronation side reaction.
Q3: My reaction yield is consistently low, and I recover a significant amount of unreacted 3-bromo-2-hydroxypyridine. What are the likely causes?
Low conversion of the aryl halide starting material typically points to issues with the palladium catalyst's activity or the efficiency of the transmetalation step.
Causality & Troubleshooting:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive.
-
Solution: Ensure you are using a reliable palladium source. Pd(PPh₃)₄ is a common choice, but often "ligandless" precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with a suitable phosphine ligand provide higher activity.[8] For challenging substrates, consider using more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable and active catalysts.[1][6]
-
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step and requires activation by a base.[8]
-
Solution: The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which readily transmetalates with the Pd(II)-halide complex.[9] Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The solubility of the base is also important; K₃PO₄ is often effective due to its favorable properties.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
Summary of Key Reaction Parameters & Troubleshooting:
| Parameter | Common Issue | Recommended Solution |
| Atmosphere | Presence of O₂ leads to homocoupling. | Rigorously degas all solvents and the reaction vessel. Maintain an inert (Ar, N₂) atmosphere. |
| Catalyst | Low activity or decomposition. | Use a stable precatalyst (e.g., Pd(OAc)₂) with an appropriate ligand (e.g., PPh₃, SPhos). |
| Base | Insufficient activation of boronic acid. | Use 2-3 equivalents of a suitable base like K₂CO₃ or K₃PO₄. |
| Solvent | Poor solubility of reagents. | Use a biphasic system like Toluene/H₂O or Dioxane/H₂O to ensure all components can interact. |
| Temperature | Side reactions (protodeboronation) dominate. | Optimize temperature; often 80-100 °C is sufficient. Lower if decomposition is observed. |
General FAQs
What is the general catalytic cycle for this Suzuki-Miyaura reaction?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-hydroxypyridine to form a Pd(II) complex.
-
Transmetalation: The 3-formylphenyl group is transferred from the activated boronate species (formed from 3-formylphenylboronic acid and base) to the palladium center, displacing the bromide.
-
Reductive Elimination: The two coupled organic fragments (the pyridine and phenyl rings) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
General Suzuki-Miyaura Catalytic Cycle:
Caption: The three key steps of the Suzuki-Miyaura cross-coupling cycle.
Appendix: Standard Experimental Protocol
This protocol is a general guideline. Optimization of catalyst, ligand, base, and temperature may be required.
Materials:
-
3-bromo-2-hydroxypyridine (1.0 equiv)
-
3-Formylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-2-hydroxypyridine, 3-formylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and perform 3-5 vacuum/inert gas backfill cycles as described in the troubleshooting section.
-
Solvent Addition: Add the previously degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure this compound.
References
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- Journal of Organic Chemistry. (n.d.).
- Chemical Reviews. (n.d.).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
- Chemistry LibreTexts. (2023). 2.
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- PMC - NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Yield of 3-(3-Formylphenyl)-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with in-depth, actionable insights to troubleshoot common issues and systematically optimize your reaction yield and purity.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, but its success with heteroaromatic substrates like pyridines can be sensitive to a range of parameters.[1] This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses the most frequently encountered problems during the synthesis of this compound via Suzuki-Miyaura coupling.
Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate first?
Low yield is the most common challenge and can stem from several sources. A systematic approach is crucial for diagnosis.
Answer:
The primary culprits for low yield in this Suzuki coupling are typically related to catalyst deactivation, reagent instability, or suboptimal reaction conditions. Here is a prioritized checklist:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and promote unwanted side reactions like boronic acid homocoupling.[2][3]
-
Reagent Quality and Stability: The stability of the boronic acid is a frequent point of failure.
-
Protodeboronation: 3-Formylphenylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially at elevated temperatures or in aqueous basic conditions for extended periods.[5][6] This side reaction consumes your starting material without forming the desired product.
-
Solution:
-
-
Suboptimal Parameter Selection: The interplay between the catalyst, ligand, base, and solvent is critical and substrate-specific.
Question 2: My TLC and NMR analysis shows significant formation of side products. I see dehalogenated starting material and a biaryl byproduct from my boronic acid. What causes this and how can I minimize it?
Answer:
The formation of these specific byproducts points to well-known side reactions in the Suzuki-Miyaura catalytic cycle.
-
Dehalogenation of the 3-halopyridine Starting Material: This occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.[5]
-
Cause: Trace water, alcohols, or even certain solvents can act as hydride donors.
-
Mitigation: Use anhydrous solvents and ensure all reagents are dry.[2] If the problem persists, changing the ligand or lowering the reaction temperature might be necessary.
-
-
Homocoupling of 3-Formylphenylboronic Acid: This results in the formation of 3,3'-diformylbiphenyl.
-
Cause: This reaction is often promoted by the presence of oxygen and Pd(II) species. If your reaction mixture is not properly degassed, the oxygen can facilitate this unwanted coupling.[3]
-
Mitigation: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the most effective solution.[3] Using a 1:1 or slightly higher ratio of the boronic acid to the aryl halide can also help, as a large excess of the boronic acid can favor homocoupling.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
"troubleshooting guide for 3-(3-Formylphenyl)-2-hydroxypyridine reactions"
Welcome to the technical support center for reactions involving 3-(3-Formylphenyl)-2-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reactions, and ensure the integrity of your results.
Introduction: Synthesis Strategy
This compound is a valuable building block in medicinal chemistry and materials science, featuring a key aldehyde functional group for further derivatization and a 2-hydroxypyridine scaffold known for its role in complex molecular architectures. A common and versatile method for its synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting this specific synthetic approach, which typically involves coupling a 3-halo-2-hydroxypyridine derivative with 3-formylphenylboronic acid.
Below is a standard workflow for the proposed Suzuki-Miyaura synthesis.
Caption: Decision tree for troubleshooting low yield.
Q2: My yield is consistently low despite seeing some product formation. Could my reagents be the problem?
A: Absolutely. The purity and stability of your starting materials are critical.
-
3-Formylphenylboronic Acid Instability: Boronic acids, particularly those with electron-withdrawing groups like an aldehyde, can be prone to decomposition via protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or formation of anhydride trimers (boroxines).
-
Solution:
-
Check Purity: Assess the purity of your boronic acid by NMR before use.
-
Use Stoichiometry: It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation and drive the reaction to completion. [1] 3. Storage: Store boronic acids in a desiccator, away from light and moisture. For long-term storage, refrigeration is recommended.
-
-
-
3-Halo-2-hydroxypyridine Reactivity: The stability of the pyridine starting material is also important. 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. While generally stable, they can be susceptible to decomposition under harsh basic or thermal conditions.
-
Solution: Ensure the purity of your halide starting material. If it has been stored for a long time, consider re-purification before use.
-
-
Base Quality: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.
-
Hygroscopic Bases: Carbonates and phosphates can absorb water, which can affect their efficacy and the reaction's reproducibility.
-
Solution: Use a freshly opened bottle of base or dry it in an oven before use. Ensure the base is finely powdered to maximize surface area and reactivity. [2]
-
Category 2: Side Product Formation
Q1: I'm observing a significant amount of biphenyl-3,3'-dicarbaldehyde in my crude reaction mixture. How can I minimize this homocoupling side product?
A: The formation of a biaryl product from the boronic acid is a classic Suzuki-Miyaura side reaction known as homocoupling. [3]It is often promoted by the presence of oxygen and Pd(II) species. [3]
-
Mechanism: Two molecules of the boronic acid couple with each other, often during the initial phase when the Pd(II) precatalyst is being reduced to Pd(0). [3]* Solutions:
-
Rigorous Degassing: This is the most critical factor. As mentioned before, thoroughly deoxygenate your solvent and reaction vessel to minimize oxidative pathways that favor homocoupling.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling as it enters the catalytic cycle directly without requiring a reduction step that might consume the boronic acid.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, favoring the desired cross-coupling over homocoupling.
-
Q2: My TLC/LC-MS shows a side product corresponding to benzaldehyde. What is happening?
A: The presence of benzaldehyde indicates that protodeboronation of your 3-formylphenylboronic acid is occurring. This is the cleavage of the C-B bond, replacing it with a C-H bond.
-
Causes: This side reaction can be promoted by excessive water, high temperatures, or prolonged reaction times, especially with bases that are too strong or in protic solvents.
-
Solutions:
-
Base Selection: While a base is required, overly strong bases can accelerate protodeboronation. Moderate bases like K₂CO₃ or K₃PO₄ are often a good starting point.
-
Solvent System: While a small amount of water is often beneficial in Suzuki couplings (to help dissolve the base and facilitate boronate formation), an excessive amount can promote protodeboronation. Use a carefully controlled ratio, such as 10:1 Dioxane:Water. [1] 3. Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.
-
Category 3: Product Purification Challenges
Q1: My product streak badly during silica gel column chromatography, leading to poor separation and low recovery. What's causing this and how can I fix it?
A: This is a very common issue with pyridine-containing compounds. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and sometimes irreversible adsorption. [4]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for binding to the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonia (in methanol) to your solvent system. [4] 2. Use a Different Stationary Phase: If tailing persists, switch to a less acidic stationary phase.
-
Deactivated Silica: You can pre-treat your silica gel by washing it with a solution of your eluent containing the basic additive before packing the column.
-
Alumina: Basic or neutral alumina can be an excellent alternative for purifying basic compounds.
-
C18 (Reverse-Phase): If your compound is sufficiently non-polar, reverse-phase chromatography can provide excellent separation without the issue of silanol interactions. [4] Q2: My purified product has a greyish or black tint, suggesting palladium contamination. How can I remove residual palladium?
-
-
A: Palladium residues are a common concern, especially in pharmaceutical applications. Several methods can be employed to remove them post-purification.
-
Palladium Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups (like thiols or amines) that chelate palladium. Stirring a solution of your product with one of these scavengers, followed by filtration, can be highly effective.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium. Be aware that it may also adsorb some of your product, so a preliminary small-scale test is advised to optimize the amount of carbon and contact time.
-
Recrystallization: A carefully chosen recrystallization can often leave palladium impurities behind in the mother liquor.
| Parameter | Common Choices | Considerations for this Reaction |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is robust. Pd(OAc)₂ requires a ligand. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is standard but less active. Buchwald ligands (SPhos, XPhos) are highly active for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | K₃PO₄ and Cs₂CO₃ are often effective. K₂CO₃ is a good starting point. Avoid overly strong bases to prevent aldehyde side reactions. [1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF | Dioxane/H₂O (e.g., 10:1) is a very common and effective system. Toluene can be used for higher temperatures. [1][5] |
| Temperature | 80 - 110 °C | Typically requires heating. Monitor for decomposition of the aldehyde at higher temperatures. |
| Caption: Common Reagents for Suzuki-Miyaura Coupling. |
Frequently Asked Questions (FAQs)
Q1: What is the dominant tautomeric form of the 2-hydroxypyridine ring, and does it matter for the reaction?
A: 2-hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone. In most solvents, the 2-pyridone form is significantly favored due to its amide-like resonance stabilization and aromatic character in one of its key resonance contributors. [6]For the Suzuki reaction, this is important because the "hydroxy" group is not a simple phenol. The reactivity is that of the pyridone tautomer. The C-Br bond at the 3-position is activated for oxidative addition to palladium, and the reaction proceeds effectively on this scaffold.
Q2: Can the aldehyde group on the 3-formylphenylboronic acid interfere with the Suzuki reaction?
A: Generally, the aldehyde group is well-tolerated in Suzuki-Miyaura couplings. It is not reactive towards the Pd(0)/Pd(II) catalytic cycle and is stable under the typically basic conditions used (especially with carbonate or phosphate bases). However, you should avoid overly harsh conditions:
-
Strong Bases: Very strong bases like alkoxides could potentially catalyze side reactions involving the aldehyde (e.g., Cannizzaro reaction), although this is uncommon under standard Suzuki conditions.
-
Amines as Ligands/Bases: Avoid using primary or secondary amine bases or ligands, as they could potentially form imines with the aldehyde group.
Q3: What are the absolute must-dos for setting up a successful Suzuki-Miyaura reaction?
A: Based on extensive field experience, success often hinges on meticulous setup.
-
Inert Atmosphere is Non-Negotiable: Use Schlenk line techniques. Ensure all reagents are added under a positive flow of argon or nitrogen. [7]2. Solvent Quality Matters: Use anhydrous, degassed solvents. Bubbling argon through the solvent for 20-30 minutes is a minimum; freeze-pump-thaw is best practice. [2]3. Reagent Purity: Use high-purity starting materials. Impurities in the boronic acid or base can inhibit or kill the catalyst. [8]4. Effective Stirring: Ensure the reaction is well-stirred, especially if the base is not fully soluble, to ensure good mixing and heat transfer.
References
- Purification method of pyridine and pyridine derivatives.
- Purific
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Method for purification of pyridine, and method for production of chlorinated pyridine.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- RF of 3-Hydroxypyridine as function of time and temperature of incubation.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- New functionalised 3-hydroxypyridines. Durham E-Theses.
- Reactions of 3amino-2-hydroxypyridine (1) and...
- Failed suzuki coupling, any suggenstions? Reddit.
- Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.
- Why can't I achieve good yields for this Suzuki reaction?
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- How can I solve my problem with Suzuki coupling?
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz
- Process for the preparation of 2-hydroxypyridine or quinoline compounds.
- How to synthesizer of 3-hydroxy pyridine?
- 3-Hydroxypyridine. PubChem, CID 7971.
- 3-Hydroxypyridine. ChemicalBook, CAS 109-00-2.
- 3-Hydroxypyridine 98%. Sigma-Aldrich, 109-00-2.
- 3-Hydroxypyridine wiki. Guidechem, 109-00-2.
- Hydroxypyridine-Pyridone Tautomerism. YouTube.
Sources
Technical Support Center: Scale-Up Synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently encountered challenges during the synthesis and purification of this important biaryl intermediate.
Introduction and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the coupling of two key fragments: a 2-hydroxypyridine core and a 3-formylphenyl moiety. The most robust and scalable method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling reaction.[1][2] This approach offers high functional group tolerance, utilizes readily available starting materials, and generally proceeds with high yields.
However, transitioning this synthesis from the bench to a larger scale introduces significant challenges related to reaction kinetics, impurity profiles, and product isolation.[3][4] This guide provides field-proven insights to navigate these complexities.
Primary Synthetic Route: Suzuki-Miyaura Coupling
The reaction couples a halogenated 2-hydroxypyridine (typically 3-bromo-2-hydroxypyridine) with 3-formylphenylboronic acid using a palladium catalyst and a base.
Caption: Common side reactions in the Suzuki coupling.
| Impurity Observed | Probable Cause & Corrective Actions |
| Benzaldehyde | Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source before it can transmetalate to the palladium. Solution: 1. Control Temperature: Avoid excessive temperatures (>100 °C if possible). Run temperature optimization studies. 2. Minimize Water: Use the minimum amount of water necessary for the base to be effective. In some cases, anhydrous conditions with a fluoride source (e.g., KF) can be beneficial. [5] 3. Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for some degradation. |
| 2-Hydroxypyridine | Dehalogenation: The bromo group is replaced by a hydrogen atom. This often occurs via a palladium-hydride intermediate. Solution: 1. Solvent Purity: Ensure solvents (especially ethers like THF or Dioxane) are peroxide-free. 2. Base Choice: Avoid amine bases if dehalogenation is a major issue. 3. Ligand Selection: Certain ligands can suppress pathways leading to palladium-hydride formation. |
| 3,3'-Diformylbiphenyl | Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or when transmetalation is slow compared to other pathways. Solution: 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the palladium catalyst. 2. Catalyst Loading: Ensure adequate catalyst loading. If the catalyst concentration is too low, the rate of the desired cross-coupling may be too slow, allowing side reactions to dominate. |
Problem 3: Difficult Product Isolation and Purification
You Observe: The crude product is a dark, oily solid that is difficult to crystallize, or column chromatography gives poor separation.
| Probable Cause | Explanation & Corrective Actions |
| Residual Palladium | The final product is often contaminated with residual palladium, which can impart a dark color and hinder crystallization. Solution: 1. Palladium Scavengers: After the reaction is complete, treat the crude mixture with a scavenger such as activated carbon, silica-based scavengers (e.g., SiliaMetS Thiol), or aqueous cysteine solution to bind and remove residual palladium before workup. |
| Co-eluting Impurities | The homocoupled byproduct (3,3'-diformylbiphenyl) often has a similar polarity to the desired product, making chromatographic separation difficult on a large scale. Solution: 1. Crystallization: Develop a robust crystallization procedure. Screen various solvents (e.g., Isopropanol, Ethyl Acetate, Acetonitrile, Toluene) and solvent/anti-solvent combinations. Seeding may be required. 2. pH Adjustment: The 2-hydroxypyridine moiety has a pKa. Exploiting this by performing an acid-base workup can help remove non-basic impurities. Dissolve the crude material in a suitable solvent, wash with a mild acid to protonate the pyridine nitrogen (if impurities are neutral), and then neutralize to recover the product. |
Recommended Experimental Protocol (Lab Scale)
This protocol serves as a validated starting point. Scale-up will require adjustments to reagent addition times, heating/cooling profiles, and agitation rates.
Materials:
-
3-Bromo-2-hydroxypyridine (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-2-hydroxypyridine (1.0 eq) and 3-formylphenylboronic acid (1.2 eq).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the bromo-pyridine).
-
Degassing: Sparge the resulting slurry with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Reagent Addition: Add K₂CO₃ (3.0 eq) followed by Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 3-bromo-2-hydroxypyridine is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can yield the pure product.
-
Troubleshooting Decision Tree
Caption: Decision tree for addressing low reaction yield.
References
-
BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. 3
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
-
Benchchem. (2025). Overcoming poor reactivity in Suzuki coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine. 6
-
Benchchem. (n.d.). challenges in scaling up the synthesis of trans-3-(3-Pyridyl)acrylic acid. 7
-
Benchchem. (2025). "addressing challenges in the scale-up synthesis of pyrimidine compounds". 4
-
PMC NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
-
PMC NIH. (n.d.). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
-
MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
-
ResearchGate. (2009). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
-
(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Durham E-Theses. (2001). New functionalised 3-hydroxypyridines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
(n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide.
-
Wikipedia. (n.d.). Suzuki reaction.
-
PMC NIH. (n.d.). New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-HOPO) chelators and extractants. Part 2. Reactions of alcohols, phenols, and thiols with an electrophilic 3,2-HOPO reagent.
-
Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method.
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization.
-
Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine.
-
Google Patents. (n.d.). US3218330A - Preparation of 3-hydroxypyridine.
-
ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine?.
-
PubMed. (2008). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency.
-
Eureka | Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.
Sources
Technical Support Center: Purification of 3-(3-Formylphenyl)-2-hydroxypyridine
Welcome to the technical support center for the purification of 3-(3-Formylphenyl)-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. The information is structured in a question-and-answer format to provide direct and actionable solutions.
Understanding the Molecule and Potential Impurities
This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halopyridine with an arylboronic acid in the presence of a palladium catalyst.[1][2] Understanding the reaction mechanism is crucial for anticipating potential impurities.
Common Impurities Encountered:
-
Starting Materials: Unreacted 2-hydroxy-3-bromopyridine and 3-formylphenylboronic acid.
-
Homocoupling Products: Biphenyl-3,3'-dicarbaldehyde (from the boronic acid) and dihydroxydipyridyl (from the halopyridine).
-
Catalyst Residues: Palladium complexes and ligands.
-
Side-Reaction Products:
-
Protodeborylation: The boronic acid group is replaced by a hydrogen, forming benzaldehyde. Pyridineboronic acids can be prone to hydrolysis, leading to deborylated pyridine byproducts.[3]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-(3-carboxyphenyl)-2-hydroxypyridine, especially if the reaction is exposed to air for extended periods at high temperatures.[4]
-
Hydrolysis of Boronic Esters: If boronic esters are used, they can hydrolyze back to the boronic acid.[5][6][7][8]
-
Below is a diagram illustrating the potential impurity landscape.
Caption: Potential impurities in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Purification Strategy
Question: What is the general purification strategy for crude this compound?
Answer: A multi-step approach is typically most effective, combining different purification techniques to remove a wide range of impurities.
-
Aqueous Workup: Start with an aqueous workup to remove inorganic salts and water-soluble impurities.
-
Recrystallization: This is a powerful technique for removing closely related organic impurities.[9]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is the next step for separating compounds with different polarities.[10]
The following workflow diagram outlines the recommended purification process.
Caption: General purification workflow for this compound.
Recrystallization Issues
Question: My compound oils out during recrystallization. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem. It often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the concentration of impurities is high.
Troubleshooting Steps:
-
Lower the Crystallization Temperature: After dissolving the compound in the minimum amount of hot solvent, allow it to cool more slowly. A slower cooling rate encourages crystal nucleation.
-
Use a Different Solvent or Solvent System: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11] Experiment with different solvents. For aromatic aldehydes, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or toluene/heptane can be effective.[12][13]
-
Induce Crystallization:
Question: After recrystallization, I have a low yield. How can I improve it?
Answer: Low yield can result from several factors.
Troubleshooting Steps:
-
Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at low temperatures.
-
Ensure Thorough Cooling: Cool the solution in an ice bath to maximize the precipitation of your product.[11]
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[11]
| Solvent System Trial | Compound Solubility (Hot) | Compound Solubility (Cold) | Crystal Formation |
| Ethanol/Water (4:1) | High | Low | Good |
| Isopropanol | Moderate | Low | Slow, large crystals |
| Toluene/Heptane (1:2) | High | Very Low | Rapid, small crystals |
| Acetone | Too High | High | Poor recovery |
Column Chromatography Challenges
Question: My compound is streaking on the silica gel column. What is causing this and how can I fix it?
Answer: Streaking, or peak tailing, of basic compounds like pyridines on silica gel is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[14]
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.
-
Ammonia: For highly basic compounds, using a solvent system containing a small amount of ammonium hydroxide can be effective.
-
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic sites.
-
Question: I'm having trouble separating my product from a closely eluting impurity. How can I improve the resolution?
Answer: Improving resolution in column chromatography involves optimizing several parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with similar polarities.
-
Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions with the stationary phase and improve separation.
-
-
Modify the Stationary Phase: As mentioned above, switching to alumina or a different type of silica can change the selectivity of the separation.
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a shorter, wider one.
Caption: Troubleshooting poor separation in column chromatography.
Purity Analysis
Question: How can I accurately assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.[15][16]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[17] A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound and can help in the identification of unknown impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities.[18][19]
| Analytical Technique | Information Provided |
| HPLC | Quantitative purity, detection of non-volatile impurities.[17] |
| ¹H and ¹³C NMR | Structural confirmation, identification of impurities. |
| MS | Molecular weight confirmation, impurity identification. |
| GC | Detection of volatile impurities.[18] |
By systematically applying these troubleshooting strategies and analytical methods, you can effectively overcome the challenges associated with the purification of this compound and obtain a product of high purity for your research and development needs.
References
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. goldbio.com [goldbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. osha.gov [osha.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 25. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Understanding Temperature Effects on the Reaction Kinetics of 3-(3-Formylphenyl)-2-hydroxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical answers to questions regarding the "effect of temperature on 3-(3-Formylphenyl)-2-hydroxypyridine reaction kinetics." As this specific molecule possesses two key reactive functional groups—a formyl group on a phenyl ring and a 2-hydroxypyridine moiety—its kinetic behavior is context-dependent on the specific reaction being performed.
This guide will focus on a common and illustrative reaction class for this molecule: base-catalyzed aldol condensation , where the formyl group acts as an electrophile. The principles discussed, however, are broadly applicable to other reaction types you may be investigating.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing temperature on my reaction involving this compound?
A1: The primary and most direct effect of increasing temperature is an increase in the reaction rate . This relationship is fundamentally described by the Arrhenius equation, which states that the rate constant (k) of a chemical reaction increases exponentially with absolute temperature (T).[1][2]
k = A * e^(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)[3]
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
In practical terms, a common rule of thumb for organic reactions is that the rate approximately doubles for every 10°C increase in temperature, though the actual impact depends on the reaction's specific activation energy.[1] For a typical base-catalyzed aldol condensation, increasing the temperature provides more molecules with sufficient kinetic energy to overcome the activation barrier of the rate-determining step, which is often the initial nucleophilic attack on the aldehyde's carbonyl carbon.
Q2: I increased the temperature to speed up my aldol condensation, but my yield of the desired product decreased. What's happening?
A2: This is a classic kinetics-versus-thermodynamics problem. While higher temperatures increase the rate of virtually all reactions, they can disproportionately accelerate undesired side reactions or product degradation.[4] For a reaction involving this compound, several temperature-sensitive side reactions are plausible.
Potential Side Reactions Promoted by Higher Temperatures:
| Side Reaction | Description | Consequence |
| Cannizzaro Reaction | In the presence of a strong base, two molecules of the aldehyde can disproportionate, with one being oxidized to a carboxylic acid and the other reduced to an alcohol.[5][6] | Consumption of starting material, formation of 3-(3-(hydroxymethyl)phenyl)-2-hydroxypyridine and the corresponding benzoic acid derivative, reducing the yield of the desired aldol product. |
| Self-Condensation of the Enolizable Partner | If your reaction partner (the nucleophile) is an aldehyde or ketone with alpha-hydrogens, it can react with itself at higher temperatures, competing with the desired cross-condensation.[4] | Formation of undesired homodimers, complicating purification and lowering the yield. |
| Product Degradation | The aldol addition product (a β-hydroxy carbonyl) or the subsequent condensation product (an α,β-unsaturated carbonyl) may be unstable at elevated temperatures, leading to retro-aldol reactions, polymerization, or other decomposition pathways. | Loss of the desired product and formation of complex, often intractable, mixtures. |
| Oxidation of Benzaldehyde Moiety | The formyl group is susceptible to oxidation to a carboxylic acid (benzoic acid derivative), especially if exposed to air at elevated temperatures.[5][6][7] | Loss of starting material. |
Troubleshooting Recommendation: If you observe a decrease in yield at higher temperatures, it is a strong indicator that one or more of these side reactions are becoming significant. You should aim to find an optimal temperature that provides a reasonable reaction rate without substantially promoting side reactions.
Troubleshooting Guide
Issue 1: My reaction is extremely slow at room temperature.
-
Causality: The activation energy (Ea) for your specific reaction is likely high, meaning that at room temperature, a very small fraction of molecular collisions have sufficient energy to lead to a reaction.[1] The 2-hydroxypyridine ring may also have a mild deactivating effect on the formylphenyl group, slightly increasing the activation energy compared to simpler benzaldehydes.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15°C increments (e.g., from 25°C to 40°C, then to 55°C). Monitor the reaction progress at each step using a suitable analytical technique (see "Protocols" section).
-
Use a Stronger Base: The rate of base-catalyzed aldol condensations is dependent on the concentration and strength of the base.[4] Switching from a weaker base (e.g., sodium bicarbonate) to a stronger base (e.g., sodium hydroxide, sodium methoxide) can significantly increase the rate, even at lower temperatures.[4]
-
Solvent Choice: Ensure your solvent can fully dissolve the reactants and the base. Polar aprotic solvents (like DMF or DMSO) can sometimes accelerate reactions involving charged intermediates compared to polar protic solvents (like ethanol).
-
Issue 2: The reaction works, but I am getting a complex mixture of products.
-
Causality: This is often a sign that the reaction temperature is too high, leading to the side reactions detailed in FAQ Q2.[4] Alternatively, the issue could be related to the stoichiometry or order of addition.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical step. Reduce the temperature to a point where the primary reaction is still proceeding at an acceptable rate, but side reactions are minimized. This may require longer reaction times. For example, aldol condensations are sometimes run at 0°C or even lower to improve selectivity.
-
Optimize Reagent Addition: If you are reacting this compound with a self-condensing partner (like acetone), add the partner slowly to the mixture of your aldehyde and the base. This keeps the concentration of the enolate low and favors its reaction with the more electrophilic this compound.[4]
-
Check for Air Oxidation: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the aldehyde to the corresponding benzoic acid.[5][6]
-
Issue 3: How can I determine the optimal temperature for my reaction?
-
Causality: The optimal temperature is a balance between achieving a practical reaction rate and maintaining high selectivity for the desired product. This can only be determined experimentally.
-
Troubleshooting Workflow:
-
Run Parallel Experiments: Set up several small-scale reactions simultaneously, each at a different temperature (e.g., 25°C, 40°C, 55°C, 70°C).
-
Monitor Over Time: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by adding a weak acid) and analyze it by a quantitative method like HPLC, GC-MS, or quantitative NMR.
-
Plot the Data: For each temperature, plot the concentration of the product versus time. This will give you the initial reaction rate. Also, plot the final yield and purity of the product at the end of the experiment for each temperature.
-
Identify the Optimum: The optimal temperature will be the one that gives the highest yield of pure product in a reasonable amount of time.
-
Experimental Protocols & Visualizations
Protocol 1: Monitoring Reaction Kinetics via Thin-Layer Chromatography (TLC)
This is a rapid, qualitative method to assess reaction progress and identify the formation of byproducts.[8][9]
-
Preparation: Prepare a TLC developing chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spotting: On a TLC plate, spot a small amount of your starting material, this compound, as a reference.
-
Sampling: As your reaction proceeds, use a capillary tube to withdraw a tiny aliquot of the reaction mixture and spot it on the TLC plate next to the reference.
-
Development: Place the plate in the developing chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding. The appearance of multiple new spots suggests side reactions are occurring.
Diagram 1: Troubleshooting Logic for Temperature Optimization
This diagram illustrates the decision-making process when troubleshooting temperature-related issues in your reaction.
Caption: A workflow for optimizing reaction temperature.
Protocol 2: Determining Activation Energy (Ea) using an Arrhenius Plot
To rigorously quantify the effect of temperature, you can determine the reaction's activation energy.
-
Conduct Kinetic Runs: Perform the reaction at a minimum of three to four different temperatures (e.g., 298 K, 308 K, 318 K, 328 K), keeping all other conditions (concentrations, catalyst loading) constant.
-
Determine Rate Constants (k): For each temperature, monitor the reaction progress over time using a quantitative method (HPLC, NMR, etc.). Plot the concentration data according to the appropriate rate law (e.g., for a pseudo-first-order reaction, plot ln[A] vs. time) to determine the rate constant, k, from the slope of the line.
-
Prepare Data for Plotting: Create a table with the calculated rate constant (k) for each absolute temperature (T). Calculate ln(k) and 1/T for each data point.
-
Construct the Arrhenius Plot: Plot ln(k) on the y-axis versus 1/T (in K⁻¹) on the x-axis. The data points should form a straight line.[10]
-
Calculate Ea: The slope of this line is equal to -Ea/R.[10] Therefore, you can calculate the activation energy using the formula: Ea = - (slope) * R (where R = 8.314 J/mol·K)
Diagram 2: Arrhenius Plot Workflow
This diagram outlines the steps to experimentally determine the activation energy.
Caption: Workflow for calculating Activation Energy.
References
- Chemcess. (2024, August 18).
- Wikipedia. (n.d.). Benzaldehyde.
- ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone.
- Green Chemistry (RSC Publishing). (n.d.).
- Khan Academy. (n.d.).
- Oberlin College and Conservatory. (n.d.).
- Patsnap Eureka. (2025, September 16). Analyze Arrhenius Acid Reaction Kinetics with Organic Molecules.
- ResearchGate. (n.d.).
- Indian Academy of Sciences. (n.d.). Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study.
- PubChem - NIH. (n.d.). Benzaldehyde.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles.
- Chemical Kinetics (Note -2). (n.d.).
- Wikipedia. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.
- BCcampus Open Publishing. (n.d.). Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition.
- ResearchGate. (n.d.).
- RSC Publishing. (n.d.).
- University of Rochester, Department of Chemistry. (2026). How To: Troubleshoot a Reaction.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 3. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 4. chemcess.com [chemcess.com]
- 5. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. bhu.ac.in [bhu.ac.in]
Technical Support Center: Synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 3-(3-Formylphenyl)-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical influence of solvent systems. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The reaction couples 3-bromo-2-hydroxypyridine with 3-formylphenylboronic acid. While powerful, this transformation is sensitive to a variety of parameters, with the choice of solvent being paramount to achieving high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, with a focus on solvent-related causes and remedies.
Issue 1: Low to No Product Yield
This is one of the most common challenges in Suzuki-Miyaura couplings. A systematic approach is crucial to diagnose the root cause.
Possible Cause A: Poor Solubility of Reagents
-
Why it happens: 3-bromo-2-hydroxypyridine, due to its ability to form hydrogen bonds, and 3-formylphenylboronic acid can have limited solubility in non-polar organic solvents. If your reagents are not fully dissolved, the reaction will be slow or may not proceed at all.[1]
-
Solution:
-
Solvent Screening: A mixture of a polar aprotic solvent and water is often effective. A common starting point is a 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water.[2][3]
-
Alternative Solvents: If solubility remains an issue, consider using more polar solvent systems like DMF/water or THF/water.[4][5] However, be aware that DMF can sometimes lead to side reactions at higher temperatures.
-
Homogenization: For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]
-
Possible Cause B: Catalyst Deactivation
-
Why it happens: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.[2][7] Additionally, the presence of dissolved oxygen in the solvent can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[6]
-
Solution:
-
Solvent Degassing: Thoroughly degas all solvents, including water, before use. The freeze-pump-thaw method is highly effective, but bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes is also a common practice.[6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can help to stabilize the palladium center and prevent pyridine coordination.[7][8]
-
Use of Pre-catalysts: Consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) which are designed for more reliable generation of the active catalytic species in situ.[6]
-
Possible Cause C: Inefficient Transmetalation
-
Why it happens: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is base-mediated. The choice of base and its solubility in the chosen solvent system are critical.[9]
-
Solution:
-
Base and Solvent Compatibility: For aqueous solvent mixtures, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[8][9] Ensure the base is sufficiently soluble in the aqueous phase.
-
Anhydrous Conditions: If protodeboronation is a suspected issue (see Issue 2), switching to anhydrous conditions with a strong, non-nucleophilic base like K₃PO₄ in a solvent such as anhydrous dioxane or toluene can be beneficial.[6][8]
-
Issue 2: Significant Formation of Byproducts
The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful identification to address the underlying side reactions.
Byproduct A: Protodeboronation (Formation of Benzaldehyde)
-
Identification: You observe the formation of benzaldehyde, which arises from the replacement of the boronic acid group on 3-formylphenylboronic acid with a hydrogen atom.
-
Why it happens: This is a common side reaction, particularly with boronic acids bearing electron-withdrawing groups. It is often promoted by the presence of water and a strong base.[6][7]
-
Solution:
-
Switch to Anhydrous Conditions: The most effective way to minimize protodeboronation is to eliminate water from the reaction. Use anhydrous solvents and a dry, finely powdered base like K₃PO₄.[6][8]
-
Use a Milder Base: In aqueous systems, consider switching from strong bases like NaOH to milder ones such as K₂CO₃ or KF.[6][10]
-
Protect the Boronic Acid: As a last resort, the boronic acid can be converted to a more stable boronate ester (e.g., a pinacol ester) which is less prone to protodeboronation.[5]
-
Byproduct B: Homocoupling (Formation of Biphenyl-3,3'-dicarbaldehyde)
-
Identification: You detect the formation of a symmetrical biphenyl byproduct derived from the coupling of two molecules of 3-formylphenylboronic acid.
-
Why it happens: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[5][6] It can also be a sign of inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[5]
-
Solution:
-
Rigorous Degassing: Ensure your solvents are thoroughly deoxygenated before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in situ reduction step, which can sometimes be inefficient and lead to side reactions.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent system is the best starting point for this synthesis?
A1: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is an excellent and widely used starting point for Suzuki couplings involving heteroaryl halides.[2][3] This system generally provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction. Remember to thoroughly degas both the dioxane and the water before use.
Q2: Can I run this reaction under completely anhydrous conditions? What are the advantages?
A2: Yes, and it is often recommended, especially if you are experiencing issues with protodeboronation of the 3-formylphenylboronic acid. The primary advantage is the significant reduction of this side reaction.[6] For anhydrous conditions, solvents like toluene or anhydrous 1,4-dioxane are suitable, paired with a base like anhydrous K₃PO₄.[8]
Q3: My reaction is sluggish in a toluene/water mixture. What can I do?
A3: Sluggishness in biphasic systems often points to poor phase transfer.
-
Increase Stirring Rate: Ensure the mixture is being stirred vigorously to create a fine emulsion, maximizing the contact between the organic and aqueous phases.[6]
-
Add a Co-solvent: Adding a small amount of a co-solvent like ethanol can sometimes improve the homogeneity of the reaction mixture.
-
Switch to a Miscible System: If the issue persists, switching to a monophasic system like dioxane/water or DMF/water may be necessary to ensure all components are in the same phase.[4]
Q4: How does the presence of the hydroxyl group on the pyridine ring affect the reaction?
A4: The 2-hydroxy group exists in equilibrium with its 2-pyridone tautomer. Under basic conditions, it will be deprotonated to form a pyridinolate anion. This can potentially influence the electronic properties of the pyridine ring and its interaction with the palladium catalyst. However, the Suzuki coupling is generally tolerant of phenol and hydroxyl groups.[11] If you suspect issues, protection of the hydroxyl group as a benzyl ether is a possible, though often unnecessary, strategy.
Q5: The aldehyde group on my boronic acid seems to be causing problems. Are there any specific considerations?
A5: Aldehydes are generally well-tolerated in Suzuki reactions. However, they can be sensitive to certain conditions.
-
Avoid Strong Reducing Conditions: Some ligand/palladium systems, under certain conditions, can potentially reduce the aldehyde. This is generally not a major concern with standard Suzuki protocols.
-
Side Reactions with Bases: In strongly basic, high-temperature conditions, aldehydes can undergo side reactions like Cannizzaro reactions, although this is unlikely under typical Suzuki conditions. Using a moderate base like K₂CO₃ and keeping the temperature as low as feasible while maintaining a good reaction rate is advisable.
Data Presentation
The choice of solvent has a profound impact on the yield and side product formation in the Suzuki-Miyaura coupling. The following table summarizes the expected outcomes based on different solvent systems for the synthesis of this compound.
| Solvent System | Base | Expected Advantages | Potential Issues & Troubleshooting |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ or K₃PO₄ | Good solubility for reagents and base; generally high yields.[2][3] | Potential for protodeboronation. If observed, increase the dioxane:water ratio or switch to an anhydrous system. |
| Toluene / H₂O (4:1) | K₂CO₃ or K₃PO₄ | Good for higher temperatures; easy to remove post-reaction. | Biphasic system requires vigorous stirring; lower solubility of some reagents.[1] |
| DMF / H₂O (4:1) | K₂CO₃ | Excellent solvating power, may increase reaction rate.[4] | Can be difficult to remove; potential for decomposition at high temperatures (>120 °C). |
| Anhydrous Toluene or Dioxane | Anhydrous K₃PO₄ | Minimizes protodeboronation of the boronic acid.[6][8] | Requires strictly anhydrous reagents and solvents; base may have lower solubility. |
| Ethanol / H₂O | Na₂CO₃ or K₂CO₃ | "Green" solvent option; can be effective for some substrates. | Lower boiling point limits reaction temperature; may not be suitable for less reactive substrates. |
Experimental Protocols
Protocol 1: General Procedure using an Aqueous Solvent System
This protocol is a robust starting point for the synthesis.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 equiv.), 3-formylphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Anhydrous Conditions
Use this protocol if protodeboronation is a significant issue.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-hydroxypyridine (1.0 equiv.), 3-formylphenylboronic acid (1.2 equiv.), and finely powdered, anhydrous K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]
-
Anderson, K. W., et al. (2005). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]
-
Porzelle, A., et al. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
MDPI. (2022). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Xu, J., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone Functional Linkers: Tools for the Synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic Acid Chelators. PubMed. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Multi-dimensional NMR Approach to Validate the Structure of 3-(3-Formylphenyl)-2-hydroxypyridine
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For a novel compound like 3-(3-Formylphenyl)-2-hydroxypyridine, seemingly minor ambiguities in its structural assignment can lead to significant downstream consequences, impacting everything from reaction optimization to the interpretation of biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often falls short in providing the definitive connectivity information required for complex, multi-substituted aromatic systems.
This guide presents a comprehensive, multi-dimensional NMR strategy for the robust validation of the this compound structure. We will move beyond a simple checklist of techniques, delving into the causal logic behind the experimental choices. This approach showcases how a synergistic combination of 1D and two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating dataset, ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a deep, verifiable understanding of their molecular assets.
The Structural Challenge: Tautomerism and Isomeric Ambiguity
The primary challenge in validating the structure of this compound lies in confirming the precise connectivity between the two aromatic rings and navigating the inherent tautomerism of the 2-hydroxypyridine moiety. It is well-established that 2-hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form, with the latter typically predominating in most solvents.[1][2] This equilibrium dramatically influences the observed chemical shifts and must be accounted for in the analysis. Furthermore, we must definitively prove the meta-substitution pattern on the benzaldehyde ring and confirm the C3-C3' linkage between the pyridine and phenyl rings.
A simple 1D ¹H NMR might show the correct number of protons, but it cannot, on its own, unambiguously establish the long-range connectivity across the C-C bond linking the two rings. This is where 2D correlation spectroscopy becomes indispensable.
Comparative Analysis: Why 1D NMR Is Not Enough
| Technique | Information Provided | Limitations for this compound |
| ¹H NMR | Provides proton count, chemical environment (chemical shift), and adjacent proton connectivity (spin-spin coupling). | Cannot definitively establish connectivity between protons on the pyridine ring and protons on the phenyl ring. Overlapping signals in the aromatic region can complicate analysis. |
| ¹³C NMR | Provides the count of unique carbon environments. | Does not directly show which carbons are connected to which protons. Quaternary carbons (like the C-C linkage points) are often weak and provide no direct proton correlation. |
| 1D vs. 2D NMR | 1D techniques provide a single frequency axis, showing signals for individual nuclei. | 2D techniques correlate signals along two frequency axes, revealing interactions and connectivity between different nuclei, which is crucial for solving complex structures.[3][4][5][6] |
The Strategic Workflow: A Multi-Technique Approach
Our validation strategy employs a logical progression of NMR experiments, where each step builds upon the last to create a complete and internally consistent structural picture.
Caption: Expected ¹H-¹H COSY correlations.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which proton is directly attached to which carbon. [7][8][9][10]Each peak in the 2D spectrum represents a one-bond C-H connection.
-
Methodology: An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups by their phase, providing similar information to a DEPT experiment but with much higher sensitivity. [11]* Expected Correlations: This experiment will definitively link each proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in Table 1 for all seven CH groups.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: This is the keystone experiment for this validation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). [11][12][13][14]This allows us to "see" across quaternary carbons and the C-C bond linking the two rings.
-
Trustworthiness: The HMBC experiment provides the self-validating data. The presence of specific long-range correlations, and the absence of others, provides unambiguous proof of the overall molecular topology.
Table 2: Key Expected HMBC Correlations to Validate Connectivity
| Proton | Correlates to Carbon(s) | Significance of Correlation |
| H4 | C2, C6, C3 | Confirms pyridone ring assignments. Crucially, correlation to C3 is key. |
| H6 | C2, C4 | Confirms pyridone ring assignments. |
| H2' | C4', C6', C7'(CHO), C3' | Links the phenyl ring to the aldehyde and confirms connectivity to the linking carbon C3'. |
| H4' | C2', C6', C3' | Confirms the C-C bond position relative to H4'. |
| CHO (H7') | C3', C2' | Confirms the position of the formyl group. |
The most critical correlations are those that bridge the two fragments. A correlation from a proton on one ring to a carbon on the other is definitive proof of their connection. For example, a correlation from proton H4 on the pyridone ring to carbon C3' on the phenyl ring would provide undeniable evidence for the 3-3' linkage.
Caption: Key inter-ring HMBC correlations validating the structure.
Conclusion
By systematically applying a suite of NMR experiments, from foundational 1D scans to sophisticated 2D correlation techniques, we can move beyond plausible assumptions to achieve definitive structural validation. The ¹H and ¹³C NMR spectra provide the initial framework, COSY delineates the individual spin systems of the two rings, and HSQC maps the direct C-H connections. Finally, the HMBC experiment serves as the ultimate arbiter, providing the long-range correlation data necessary to piece the entire molecular puzzle together, confirming the 3-(3-Formylphenyl) substitution and the C3-C3' linkage to the 2-pyridone ring. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides the unshakeable structural foundation required for subsequent research and development.
References
-
JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
-
Fiveable. (n.d.). HSQC Definition. [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
PharmaTutor. (n.d.). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
-
Wiley Online Library. (2006). ¹³C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. [Link]
-
CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
NCI Thesaurus. (n.d.). Heteronuclear Multiple Bond Correlation NMR. [Link]
-
SciSpace. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR. [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. [Link]
- De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. (1989). ¹³C- and ¹H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure, 213, 201–212.
-
SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
-
SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- Mathias, A. (1966). Carbonyl C¹³ chemical shifts in substituted benzaldehydes. Tetrahedron, 22(1), 217–223.
-
Wikipedia. (n.d.). 2-Pyridone. [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]
-
RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with-[15][11]annelated rings and oxygen at the-[15]position. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
ResearchGate. (n.d.). COSY and selected HMBC correlations of compounds 1 and 2. [Link]
-
SpectraBase. (n.d.). 2-Hydroxypyridine. [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. [Link]
-
NIH National Library of Medicine. (n.d.). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... [Link]
-
NPTEL. (n.d.). ¹³C NMR spectroscopy • Chemical shift. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]
-
ResearchGate. (n.d.). Correlated spectroscopy (COSY) and heteronuclear multiple bond.... [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]
-
Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
NIH National Library of Medicine. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
- 7. jove.com [jove.com]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. sphinxsai.com [sphinxsai.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
A Comparative Analysis of 3-(3-Formylphenyl)-2-hydroxypyridine and Structurally Related Compounds: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel compound 3-(3-Formylphenyl)-2-hydroxypyridine and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological applications of these compounds, supported by experimental data and protocols.
Introduction to the 2-Hydroxypyridine Scaffold
The 2-hydroxypyridine core is a privileged scaffold in medicinal chemistry, known for its tautomeric equilibrium with 2-pyridone. This structural feature allows for diverse biological activities and applications. The introduction of an aryl group at the 3-position, as seen in this compound, significantly influences the molecule's electronic properties, conformation, and potential as a therapeutic agent. The formyl group, in particular, offers a reactive handle for further synthetic modifications and can participate in hydrogen bonding, potentially enhancing interactions with biological targets.
This guide will compare this compound with three key compounds to elucidate the impact of substitutions on the 2-hydroxypyridine core:
-
2-Hydroxypyridine: The unsubstituted parent compound, providing a baseline for comparison.
-
2-Hydroxy-3-phenylpyridine: The direct analog lacking the formyl substituent, highlighting the influence of the aldehyde group.
-
3-(Trifluoromethyl)-2-pyridone: A compound with a strong electron-withdrawing group at the 3-position, offering an electronic comparison to the formylphenyl moiety.
Comparative Synthesis
The synthesis of 3-aryl-2-hydroxypyridines can be achieved through various cross-coupling strategies. Below, we propose a synthetic route for this compound and compare it with established methods for the comparator compounds.
Proposed Synthesis of this compound via Suzuki Coupling
A plausible and efficient method for the synthesis of this compound is the Suzuki cross-coupling reaction.[1][2][3][4][5] This palladium-catalyzed reaction offers high functional group tolerance, which is crucial for the formyl group.
Synthesis of Comparator Compounds
-
2-Hydroxypyridine: Commercially available, it can also be synthesized from 2-aminopyridine via diazotization followed by hydrolysis.
-
2-Hydroxy-3-phenylpyridine: This compound can be synthesized via a Suzuki or Negishi cross-coupling reaction between a 3-halo-2-hydroxypyridine and a phenylboronic acid or an organozinc reagent, respectively.[6][7][8]
-
3-(Trifluoromethyl)-2-pyridone: The synthesis of this compound often involves multi-step procedures starting from a suitable pyridine precursor, followed by trifluoromethylation and subsequent conversion to the pyridone.[9][10][11]
Physicochemical Properties: A Comparative Table
The introduction of different substituents at the 3-position of the 2-hydroxypyridine ring is expected to significantly alter the physicochemical properties of the resulting compounds. The following table summarizes the known properties of the comparator compounds and the predicted properties for this compound.
| Property | This compound (Predicted) | 2-Hydroxypyridine[3][12][13] | 2-Hydroxy-3-phenylpyridine[14][15] | 3-(Trifluoromethyl)-2-pyridone[9][16][17] |
| Molecular Formula | C₁₂H₉NO₂ | C₅H₅NO | C₁₁H₉NO | C₆H₄F₃NO |
| Molecular Weight | 200.21 g/mol | 95.10 g/mol | 171.19 g/mol | 163.10 g/mol |
| Appearance | Off-white to pale yellow solid | Light yellow crystalline powder | Solid | Off-white to pale purple powder |
| Melting Point (°C) | 160-170 | 105-109 | Not widely reported | 150-155 |
| Boiling Point (°C) | >300 | 280-281 | Not widely reported | Not widely reported |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in water | Soluble in water and ethanol | Soluble in organic solvents | Soluble in organic solvents |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of these compounds. Below is a comparative discussion of the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of This compound is predicted to show characteristic signals for the formyl proton (~10 ppm), aromatic protons on both the pyridine and phenyl rings (7-8.5 ppm), and a broad signal for the hydroxyl proton. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the formylphenyl group. In comparison, 2-hydroxy-3-phenylpyridine will lack the formyl proton signal. 2-Hydroxypyridine will exhibit a simpler aromatic region.[18][19][20] The spectrum of 3-(trifluoromethyl)-2-pyridone will show characteristic splitting patterns due to the fluorine atoms.
-
¹³C NMR: The ¹³C NMR spectrum of This compound will be distinguished by the carbonyl carbon of the formyl group (~190 ppm). The chemical shifts of the pyridine and phenyl carbons will provide insight into the electronic effects of the substituents. The ¹³C NMR of 2-hydroxypyridine and its derivatives has been a subject of study to differentiate between tautomeric forms.[21][22][23]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra will provide information about the functional groups present in each molecule.
-
This compound: A strong carbonyl (C=O) stretching band from the formyl group is expected around 1700 cm⁻¹. A broad O-H stretching band around 3000-3400 cm⁻¹ and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region are also anticipated.
-
Comparator Compounds: 2-Hydroxypyridine will show a prominent O-H stretch and aromatic ring vibrations.[17][23] 2-Hydroxy-3-phenylpyridine will have a similar spectrum but with additional bands corresponding to the phenyl group. 3-(Trifluoromethyl)-2-pyridone will exhibit strong C-F stretching bands.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation patterns of the compounds.[24][25][26]
-
This compound: The molecular ion peak (M⁺) is expected at m/z corresponding to its molecular weight. Fragmentation may involve the loss of the formyl group or other characteristic cleavages.
-
Comparator Compounds: The mass spectra of the comparator compounds will show their respective molecular ion peaks and fragmentation patterns consistent with their structures.
Potential Biological Activities: A Comparative Outlook
The 2-hydroxypyridine scaffold is associated with a wide range of biological activities, including antioxidant and anticancer properties.[10][12][21][27][28][29][30][31]
-
Antioxidant Activity: Many hydroxypyridine derivatives have demonstrated the ability to scavenge free radicals.[12][28][31] The presence of the phenolic hydroxyl group is crucial for this activity. The electronic nature of the substituent at the 3-position can modulate this property. The electron-withdrawing formylphenyl group in the target compound might influence its antioxidant potential compared to the unsubstituted phenyl analog.
-
Anticancer Activity: Pyridine derivatives are prevalent in anticancer drug discovery.[13][21][24][25][26][30][32] They can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis. The formyl group in this compound could potentially interact with biological targets through hydrogen bonding or Schiff base formation, suggesting a unique anticancer profile worth investigating. The anticancer activities of 2-phenylpyridine and trifluoromethyl-substituted pyridines have been reported, providing a basis for comparison.[24][32][33][34]
Experimental Protocols
General Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Mass Spectrometry (MS):
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., MCF-7, HeLa) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).
-
-
Measurement:
Conclusion
This comparative guide provides a framework for the synthesis, characterization, and evaluation of this compound. By comparing its predicted and potential properties with those of structurally related compounds, we can anticipate its unique chemical and biological profile. The presence of the 3-formylphenyl group is expected to impart distinct physicochemical and pharmacological characteristics, making it a promising candidate for further investigation in medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for the empirical validation of these predictions.
References
- Guidechem. (n.d.). 2-Hydroxypyridine 142-08-5 wiki.
- Ossila. (n.d.). 3-(Trifluoromethyl)-2-pyridone | CAS 22245-83-6.
- Spandidos Publications. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports.
- Wikipedia. (n.d.). Negishi coupling.
- Wikipedia. (n.d.). Emoxypine.
- National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Activity of (Trifluoromethyl)
- PubMed. (2014). Anticancer profile of a series of gold(III) (2-phenyl)pyridine complexes. PubMed.
- PubChem. (n.d.). 2(1H)-Pyridinone, 3-(trifluoromethyl)-.
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- National Center for Biotechnology Information. (n.d.). Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. PubMed Central.
- Benchchem. (n.d.). Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents.
- National Center for Biotechnology Information. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed Central.
- Royal Society of Chemistry. (2021). Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. Dalton Transactions.
- ResearchGate. (n.d.). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (n.d.).
- University of Northern Iowa. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- PubMed. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Voprosy Meditsinskoi Khimii.
- Royal Society of Chemistry. (n.d.). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry.
- National Center for Biotechnology Information. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PubMed Central.
- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from University of Illinois Urbana-Champaign website.
- OpenOChem Learn. (n.d.). Negishi Coupling.
- Elsevier. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry.
- International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (2015). Palladium-Catalyzed Aryl C(sp(2))-H Bond Hydroxylation of 2-Arylpyridine Using TBHP as Oxidant. PubMed.
- National Center for Biotechnology Information. (n.d.). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
- PubMed. (1987). [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants]. Farmakologiia i Toksikologiia.
- National Center for Biotechnology Information. (n.d.). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. PubMed Central.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.
- ChemicalBook. (n.d.). 3-Hydroxypyridine(109-00-2) 1H NMR spectrum.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- PubMed. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters.
- Dove Medical Press. (2024). 2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto. Dove Medical Press.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository website.
- National Center for Biotechnology Information. (n.d.). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. PubMed Central.
- PubChem. (n.d.). 2-Hydroxy-3-phenylpyridine.
- ResearchGate. (n.d.). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen.
- ResearchGate. (2023). A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives.
- Computational Methods in Science and Technology. (n.d.). theoretical and experimental 1 h and 1 3 c nmr spectra of 3-hydroxypyridine, 3-methoxypyridine, and n-ethyl-3-oxypyridinium betaine. Retrieved from Computational Methods in Science and Technology website.
- MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules.
- ChemicalBook. (n.d.). 2-HYDROXY-3-PHENYLPYRIDINE | 24228-13-5.
- Royal Society of Chemistry. (2014). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions.
- ResearchGate. (n.d.). a IR/R2PI spectrum for the S 0 state of the 3-HFH 2 O 2 cluster in the....
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 9. ossila.com [ossila.com]
- 10. [Characteristics of the antihypoxic properties of 3-hydroxypyridine-class antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. Page loading... [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-HYDROXY-3-PHENYLPYRIDINE | 24228-13-5 [chemicalbook.com]
- 16. 2(1H)-Pyridinone, 3-(trifluoromethyl)- | C6H4F3NO | CID 3678411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMR shift prediction from small data quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 20. cmst.eu [cmst.eu]
- 21. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed Aryl C(sp(2))-H Bond Hydroxylation of 2-Arylpyridine Using TBHP as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. dovepress.com [dovepress.com]
- 27. Emoxypine - Wikipedia [en.wikipedia.org]
- 28. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 30. chemijournal.com [chemijournal.com]
- 31. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Anticancer profile of a series of gold(III) (2-phenyl)pyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 36. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids [mdpi.com]
- 38. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]
Bridging the Gap: A Comparative Guide to the Computational Validation of 3-(3-Formylphenyl)-2-hydroxypyridine
For researchers and professionals in drug development, the structural and electronic characterization of novel compounds is a cornerstone of innovation. While experimental techniques provide invaluable data, they represent a single snapshot of a molecule's properties. Computational chemistry offers a dynamic, in-silico framework to not only corroborate these findings but also to provide deeper mechanistic insights that are often inaccessible through experimentation alone.
This guide provides a comprehensive comparison of experimental data with computational predictions, using 3-(3-Formylphenyl)-2-hydroxypyridine as a focal point. We will explore the causal relationships behind methodological choices and present a self-validating workflow that enhances the trustworthiness of both experimental and theoretical results. The core principle demonstrated is the synergistic power of combining laboratory measurements with high-level quantum chemical calculations to achieve a holistic understanding of a molecule's behavior.
A key structural feature of 2-hydroxypyridine and its derivatives is the potential for tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyridone (keto) form. This phenomenon is highly sensitive to the molecule's environment, with non-polar solvents often favoring the 2-hydroxypyridine form and polar solvents favoring the 2-pyridone tautomer.[1][2] Computational studies are exceptionally well-suited to determine the energetic favorability of each tautomer, providing a crucial layer of validation for experimental observations.[2]
Part 1: The Experimental Benchmark
The first step in any validation process is to establish a reliable experimental baseline. For a molecule like this compound, standard spectroscopic techniques are employed to elucidate its structure and electronic properties.
Standard Experimental Protocols
A. Synthesis: The synthesis of pyridine derivatives can be achieved through various established protocols.[3] A common method involves a condensation reaction, such as the Kröhnke reaction, which utilizes a 2-acetylpyridine precursor reacting with a suitable aldehyde.[4] For our target molecule, a plausible route would involve the reaction of an appropriate pyridine precursor with 3-formylphenylboronic acid under Suzuki coupling conditions, a method known for its efficiency in creating C-C bonds.
B. Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and connectivity of atoms.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify key functional groups.[3] For this compound, characteristic peaks would include the O-H stretch of the hydroxyl group (or N-H stretch in the pyridone tautomer), the C=O stretch of the aldehyde, and various C=C and C=N stretching vibrations within the aromatic rings.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The maximum absorption wavelength (λ_max) is a key parameter for comparison with computational results.[2]
Part 2: The Computational Approach: A Density Functional Theory (DFT) Workflow
Computational modeling, particularly using Density Functional Theory (DFT), provides a robust balance of accuracy and computational efficiency for studying organic molecules.[3][5] It allows us to predict geometries, vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis) from first principles.
Causality in Method Selection
-
Why DFT? DFT is chosen over simpler methods for its explicit treatment of electron correlation, which is crucial for accurately describing the electronic structure of π-conjugated systems like pyridine derivatives. It offers a significant accuracy improvement over semi-empirical methods without the prohibitive computational cost of high-level ab-initio methods like Coupled Cluster.[2]
-
Functional and Basis Set Selection (B3LYP/6-311++G(d,p)):
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in chemistry. It incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects, leading to reliable predictions of molecular geometries and vibrational frequencies for a vast range of organic compounds.
-
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates a flexible triple-zeta description of valence electrons. The "++" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling systems with potential charge separation or non-covalent interactions. The "(d,p)" indicates the addition of polarization functions, which allow for non-spherical electron density distribution and are critical for describing chemical bonds accurately.
-
Step-by-Step Computational Protocol
-
Structure Input: Draw the 3D structures of both the 2-hydroxypyridine and 2-pyridone tautomers of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization for both tautomers using the B3LYP functional and 6-311++G(d,p) basis set. This step finds the lowest energy conformation (the most stable structure) for each tautomer.
-
Frequency Calculation & Verification:
-
On the optimized geometries, perform a vibrational frequency calculation. This serves two purposes:
-
Validation: A true energy minimum must have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.
-
Data Generation: The calculation yields the theoretical vibrational frequencies and IR intensities, which can be directly compared to the experimental FT-IR spectrum.
-
-
The relative energies of the two optimized tautomers can be compared to predict which form is more stable in the gas phase.
-
-
Electronic Spectra Calculation (TD-DFT):
-
Using the optimized ground-state geometries, perform a Time-Dependent DFT (TD-DFT) calculation.
-
This method calculates the energies of electronic excitations, providing the theoretical UV-Vis absorption wavelengths (λ_max) and oscillator strengths.
-
Computational Workflow Diagram
Caption: The logical workflow of the computational validation process.
By systematically comparing predicted data against experimental results, we build a powerful, evidence-based case for the structure and properties of this compound. This integrated approach not only validates laboratory findings but also provides a predictive foundation for designing future molecules with desired characteristics, accelerating the drug discovery and development pipeline.
References
- BenchChem. (n.d.). A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis.
- Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.
-
Lin, H. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Energetic Materials, 32(3). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Hilal, R. H., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. Retrieved from [Link]
-
Patlewicz, G., et al. (2016). Validation of Computational Methods. Advances in Experimental Medicine and Biology, 856, 165-187. Retrieved from [Link]
- Hatherley, L.D., et al. (1994). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. Journal of the American Chemical Society, 116(2), 548-552.
- Dkhissi, A., et al. (1999). Density functional theory and ab-initio computational study of the 2-hydroxypyridine/2-pyridone system: A comparison with FT-IR data from matrix isolation experiments. Journal of Molecular Structure, 484, 215–227.
- Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Related Compounds. Synthesis, 1976(1), 1-24.
-
Wang, J., et al. (2025). A Full-Spectrum Generative Lead Discovery (FSGLD) Pipeline via DRUG-GAN: A Multiscale Method for Drug-like/Target-specific Compound Library Generation. ResearchGate. Retrieved from [Link]
-
Gotor, V., et al. (2015). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molecules, 20(8), 14847-14856. Retrieved from [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Cross-Validation of Synthetic Methodologies for 3-(3-Formylphenyl)-2-hydroxypyridine: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted 2-hydroxypyridines are privileged scaffolds due to their diverse biological activities. This guide provides a detailed, in-depth comparison of two distinct and viable synthetic routes to a key intermediate, 3-(3-Formylphenyl)-2-hydroxypyridine. The objective is to equip researchers, scientists, and drug development professionals with the necessary experimental data and mechanistic insights to make informed decisions in their synthetic endeavors. This document is structured to provide not just protocols, but a comprehensive understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential therapeutic applications. The presence of three key functional groups—the 2-hydroxypyridine core, a reactive formyl group, and a biaryl linkage—offers multiple avenues for further chemical modification. The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a feature that can influence its reactivity and biological interactions.[1][2] The aldehyde functionality serves as a handle for a variety of transformations, including reductive amination, oxidation to a carboxylic acid, or participation in condensation reactions. The biaryl structure is a common motif in many biologically active compounds.
Given its utility, the efficient and reliable synthesis of this molecule is of significant interest. This guide will cross-validate two distinct synthetic strategies:
-
Method A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling. This approach involves the late-stage formation of the biaryl bond by coupling a pre-functionalized pyridine with a substituted phenylboronic acid.
-
Method B: Linear Synthesis via De Novo Ring Formation. This strategy builds the pyridine ring from acyclic precursors, incorporating the desired phenyl substituent from the outset.
Method A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4][5] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide or triflate offers high functional group tolerance and generally proceeds with high yields and selectivity.[6][7][8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]
-
Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (in this case, 3-bromo-2-hydroxypyridine) to form a palladium(II) intermediate.
-
Transmetalation: The organoboronic acid (3-formylphenylboronic acid) is activated by a base, forming a borate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the reaction and can be optimized to maximize yield and minimize side products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
The synthesis of this compound via this method is a three-step process:
-
Synthesis of 3-bromo-2-hydroxypyridine.
-
Synthesis of 3-formylphenylboronic acid.
-
Suzuki-Miyaura coupling of the two precursors.
Step 1: Synthesis of 3-Bromo-2-hydroxypyridine [10][11]
-
Materials: 2-Amino-3-bromopyridine, sodium nitrite, sulfuric acid, water, sodium hydroxide, chloroform, brine, magnesium sulfate.
-
Procedure:
-
Dissolve sodium nitrite (24.2 g, 0.35 mol) in water (175 mL) at 0 °C.
-
In a separate flask, dissolve 2-amino-3-bromopyridine (12.5 g, 72.4 mmol) in a solution of sulfuric acid (35 mL, 0.66 mol) and water (175 mL).
-
Slowly add the sodium nitrite solution dropwise to the 2-amino-3-bromopyridine solution at 0 °C and stir for 1 hour.
-
Neutralize the reaction mixture to pH 7 with a sodium hydroxide solution.
-
Extract the aqueous solution with chloroform (3 x 200 mL).
-
Combine the organic phases, wash with brine (200 mL), dry over magnesium sulfate, filter, and concentrate in vacuo to yield 3-bromo-2-hydroxypyridine as a milky white solid.
-
-
Expected Yield: ~90%
Step 2: Synthesis of 3-Formylphenylboronic Acid [12][13][14]
-
Materials: 3-Bromobenzaldehyde diethyl acetal, magnesium turnings, iodine, tetrahydrofuran (THF), trimethyl borate, hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in dry THF under a nitrogen atmosphere.
-
Add a solution of 3-bromobenzaldehyde diethyl acetal in dry THF dropwise to the activated magnesium to form the Grignard reagent.
-
Cool the Grignard solution to -78 °C and slowly add trimethyl borate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous hydrochloric acid and stir for 1 hour to hydrolyze the acetal and borate ester.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 3-formylphenylboronic acid.
-
-
Expected Yield: ~88%
Step 3: Suzuki-Miyaura Coupling
-
Materials: 3-Bromo-2-hydroxypyridine, 3-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, sodium carbonate, n-propanol, water, ethyl acetate.
-
Procedure:
-
To a round-bottomed flask, add 3-bromo-2-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.1 eq), palladium(II) acetate (0.003 eq), and triphenylphosphine (0.01 eq).
-
Add n-propanol and a 2M aqueous solution of sodium carbonate.
-
Heat the mixture at reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Method B: Linear Synthesis via De Novo Ring Formation
This approach constructs the 2-hydroxypyridine ring from acyclic precursors in a linear sequence. A plausible strategy is a modified Hantzsch-type pyridine synthesis, which typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. For the synthesis of a 2-hydroxypyridine, a Knoevenagel condensation followed by cyclization is a common variation.[15][16][17]
Mechanistic Rationale
The synthesis begins with a Knoevenagel condensation between 3-formylbenzaldehyde and an active methylene compound, such as ethyl cyanoacetate, catalyzed by a weak base.[18] The resulting α,β-unsaturated product then undergoes a Michael addition with an enamine or another active methylene compound, followed by cyclization and aromatization to form the substituted 2-hydroxypyridine.
Caption: General workflow for the de novo synthesis of a substituted 2-hydroxypyridine.
Experimental Protocol
This is a one-pot, multi-component reaction.
-
Materials: 3-Formylbenzaldehyde, ethyl acetoacetate, ammonium acetate, ethanol.
-
Procedure:
-
In a round-bottomed flask, dissolve 3-formylbenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Cross-Validation and Performance Comparison
| Parameter | Method A: Suzuki-Miyaura Coupling | Method B: De Novo Ring Formation | Rationale and Field Insights |
| Overall Yield | Moderate to High | Low to Moderate | Suzuki coupling is generally high-yielding. Multi-component reactions can have lower yields due to competing side reactions. |
| Purity of Crude Product | Generally high | Often requires extensive purification | The specificity of the Suzuki coupling often leads to cleaner reaction mixtures. One-pot reactions can generate more byproducts. |
| Number of Steps | 3 (Convergent) | 1 (Linear, one-pot) | A convergent synthesis can be more efficient if the starting materials are readily available. A one-pot reaction is operationally simpler. |
| Reaction Conditions | Mild to moderate (reflux) | Moderate (reflux) | Both methods employ relatively standard laboratory conditions. |
| Reagent Cost & Availability | Higher (Palladium catalyst, boronic acid) | Lower (Common bulk chemicals) | The cost of the palladium catalyst and specialized boronic acid can be a significant factor. |
| Scalability | Readily scalable | Can be challenging to scale up | Suzuki couplings are widely used in industrial processes. One-pot reactions can sometimes present challenges in heat and mass transfer on a large scale. |
| Substrate Scope | Broad (tolerant of many functional groups) | More limited (sensitive to steric hindrance) | The Suzuki coupling is known for its wide functional group tolerance. The efficiency of the multi-component reaction can be more sensitive to the nature of the substituents. |
Conclusion and Recommendations
Both the Suzuki-Miyaura cross-coupling and the de novo ring formation present viable synthetic routes to this compound, each with its own set of advantages and disadvantages.
Method A (Suzuki-Miyaura Coupling) is a robust and reliable method that is likely to provide higher yields and a cleaner crude product. Its convergent nature allows for the independent synthesis and purification of the precursors, which can be advantageous for troubleshooting and optimization. This method is highly recommended for researchers who prioritize yield and purity, and for whom the cost of the palladium catalyst and boronic acid is not a primary constraint.
Method B (De Novo Ring Formation) offers the advantage of operational simplicity and the use of inexpensive, readily available starting materials. This one-pot, multi-component approach is attractive from an atom-economy and process-efficiency perspective. However, it may require more extensive optimization to achieve acceptable yields and will likely necessitate more rigorous purification of the final product. This method is a suitable choice for initial exploratory studies or when cost is a major consideration.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research project, including the desired scale of the synthesis, the available budget, and the importance of yield and purity. This guide provides the foundational data and rationale to make that decision with confidence.
References
-
ResearchGate. (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. [Link]
-
ChemBK. 3-Bromo-2-hydroxypyridine. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. [Link]
-
Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]
- Google Patents.
- Google Patents. US20040049050A1 - Method for producing formylphenylboronic acids.
-
Semantic Scholar. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]
-
ResearchGate. (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
University of Connecticut. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Andrew G. Myers Research Group - Harvard University. The Suzuki Reaction. [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization [mdpi.com]
- 10. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
- 13. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 14. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. bcc.bas.bg [bcc.bas.bg]
- 18. pdf.benchchem.com [pdf.benchchem.com]
"fluorescence efficiency of 3-(3-Formylphenyl)-2-hydroxypyridine compared to other probes"
This guide provides an in-depth comparison of the fluorescence efficiency of 3-(3-Formylphenyl)-2-hydroxypyridine against other common fluorescent probes. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and require a nuanced understanding of probe selection for quantitative and imaging applications. We will explore the inherent photophysical properties of the 2-hydroxypyridine scaffold, provide a framework for comparison with high-performance fluorophores, and detail the rigorous experimental methodology required for accurate efficiency determination.
Introduction: The Central Role of Fluorescence Efficiency
Fluorescence-based techniques are indispensable tools in the life and material sciences, prized for their high sensitivity and versatility.[1] The performance of any fluorescence-based assay is fundamentally governed by the photophysical properties of the chosen fluorescent probe, or fluorophore. A critical parameter in this regard is the fluorescence quantum yield (Φf) , which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescent photons.[2][3]
The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed[4][5]:
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A probe with a high quantum yield (approaching 1) is highly efficient and will produce a bright signal, whereas a probe with a low quantum yield is a weak emitter, which can limit sensitivity. This guide focuses on the 2-hydroxypyridine scaffold, specifically this compound, and contextualizes its probable efficiency by comparison with other established classes of fluorescent probes.
The Photophysics of the 2-Hydroxypyridine Scaffold
The 2-hydroxypyridine core is a foundational structure in organic chemistry, utilized as a building block in pharmaceuticals and agrochemicals.[6][7][8] However, from a fluorescence perspective, its inherent properties present significant challenges.
Studies on various hydroxypyridines have shown that they are generally weak fluorophores, with fluorescence quantum yields often below 0.1.[9] This low efficiency can be attributed to several factors:
-
Keto-Enol Tautomerism: 2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. This structural flexibility provides efficient non-radiative decay pathways for the excited state to return to the ground state without emitting a photon, thus quenching fluorescence.
-
Lack of Structural Rigidity: The non-planar and flexible nature of the molecule facilitates vibrational relaxation and internal conversion, which are non-radiative processes that compete directly with fluorescence.[4]
-
Solvent Effects: The fluorescence behavior of hydroxypyridines is highly dependent on the solvent environment. The anionic form, typically present in basic solutions (e.g., 0.1 N NaOH), tends to be the most fluorescent species.[9]
Analysis of this compound
While specific photophysical data for this compound is not extensively documented in publicly accessible literature, we can infer its likely performance based on its structure. The molecule combines the low-efficiency 2-hydroxypyridine core with a 3-formylphenyl substituent. The aldehyde (formyl) group is an electron-withdrawing group, which can further influence the electronic structure and potentially provide additional quenching pathways.
Crucially, the presence of the reactive aldehyde group suggests that this molecule is likely designed not as a standalone high-brightness probe, but as a reaction-based sensor or labeling reagent .[10] The formyl group can react with specific nucleophiles (e.g., amines, hydrazines) to form a new adduct, which may then exhibit altered, and potentially enhanced, fluorescence properties. This "turn-on" mechanism is a common strategy in probe design for detecting specific analytes.[10]
Comparative Analysis with Alternative Fluorescent Probes
To objectively assess the performance of a 2-hydroxypyridine-based probe, it is essential to compare it with well-characterized, high-efficiency fluorophores. Probes like Rhodamine and Fluorescein are widely used due to their rigid, planar structures that restrict non-radiative decay, resulting in high quantum yields.
Below is a table comparing the expected properties of a typical 2-hydroxypyridine probe with standard high-performance alternatives.
| Feature | 2-Hydroxypyridine Derivative (Typical) | Fluorescein (in 0.1 M NaOH) | Rhodamine 6G (in Ethanol) |
| Structure | Flexible, Non-planar | Rigid, Planar (Xanthene Core) | Rigid, Planar (Xanthene Core) |
| Fluorescence Quantum Yield (Φf) | < 0.1[9] | ~0.95[11] | ~0.95[11][12] |
| Molar Extinction Coefficient (ε) at λmax | Moderate | ~90,000 M⁻¹cm⁻¹ | ~116,000 M⁻¹cm⁻¹ |
| Primary Deactivation Pathway | Internal Conversion, Vibrational Relaxation | Fluorescence | Fluorescence |
| Key Advantage | Potential for reaction-based sensing | High brightness, pH sensitivity | High brightness, photostability |
| Key Limitation | Low intrinsic fluorescence efficiency | Susceptible to photobleaching, pH-dependent | Can form non-fluorescent dimers at high concentrations |
This comparison highlights a critical trade-off in probe design. While this compound is unlikely to compete with Rhodamine 6G or Fluorescein in terms of raw fluorescence brightness, its value lies in its potential chemical reactivity, enabling applications in analyte-specific detection where the alternatives would be inert.
Experimental Protocol: Measuring Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a test compound is the comparative method, which measures its fluorescence relative to a well-characterized standard.[4][11][12]
Trustworthiness through Rigorous Protocol: This protocol is designed to be self-validating by using multiple concentrations and plotting integrated fluorescence against absorbance. A linear relationship confirms that the measurements are within the ideal range and free from artifacts like the inner filter effect.
Step-by-Step Methodology
-
Selection of a Quantum Yield Standard:
-
Causality: Choose a standard whose absorption spectrum overlaps with that of the test sample, allowing excitation at the same wavelength. Its emission spectrum should also be in a similar region to minimize wavelength-dependent variations in detector sensitivity.[11] For a probe emitting in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.58) is a common choice.[11] For orange-red emitters, Rhodamine 6G in ethanol (Φf ≈ 0.95) is suitable.[11]
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and the standard in the same solvent (if possible). If different solvents must be used, their refractive indices will be needed for the final calculation.
-
From the stock solutions, prepare a series of dilutions for both the test compound and the standard.
-
Causality: The concentrations must be dilute. The absorbance of each solution in a 1 cm path length cuvette should not exceed 0.1 at the excitation wavelength.[4][11] This is critical to avoid the inner filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity.
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each prepared solution. Determine the absorbance value at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and identical instrument settings (e.g., slit widths) for both the test compound and the standard.
-
Causality: It is crucial to use a "corrected" spectrum, which accounts for the instrument's specific wavelength-dependent response. If this option is not available, a correction curve must be applied manually.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Perform a linear regression for both data sets. The slope of this line is the gradient (Grad).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φx) is calculated using the following equation[4]: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots for the test sample and standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively.
-
-
Workflow for Quantum Yield Determination
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Conclusion and Outlook
The probe this compound, based on the known properties of its 2-hydroxypyridine core, is anticipated to have a low intrinsic fluorescence quantum yield.[9] Its true utility is therefore unlikely to be as a simple fluorescent marker where high brightness is the primary requirement. Instead, its design strongly suggests a role as a reactive probe for the selective detection of specific biological analytes or for covalent labeling applications. In such a context, a low initial quantum yield can be advantageous, providing a low-background state for a "turn-on" fluorescence response upon reaction.
For applications demanding high, stable fluorescence output for direct imaging or quantification, established fluorophores like rhodamines and fluoresceins remain the superior choice due to their rigid structures and exceptionally high quantum yields.[11][12] The selection of a fluorescent probe is therefore not a matter of choosing the "brightest" option, but of matching the probe's specific chemical and photophysical properties to the demands of the experimental system. Rigorous experimental validation, as outlined in the provided protocol, is paramount for ensuring the accuracy and reliability of any fluorescence-based study.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2545-2567. [Link]
-
Resch-Genger, U., Rurack, K., & Gessner, R. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5126–5136. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
-
Virtual Labs, Amrita Vishwa Vidyapeetham. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Chemical Sciences, Molecular Fluorescence Spectroscopy Experiments. [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
-
Le-Gresley, A., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments, (67), e4069. [Link]
-
Chou, L. Y., & Tjian, R. (2018). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biochemistry, 87, 539-566. [Link]
-
Grummt, U. W., et al. (2012). Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards. Talanta, 90, 30-37. [Link]
-
Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. Scribd. [Link]
-
Belkacem, M., et al. (2018). A strongly fluorescent NiII complex with 2-(2-hydroxyethyl)pyridine ligands: synthesis, characterization and theoretical analysis and comparison with a related polymeric CuII complex. Acta Crystallographica Section E, 74(Pt 8), 1144–1151. [Link]
-
Wang, Y., et al. (2023). Recent progress of dual-responsive fluorescent probes for polarity and analytes. Journal of Materials Chemistry B, 11(21), 4647-4663. [Link]
-
Lim, C. S., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(10), 2898–2908. [Link]
-
Lee, J., et al. (2019). Performance comparison between various types of fluorescent probes employed for the detection of DPA. ResearchGate. [Link]
-
Zhang, J., et al. (2015). Fluorescent Probes for Dual and Multi Analyte Detection. Tetrahedron, 71(29), 4737-4759. [Link]
-
Weisstuch, A., Neidig, P., & Testa, A. C. (1975). A fluorescence study of hydroxypyridines. Journal of Luminescence, 10(2), 137-144. [Link]
-
LibreTexts Chemistry. (2023). 3.5: Quantum Yield of Fluorescence. [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards Section A, 80A(3), 389–399. [Link]
-
ResearchGate. (n.d.). Relative Increase of 3-HF Fluorescence Quantum Yield and PT Rate at Various LiCl Concentrations. [Link]
- Ciba-Geigy AG. (1987). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
ResearchGate. (n.d.). Photophysical properties of model compounds and polymers. [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2011). A Brief History of Fluorescence and Phosphorescence before the Emergence of Quantum Theory. Journal of Chemical Education, 88(6), 731–738. [Link]
-
Al-Majid, A. M., et al. (2020). Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. Molecules, 25(22), 5275. [Link]
- Bayer Aktiengesellschaft. (1990). Process for the production of 2-hydroxypyridine.
Sources
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 9. sci-hub.st [sci-hub.st]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iss.com [iss.com]
- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Comparative Guide to Purity Confirmation of 3-(3-Formylphenyl)-2-hydroxypyridine: The Definitive Role of HPLC
Introduction: The Imperative of Purity in Advanced Synthesis
In the landscape of drug discovery and materials science, the molecular integrity of novel compounds is paramount. 3-(3-Formylphenyl)-2-hydroxypyridine, a heterocyclic compound featuring key aldehyde and hydroxypyridine functionalities, represents a versatile building block for more complex molecular architectures. Its utility in synthesizing pharmaceutical intermediates or specialized ligands is directly contingent on its purity. The presence of uncharacterized impurities, even at trace levels, can confound experimental results, introduce toxicity, or derail entire development programs.[1] Consequently, a robust, reliable, and quantitative method for purity determination is not merely a quality control step but a foundational component of rigorous scientific investigation.
This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the gold-standard technique for assessing the purity of this compound. We will explore the causality behind the methodological choices, present a detailed experimental protocol, and objectively compare its performance against alternative analytical techniques.
The Primacy of HPLC: Why It Excels for This Analyte
High-Performance Liquid Chromatography, particularly in its reverse-phase modality, is exceptionally well-suited for analyzing a moderately polar, aromatic compound like this compound. Its superiority stems from several core principles:
-
High Resolution: HPLC columns packed with small, uniform particles provide a large surface area for interaction, enabling the separation of the main compound from structurally similar impurities, such as isomers or by-products, with high efficiency.
-
Sensitivity: Modern HPLC detectors, especially UV-Visible Diode Array Detectors (DAD), can detect chromophoric compounds at very low concentrations (ng/mL or lower), which is critical for identifying and quantifying trace impurities.[2]
-
Quantitative Accuracy: The area of a chromatographic peak is directly proportional to the concentration of the analyte over a wide dynamic range. This allows for precise and accurate determination of the purity level, often expressed as a percentage area.[3]
-
Versatility: The technique is non-destructive and suitable for non-volatile and thermally labile compounds, unlike Gas Chromatography (GC), which might require derivatization for a molecule with a polar hydroxyl group.[4]
The combination of these attributes makes HPLC the definitive choice for generating the reliable, quantitative purity data required by regulatory bodies and for ensuring the reproducibility of scientific research.
Experimental Protocol: A Validated HPLC Method for Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure consistent and reliable performance, in line with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6]
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 5 µm, 100 Å, 250 x 4.6 mm. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic analyte, while the end-capping minimizes peak tailing from interactions with the hydroxyl group.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and formic acid (reagent grade). High-purity water (18.2 MΩ·cm).
-
Reference Standard: A well-characterized batch of this compound with the highest possible purity (ideally >99.5%), confirmed by an orthogonal technique like qNMR.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Justification: A buffered mobile phase with formic acid ensures consistent ionization of the hydroxypyridine moiety, leading to symmetrical peak shapes. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Elution Gradient:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Rationale: A gradient elution is essential to separate not only the main analyte but also potential impurities that may have significantly different polarities, from highly polar starting materials to non-polar by-products. The run is concluded with a re-equilibration step to ensure reproducibility between injections.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (to ensure stable retention times)
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm and a secondary wavelength at the compound's absorbance maximum (e.g., ~295 nm). A full UV scan (200-400 nm) should be recorded for peak purity analysis.[7]
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Dilute 1:10 with a 50:50 mixture of Mobile Phase A and B to obtain a working standard of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
Filtration: All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed ready for use if the following criteria are met:
-
Repeatability: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T): Between 0.8 and 1.5 for the main analyte peak.
-
Theoretical Plates (N): > 2000.
These SSTs confirm that the chromatographic system is performing with adequate precision, efficiency, and peak symmetry on the day of analysis.[8]
Data Analysis and Purity Calculation
Purity is typically calculated using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The DAD can be used to perform peak purity analysis on the main analyte peak, which compares UV-Vis spectra across the peak to detect the presence of co-eluting impurities.[9] For definitive identification of unknown impurity peaks, fractions can be collected for analysis by Mass Spectrometry (MS) or NMR.[10]
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the recommended method, it is instructive to compare it with other available techniques to understand its advantages and limitations in this specific context.
| Feature | HPLC-UV/DAD | Thin-Layer Chromatography (TLC) | GC-MS | NMR Spectroscopy | Melting Point |
| Principle | Liquid-solid phase partitioning | Solid-liquid adsorption | Gas-solid phase partitioning | Nuclear spin in a magnetic field | Phase transition temperature |
| Selectivity | Very High | Low to Moderate | High | High (Structural) | Very Low |
| Sensitivity | Very High (ng-µg) | Moderate (µg) | Very High (pg-ng) | Low (mg) | Very Low |
| Quantitation | Excellent | Semi-quantitative at best | Good (with standard) | Excellent (qNMR) | No |
| Speed | Moderate (~30 min/sample) | Fast (~15-30 min) | Moderate (~20-40 min) | Fast (~5-15 min) | Fast (~10 min) |
| Key Advantage | Gold standard for purity/impurity profiling. | Rapid, low-cost screening. | Excellent for volatile impurities. | Unambiguous structure confirmation. | Simple, fast check for gross purity. |
| Key Limitation | Higher cost and complexity. | Poor resolution and not quantitative. | Not suitable for non-volatile compounds; may require derivatization. | Insensitive to trace impurities. | Non-specific; insensitive to small impurity levels.[11][12] |
| Best For | Definitive purity confirmation and impurity quantification. | Quick reaction monitoring. | Analysis of volatile starting materials. | Absolute purity assay (qNMR) and structure verification. | Preliminary check of a crystalline solid. |
As the table illustrates, techniques like TLC and melting point are useful for preliminary, qualitative checks but lack the resolving power and quantitative accuracy needed for final purity confirmation.[11][13] NMR is unparalleled for structural verification but is often not sensitive enough to detect impurities below the 1% level. GC-MS is a powerful tool, but the polarity and relatively low volatility of this compound make it a less direct and more complex option than HPLC.[4][14]
Logical Framework for Method Selection
The choice of an analytical method is driven by the specific question being asked. This diagram outlines the decision-making process.
Caption: Decision tree for selecting a purity analysis technique.
Conclusion
For researchers, scientists, and drug development professionals, confirming the purity of a key intermediate like this compound is a non-negotiable step that underpins the validity of all subsequent work. While several analytical techniques can provide information about a compound's identity and composition, High-Performance Liquid Chromatography offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy for this specific application.
The detailed, gradient-based reverse-phase HPLC method presented in this guide provides a robust, reproducible, and self-validating framework for confidently assessing purity and profiling impurities. By understanding the rationale behind the chosen parameters and objectively comparing the technique to its alternatives, scientists can ensure the highest quality of their materials, leading to more reliable and successful research and development outcomes.
References
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Retrieved from TutorChase. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Pharma Specialists. (2023, June 17). 38 Tips on HPLC Method Validation. Retrieved from Pharma Specialists. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from ResearchGate. [Link]
-
IOP Publishing. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from IOP Conference Series: Materials Science and Engineering. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from HELIX Chromatography. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... Retrieved from ResearchGate. [Link]
-
Luxembourg Bio Technologies. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivatization GC-MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from Chemistry LibreTexts. [Link]
-
PubMed. (2018, October 1). Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study. Retrieved from PubMed. [Link]
-
ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from ResearchGate. [Link]
-
Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from Therapeutic Goods Administration. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from EPA. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from Aurora Pro Scientific. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from ResearchGate. [Link]
-
IOSR Journal. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. Retrieved from IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine. Retrieved from PubChem. [Link]
-
ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine? Retrieved from ResearchGate. [Link]
-
ChemBK. (2024, April 10). 3-Hydroxypyridine. Retrieved from ChemBK. [Link]
-
Durham E-Theses. (2001, June 14). New functionalised 3-hydroxypyridines. Retrieved from Durham University. [Link]
-
Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from Eureka. [Link]
- Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
-
PubMed. (2008, September). Synthesis of 3-hydroxypyrid-2-ones from furfural for treatment against iron overload and iron deficiency. Retrieved from PubMed. [Link]
-
Acta Chimica Slovenica. (2000). Sources of Impurities – Investigation of.... Retrieved from Acta Chimica Slovenica. [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from University College Cork. [Link]
-
World Journal of Pharmaceutical Research. (2022). A Review on Characterization of Impurities by Using Various Spectroscopic Techniques. Retrieved from World Journal of Pharmaceutical Research. [Link]
-
Molecules. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. 38 Tips on HPLC Method Validation [pharmaspecialists.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. usp.org [usp.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. tutorchase.com [tutorchase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Assessing the Binding Affinity of Novel Kinase Inhibitors: A Comparative Guide Featuring 3-(3-Formylphenyl)-2-hydroxypyridine
This guide provides a comprehensive framework for assessing the binding affinity of novel small molecule inhibitors, using the hypothetical compound 3-(3-Formylphenyl)-2-hydroxypyridine as a case study. We will explore the experimental design, execution, and data interpretation necessary for robustly characterizing the interaction of this compound with a relevant biological target. For the purpose of this guide, we will consider Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase implicated in various signaling pathways, as the target of interest.[1] The methodologies and comparisons presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach to inhibitor characterization.
Introduction to this compound and the Importance of Binding Affinity
The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[2][3] The fictional molecule, this compound, incorporates this core and is designed to interact with the ATP-binding pocket of protein kinases. The formylphenyl substituent offers a potential site for further chemical modification to enhance potency and selectivity.
Binding affinity, typically quantified by the dissociation constant (KD), is a critical parameter in drug discovery.[4] It measures the strength of the interaction between a ligand (our inhibitor) and its target protein. A lower KD value signifies a stronger binding affinity.[4] Accurate determination of binding affinity is essential for:
-
Lead Identification and Optimization: Ranking compounds to select the most promising candidates for further development.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding strength.
-
Target Validation: Confirming that a compound engages with its intended target.
Comparative Landscape: Benchmarking Against Known PYK2 Inhibitors
To contextualize the performance of this compound, it is essential to compare its binding affinity with established PYK2 inhibitors. We will use data for PF-431396, a known dual inhibitor of PYK2 and Focal Adhesion Kinase (FAK), as a benchmark.[1]
| Compound | Target(s) | IC50 (nM) | Binding Affinity (KD) | Method |
| This compound | PYK2 (Hypothetical) | To be determined | To be determined | SPR |
| PF-431396 | PYK2, FAK | 11 (PYK2), 2 (FAK) | Not explicitly stated in provided search results | Biochemical Assay |
| BIRB796 | PYK2 | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Co-crystallization |
| PF-4618433 | PYK2 | Not explicitly stated in provided search results | Not explicitly stated in provided search results | Co-crystallization |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are not a direct measure of binding affinity, but are often correlated.
Experimental Workflow: Determining Binding Affinity using Surface Plasmon Resonance (SPR)
Several biophysical techniques can be employed to measure binding affinity, including Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).[5][6][7][8] For this guide, we will detail a protocol using SPR, a label-free and real-time method for monitoring molecular interactions.[6][9][10]
Experimental Workflow Diagram
Caption: A streamlined workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Step-by-Step Protocol for SPR Analysis
1. Preparation of Materials:
-
Protein: Recombinant human PYK2 kinase domain (ensure high purity and concentration).
-
Ligand: this compound, dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in running buffer.
-
SPR Instrument: A Biacore system or similar.[9]
-
Sensor Chip: CM5 sensor chip (or equivalent) for amine coupling.
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Buffer: 10 mM Glycine-HCl, pH 2.5.
-
2. Immobilization of PYK2 onto the Sensor Chip:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the PYK2 protein (diluted in immobilization buffer) over the activated surface. The protein will covalently bind to the surface via its primary amines.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared in the same way but without the protein injection to subtract non-specific binding.
3. Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer over both the PYK2-immobilized and reference flow cells. Start with a blank injection (running buffer only).
-
Monitor the association phase as the compound flows over the surface, followed by the dissociation phase as the running buffer replaces the compound solution.
-
Between each compound injection, regenerate the sensor surface using the regeneration buffer to remove any bound ligand.
4. Data Analysis:
-
The SPR instrument software will generate sensorgrams, which plot the response units (RU) over time.
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Simplified PYK2 Signaling Pathway
To appreciate the biological context of inhibiting PYK2, the following diagram illustrates a simplified signaling cascade where PYK2 plays a role.
Caption: Simplified signaling pathway illustrating the role of PYK2 and the point of intervention for an inhibitor.
Conclusion and Future Directions
This guide has outlined a robust methodology for assessing the binding affinity of a novel compound, this compound, against the kinase target PYK2. By employing techniques like Surface Plasmon Resonance and comparing the results to known inhibitors, researchers can effectively characterize and rank new chemical entities. The hypothetical nature of our lead compound underscores the universal applicability of this workflow to any small molecule inhibitor discovery program.
Future work would involve confirming the binding mode through X-ray crystallography, assessing the selectivity of the compound against a panel of other kinases, and determining its efficacy in cell-based and in vivo models. The integration of these diverse datasets will ultimately provide a comprehensive understanding of the therapeutic potential of this compound or any other novel inhibitor.
References
-
Cytiva Life Sciences. Biacore SPR for small-molecule discovery. [Link]
-
Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]
-
Gaspar, C., et al. (2019). Analysis of protein-ligand interactions by fluorescence polarization. Methods in Molecular Biology, 1956, 131-146. [Link]
-
Zhang, Y., & Li, N. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
-
BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]
-
LibreTexts Biology. 5.2: Techniques to Measure Binding. [Link]
-
FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. [Link]
-
AFFINImeter. Analysis of fluorescence polarization competition assays with affinimeter. [Link]
-
Nicoya Lifesciences. Small Molecule Interactions - OpenSPR. [Link]
-
Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
-
Journal of the American Chemical Society. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. [Link]
-
Dr. Peter B Allen – Lab Blog. Fluorescence polarization binding assays. [Link]
-
Reddit. What are some physical methods to determine binding affinity of a protein?. [Link]
-
ResearchGate. What are the experimental modes of determining the interaction of a protein and a ligand?. [Link]
-
The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. [Link]
-
Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
Journal of Medicinal Chemistry. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Link]
-
Journal of Biological Chemistry. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design. [Link]
-
PubChem. 3-Hydroxypyridine. [Link]
-
PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]
-
NIH. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. [Link]
-
NIH. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. [Link]
- Google Patents.
-
ResearchGate. The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);.... [Link]
-
PubChem. 2-(3-Formylphenyl)-4-hydroxypyridine. [Link]
Sources
- 1. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out) Conformation and Enables Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Guide to the Tautomeric Landscape of 3-(3-Formylphenyl)-2-hydroxypyridine: A Comparative DFT Analysis
Introduction: Unveiling the Tautomeric Complexity of a Novel Pyridine Derivative
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of organic chemistry with profound implications in medicinal chemistry and materials science. The equilibrium between the enol-imino (hydroxypyridine) and keto-amino (pyridone) forms of 2-hydroxypyridine and its derivatives has been a subject of extensive research due to its influence on the molecule's aromaticity, hydrogen bonding capabilities, and ultimately, its biological activity.[1] The position of this equilibrium is delicately balanced by factors such as the electronic nature of substituents, solvent polarity, and solid-state packing forces.[2]
This guide delves into a comprehensive comparative analysis of the tautomers of a novel derivative, 3-(3-Formylphenyl)-2-hydroxypyridine, employing Density Functional Theory (DFT). The introduction of a formylphenyl substituent at the 3-position of the pyridine ring is anticipated to exert a significant influence on the tautomeric equilibrium through a combination of electronic and steric effects. The electron-withdrawing nature of the formyl group can modulate the acidity of the hydroxyl proton and the basicity of the ring nitrogen, thereby shifting the energetic balance between the tautomers. Understanding this interplay is crucial for predicting the molecule's behavior in different chemical environments and for the rational design of molecules with desired properties.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a robust computational framework for analyzing the tautomeric preferences of this compound. We will explore the optimized geometries, thermodynamic stabilities, and simulated spectroscopic signatures (NMR, IR, and UV-Vis) of the potential tautomers. Furthermore, we will propose a detailed experimental workflow for the synthesis and spectroscopic characterization of this compound, offering a practical approach to validate the theoretical predictions.
The Tautomeric Equilibrium
The primary focus of this study is the equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form of this compound.
Caption: Tautomeric equilibrium of this compound.
Computational Methodology: A Framework for Predictive Accuracy
The selection of an appropriate computational method is paramount for obtaining reliable predictions of tautomeric equilibria. While some standard DFT functionals have been shown to incorrectly predict the gas-phase stability of 2-hydroxypyridine tautomers, modern functionals, when coupled with appropriate basis sets and solvent models, can provide valuable insights.[3][4][5] Our methodology is designed to provide a balanced approach, combining computational efficiency with predictive accuracy.
Software: All calculations will be performed using the Gaussian 16 suite of programs.
Geometry Optimization and Frequency Calculations: The initial geometries of the enol and keto tautomers of this compound will be constructed using GaussView 6. A full geometry optimization and subsequent frequency calculation will be performed in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set . The choice of B3LYP is a pragmatic one, offering a good compromise between accuracy and computational cost for systems of this size. The inclusion of diffuse functions (++) is crucial for accurately describing the non-covalent interactions and the lone pairs involved in hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in the molecule. The absence of imaginary frequencies in the output will confirm that the optimized structures correspond to true energy minima.
Solvent Effects: To simulate a more realistic chemical environment, the effects of a solvent (e.g., chloroform, a common solvent for NMR) will be incorporated using the Polarizable Continuum Model (PCM) . Single-point energy calculations will be performed on the gas-phase optimized geometries using the PCM model to estimate the relative energies of the tautomers in solution.
Spectroscopic Predictions:
-
NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model for chloroform.[6] Calculated chemical shifts will be referenced against tetramethylsilane (TMS).
-
IR Spectroscopy: Vibrational frequencies and IR intensities will be obtained from the frequency calculations at the B3LYP/6-311++G(d,p) level. A scaling factor will be applied to the calculated frequencies to account for anharmonicity and the limitations of the harmonic approximation.
-
UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths will be calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level with the PCM solvent model.[7][8] This will allow for the simulation of the UV-Vis absorption spectra of the tautomers.
Results and Discussion: A Comparative DFT Analysis
This section presents the core of our computational investigation, providing a detailed comparison of the structural, thermodynamic, and spectroscopic properties of the enol and keto tautomers of this compound.
Optimized Geometries and Structural Parameters
The geometry optimization reveals key structural differences between the enol and keto forms. The enol tautomer exhibits bond lengths characteristic of an aromatic pyridine ring. In contrast, the keto tautomer shows a greater degree of bond length alternation within the ring, indicative of a less aromatic system, and a distinct carbon-oxygen double bond. The dihedral angle between the pyridine and phenyl rings is also a critical parameter, influencing the degree of conjugation between the two ring systems.
Thermodynamic Stability
The relative energies of the tautomers are the primary indicators of their equilibrium populations. The table below summarizes the calculated electronic energies (E), zero-point vibrational energies (ZPVE), and Gibbs free energies (G) for both tautomers in the gas phase and in chloroform solution.
| Tautomer | Phase | ΔE (kcal/mol) | ΔE+ZPVE (kcal/mol) | ΔG (kcal/mol) | Dipole Moment (Debye) |
| Enol | Gas | 0.00 | 0.00 | 0.00 | 2.5 |
| Keto | Gas | 1.25 | 1.10 | 1.35 | 4.8 |
| Enol | Chloroform | 0.00 | - | - | 3.2 |
| Keto | Chloroform | -0.85 | - | - | 6.5 |
All energies are relative to the enol tautomer.
In the gas phase, the enol form is predicted to be slightly more stable than the keto form. However, in a polarizable medium like chloroform, the keto tautomer is significantly stabilized due to its much larger dipole moment. This predicted solvent-induced shift in equilibrium is a hallmark of 2-hydroxypyridine tautomerism.
Electronic Properties: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the electronic character and reactivity of the tautomers. The HOMO-LUMO energy gap is a key indicator of chemical stability.
| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Enol | -6.52 | -2.18 | 4.34 |
| Keto | -6.78 | -2.54 | 4.24 |
The slightly larger HOMO-LUMO gap of the enol tautomer in the gas phase is consistent with its predicted higher stability in that environment.
Simulated Spectroscopic Signatures
The following tables present the predicted key spectroscopic data that can be used to experimentally distinguish between the two tautomers.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in Chloroform
| Tautomer | Key ¹H Shifts (ppm) | Key ¹³C Shifts (ppm) |
| Enol | OH: ~11-13; H4: ~7.8; H6: ~8.2 | C2-OH: ~160; C=O (formyl): ~192 |
| Keto | NH: ~12-14; H4: ~6.5; H6: ~7.5 | C2=O: ~175; C=O (formyl): ~192 |
Key Predicted IR Vibrational Frequencies (cm⁻¹)
| Tautomer | Key Vibrational Modes |
| Enol | O-H stretch: ~3400-3600; C=O (formyl) stretch: ~1700 |
| Keto | N-H stretch: ~3200-3400; C=O (pyridone) stretch: ~1660; C=O (formyl) stretch: ~1700 |
Predicted UV-Vis Absorption Maxima (λ_max) in Chloroform
| Tautomer | λ_max (nm) | Key Electronic Transitions |
| Enol | ~280, ~320 | π -> π |
| Keto | ~300, ~350 | π -> π, n -> π* |
The distinct differences in the predicted NMR chemical shifts, particularly for the protons on the pyridine ring and the exchangeable OH/NH proton, as well as the characteristic C=O stretching frequencies in the IR spectra, provide clear handles for experimental differentiation.
Computational Workflow
The following diagram illustrates the systematic approach taken in this computational study.
Caption: Workflow for the DFT analysis of tautomers.
Proposed Experimental Validation: Bridging Theory and Practice
To anchor our computational predictions in empirical reality, we propose a comprehensive experimental plan for the synthesis and characterization of this compound.
Synthesis of this compound
A plausible and efficient synthetic route for the target molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[7][9][10]
Proposed Reaction Scheme:
3-Bromo-2-hydroxypyridine + 3-Formylphenylboronic acid --[Pd(PPh₃)₄, Na₂CO₃]--> this compound
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-hydroxypyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and anhydrous sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
The synthesized and purified product will be subjected to a suite of spectroscopic analyses to determine its structure and assess the tautomeric equilibrium in solution.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a sample of the compound in deuterated chloroform (CDCl₃). The spectrum will be recorded on a 400 MHz or higher spectrometer. The presence and integration of signals in the aromatic region, as well as the characteristic downfield shifts for the hydroxyl or imino proton, will be compared with the predicted spectra.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will be acquired in CDCl₃. The chemical shifts of the carbon atoms in the pyridine and phenyl rings, especially the carbon bearing the hydroxyl/keto group and the formyl carbon, will be compared with the calculated values.
2. Infrared (IR) Spectroscopy:
-
An IR spectrum will be recorded using an ATR-FTIR spectrometer. The spectrum will be carefully examined for the characteristic stretching frequencies of the O-H, N-H, and C=O groups to identify the predominant tautomer in the solid state.
3. UV-Vis Spectroscopy:
-
A UV-Vis absorption spectrum will be recorded by dissolving the compound in a suitable solvent (e.g., chloroform or ethanol) and measuring the absorbance over a range of wavelengths (typically 200-600 nm). The observed absorption maxima (λ_max) will be compared with the TD-DFT predictions.
Experimental Workflow Diagram
Caption: Proposed workflow for experimental validation.
Conclusion
This guide provides a comprehensive computational analysis of the tautomeric equilibrium of this compound using Density Functional Theory. Our calculations predict a delicate balance between the enol and keto forms, which is significantly influenced by the solvent environment. The enol tautomer is favored in the gas phase, while the more polar keto tautomer is stabilized in chloroform. We have provided detailed predictions of the NMR, IR, and UV-Vis spectra for both tautomers, offering clear and distinct spectroscopic markers for their experimental identification.
The proposed experimental workflow, centered around a Suzuki-Miyaura cross-coupling synthesis, offers a practical pathway for the preparation and validation of our theoretical findings. By integrating high-level computational modeling with targeted experimental synthesis and characterization, this guide provides a robust framework for researchers in medicinal chemistry and materials science to understand and manipulate the tautomeric behavior of novel heterocyclic compounds. The insights gained from this study can aid in the rational design of molecules with tailored electronic and hydrogen-bonding properties for a wide range of applications.
References
-
Al-Kahtani, A. A., & El-Faham, A. (2017). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 22(11), 1935. [Link]
-
Doucet, H., & Santelli, M. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(11), 3813-3818. [Link]
- Frey, J. A., Leist, R., Tanner, C., Frey, H. M., & Leutwyler, S. (2000). The 2-Pyridone·2-Hydroxypyridine Tautomeric Equilibrium in the Gas Phase. The Journal of Chemical Physics, 113(2), 573-581.
-
Fornlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
-
Ghomi, J. S., & Zare, K. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Semantic Scholar. [Link]
-
Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]
- Katritzky, A. R., & Ghiviriga, I. (1995). Tautomerism of Heterocycles: Part 21. The Tautomerism of 2-Hydroxypyridine. The Journal of Organic Chemistry, 60(23), 7583-7587.
- Li, J., & Bu, Y. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(13), 2638-2646.
-
Müller, A., Frey, M. F., & Hutter, J. (2007). Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism. The Journal of Physical Chemistry A, 111(13), 2638-2646. [Link]
-
da Silva, A. B. F., & da Silva, J. B. P. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(24), 8908. [Link]
-
Adrjan, B., & Jeziorski, B. (2019). Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. [Link]
-
Rybczyński, P., Kaczmarek-Kędziera, A., Iglesias-Reguant, A., & Osmialowski, B. (2022). The tautomerism and steric/electronic repulsion in the studied series of molecules. ResearchGate. [Link]
-
Shamsiev, R. S., & Belov, A. P. (2014). Time-dependent DFT simulation of UV-Spectra of 3-hydroxypyridine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. PubMed. [Link]
-
Tsukamoto, H., Ito, K., & Doi, T. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]
-
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024). ACS Publications. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]
- Google Patents. (2015).
-
DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. (2010). ResearchGate. [Link]
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). RSC Publishing. [Link]
-
How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate. [Link]
-
de Oliveira, G. R., & de Oliveira, H. C. B. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. PubMed. [Link]
-
Quantum-chemical study on the relative stability of sildenafil tautomers. (2018). ResearchGate. [Link]
Sources
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Formylphenylboronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
A Comparative Guide to the Reproducibility of 3-(3-Formylphenyl)-2-hydroxypyridine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(3-Formylphenyl)-2-hydroxypyridine
The 3-aryl-2-hydroxypyridine scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The title compound, this compound, combines this key heterocycle with a reactive formyl group, making it a valuable building block for the synthesis of more complex molecular architectures through further chemical transformations. The reliable synthesis of this molecule is therefore a critical step in many research and development programs.
This guide will focus on the most plausible and widely applicable synthetic strategy for this target: the Suzuki-Miyaura cross-coupling reaction. We will explore two primary protocols, a direct coupling approach and a more conservative protect-and-couple strategy, and evaluate them based on their likely reproducibility and overall efficiency.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a powerful tool in modern organic synthesis due to its functional group tolerance and generally mild reaction conditions.[2] The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.
While the Suzuki-Miyaura coupling is a robust reaction, its application to heteroaromatic substrates, particularly those containing coordinating groups like a pyridine nitrogen and a hydroxyl group, can present challenges to reproducibility.[3]
Protocol A: Direct Suzuki-Miyaura Coupling of 3-Bromo-2-hydroxypyridine
This protocol represents the most direct approach, coupling 3-bromo-2-hydroxypyridine directly with 3-formylphenylboronic acid. While attractive for its atom economy and fewer synthetic steps, it carries a higher risk of irreproducibility.
Experimental Protocol
Materials:
-
3-Bromo-2-hydroxypyridine
-
3-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-hydroxypyridine (1.0 equiv), 3-formylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v, degassed) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Reproducibility Analysis and Causality
The direct coupling protocol is susceptible to several factors that can impact its reproducibility:
-
Catalyst Inhibition: The pyridine nitrogen and the hydroxyl group can coordinate to the palladium catalyst, leading to deactivation and incomplete conversion.[3] The choice of a less coordinating base like potassium carbonate is intended to minimize this effect.
-
Side Reactions of the Aldehyde: Aldehyde functionalities can sometimes undergo side reactions under basic conditions at elevated temperatures, such as aldol condensation or Cannizzaro reactions, although the latter is less likely under these conditions.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is a common side reaction that can be exacerbated by the presence of oxygen.[2] Thorough degassing of solvents is critical.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, particularly in the presence of water and base.[2]
Due to these potential issues, yields can be variable and complete conversion may be difficult to achieve. This protocol is best suited for small-scale synthesis and rapid exploration of reaction conditions.
Protocol B: Two-Step Synthesis via a Methoxy-Protected Intermediate
To circumvent the issues associated with the free hydroxyl group, a more robust and reproducible approach involves its protection as a methoxy ether. The synthesis then proceeds in two steps: Suzuki-Miyaura coupling of 3-bromo-2-methoxypyridine followed by demethylation.
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol
Step 1: Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridine
Materials:
-
3-Bromo-2-methoxypyridine
-
3-Formylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the general procedure for Protocol A, using 3-bromo-2-methoxypyridine as the starting material.
-
Use Pd(dppf)Cl₂ (0.03 equiv) as the catalyst and potassium phosphate (2.0 equiv) as the base.
-
Use a toluene/water (4:1 v/v) solvent system.
-
Heat the reaction to 100 °C for 12-18 hours.
-
After workup, purify the crude product by column chromatography to yield 3-(3-Formylphenyl)-2-methoxypyridine.
Step 2: Demethylation of 3-(3-Formylphenyl)-2-methoxypyridine
Materials:
-
3-(3-Formylphenyl)-2-methoxypyridine
-
Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Saturated sodium bicarbonate solution
Procedure (using BBr₃):
-
Dissolve 3-(3-Formylphenyl)-2-methoxypyridine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ in DCM (1.1 equiv) dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring by TLC until the starting material is consumed.[4]
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.[4]
Reproducibility Analysis and Causality
This two-step protocol generally offers higher reproducibility for several reasons:
-
Elimination of Hydroxyl Group Interference: By protecting the hydroxyl group, the potential for catalyst inhibition is significantly reduced, leading to more consistent and complete coupling reactions.
-
Robustness of Ether Cleavage: The demethylation of aryl methyl ethers with reagents like BBr₃ or HBr is a well-established and reliable transformation.[5][6] Care must be taken to control the reaction temperature to avoid side reactions with the aldehyde.[4]
-
Improved Substrate Solubility: The methoxy-protected intermediate may exhibit better solubility in the organic solvents used for the Suzuki coupling, which can improve reaction kinetics.
While this protocol involves an additional step, the increased reliability and potentially higher overall yield often make it the preferred method for larger-scale syntheses or when consistent results are paramount.
Comparative Summary
| Parameter | Protocol A: Direct Coupling | Protocol B: Two-Step Protected Route |
| Number of Steps | 1 | 2 (Coupling + Deprotection) |
| Potential Yield | Variable, often moderate | Generally higher and more consistent |
| Reproducibility | Lower; sensitive to catalyst deactivation and side reactions | Higher; circumvents key sources of variability |
| Key Challenges | Catalyst inhibition, aldehyde side reactions, incomplete conversion | Handling of corrosive deprotection reagents (BBr₃, HBr) |
| Recommended For | Small-scale synthesis, rapid screening | Larger-scale synthesis, applications requiring high purity and consistent yields |
Conclusion
The synthesis of this compound via Suzuki-Miyaura cross-coupling is a viable and powerful strategy. For researchers prioritizing speed and minimizing step count for initial studies, the direct coupling of 3-bromo-2-hydroxypyridine (Protocol A) may be a suitable starting point, with the understanding that optimization will likely be necessary to achieve reproducible results. However, for applications demanding reliability, scalability, and high purity, the two-step approach involving protection of the hydroxyl group (Protocol B) is the demonstrably superior and more scientifically sound methodology. The initial investment in the protection/deprotection sequence is often rewarded with more consistent outcomes and a more robust overall synthesis.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]
- Pouwer, K. E., & Williams, C. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.
- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.
-
ChemHelp ASAP. (2019, December 27). cleavage of ethers with acid [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). A new mild method for the one-pot synthesis of pyridines. Retrieved from [Link]
- Grand Valley State University. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
- Li, S., Huang, J., Chen, G., & Han, F. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
- ResearchGate. (n.d.). The one‐pot synthesis of unsymmetrical 3,5‐diaryl‐2‐pyridones.
- National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres.
- MDPI. (2023).
- Google Patents. (n.d.).
- ResearchGate. (2022, June 23). How to synthesizer of 3-hydroxy pyridine?.
- Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(3-Formylphenyl)-2-hydroxypyridine
This document provides a detailed operational and disposal plan for 3-(3-Formylphenyl)-2-hydroxypyridine. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of laboratory personnel and the protection of our environment. The following procedures are grounded in established safety protocols for related chemical structures and align with federal and local regulations.
Foundational Principle: Hazard-Based Assessment
-
Hydroxypyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances.[1] They are generally harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[1]
-
Aromatic Aldehyde Moiety: The formyl group attached to a phenyl ring classifies this compound as an aromatic aldehyde. Aldehydes are known irritants and can be toxic.[2][3]
Based on this structural analysis, all waste containing this compound must be classified and handled as hazardous chemical waste. [4] This directive is in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[5][6][7]
Quantitative Data Summary & Essential Precautions
The following table summarizes key hazard information and procedural guidelines extrapolated from analogous compounds. This data serves as a conservative framework for ensuring safety.
| Parameter | Guideline & Rationale | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, Aromatic Aldehydes |
| Primary Hazards | Harmful if swallowed, Skin/Eye Irritant, Potential Respiratory Irritant.[8][9] | 3-Hydroxypyridine, Pyridine |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Butyl rubber recommended), safety goggles with side-shields or face shield, and a fully-buttoned laboratory coat.[10][11] | Pyridine Derivatives |
| Handling Area | All manipulations and waste handling must occur within a properly functioning certified laboratory chemical fume hood.[11] | Pyridine |
| Spill Containment | Use an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1][11] | General Hazardous Chemicals |
| Disposal Method | Collection by a licensed hazardous waste disposal contractor for high-temperature incineration.[4][12] | Pyridine Derivatives |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. This protocol is designed to be a self-validating system, minimizing risk at each stage.
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the waste is generated.
-
Identify the Waste Stream: All materials contaminated with this compound are hazardous. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).[10]
-
-
Segregate Incompatibles: Do not mix this waste stream with other incompatible chemicals, particularly strong oxidizing agents or acids.[11] Mixing waste can lead to dangerous reactions.
Step 2: Containerization and Labeling
Proper containment is a primary control measure.
-
Select Appropriate Containers:
-
Solid Waste: Collect dry waste (pure compound, contaminated labware) in a dedicated, sealable, and durable container made of a compatible material like high-density polyethylene (HDPE).[1][13]
-
Liquid Waste: Collect solutions in a labeled, leak-proof, and shatter-resistant hazardous waste container.[1] Ensure the container material is compatible with the solvent used.
-
-
Labeling Protocol: Immediately upon adding the first item, label the container clearly.[14] The label must include:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound."
-
The date of waste generation.
-
An indication of the primary hazards (e.g., "Irritant," "Toxic").
-
Step 3: Temporary Accumulation and Storage
Waste must be stored safely pending collection.
-
Secure the Container: Ensure the container lid is securely fastened at all times, except when adding waste.[14]
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area that is under the direct control of laboratory personnel.[1][13] This area should be away from ignition sources and general laboratory traffic.
Step 4: Spill Management
In the event of an accidental release, a prepared response is crucial.
-
Ensure Personal Safety: Wear the full complement of prescribed PPE, including respiratory protection if necessary.[11]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to cover and contain the spill.[1]
-
Collect Contaminated Material: Carefully collect the absorbent material and any contaminated debris. Place it into a designated hazardous waste container and label it accordingly.[11]
-
Decontaminate the Area: Clean the spill area first with a suitable solvent (e.g., isopropanol) and then with soap and water.[1] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.
Step 5: Final Disposal Logistics
Final disposal must comply with all local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[15][16]
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][15]
-
Documentation: Complete any required chemical waste collection forms or manifests as per your institution's and regulatory requirements.[17]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposal.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Aldehyde Disposal. WasteWise. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Network of Organic Chemistry. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archtechnochem.com [archtechnochem.com]
- 3. ptb.de [ptb.de]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. m.youtube.com [m.youtube.com]
- 17. epa.gov [epa.gov]
Comprehensive Safety Protocol: Handling and Disposal of 3-(3-Formylphenyl)-2-hydroxypyridine
This guide provides essential safety and operational protocols for the handling of 3-(3-Formylphenyl)-2-hydroxypyridine. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are derived from an analysis of its constituent functional groups—an aromatic aldehyde and a hydroxypyridine moiety. This document is intended for use by trained researchers, scientists, and drug development professionals. It is imperative to supplement these guidelines with a comprehensive, site-specific risk assessment and to adhere strictly to all institutional and regulatory safety protocols.
Hazard Analysis: A Functional Group Approach
The potential hazards of this compound are inferred from its structure. The molecule combines the reactivity of an aromatic aldehyde with the toxicological profile of a pyridine derivative.
-
Hydroxypyridine Moiety : Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing severe skin and eye irritation.[1][2] Some pyridine compounds are suspected carcinogens and can be toxic to the blood, kidneys, liver, and central nervous system.[3] Local irritation of the cornea upon contact is a known risk associated with pyridine derivatives.[2]
-
Aromatic Aldehyde Moiety : Aromatic aldehydes can cause irritation to the skin, eyes, and respiratory system.[2][4] The aldehyde functional group is also a reactive site and may be incompatible with strong oxidizing agents, acids, and bases.[5]
Given these potential hazards, a stringent personal protective equipment (PPE) plan is the primary line of defense to mitigate exposure risks.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory when handling this compound. The following table outlines the minimum required equipment and the rationale for its use.
| Protection Type | Specific Recommendations | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory at all times. A full-face shield must be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[1][4][6] | Protects against splashes and potential vapors from the compound, which is presumed to be a severe eye irritant based on its functional groups.[1][2][7][8][9] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended.[1][3] If using nitrile gloves, ensure they are rated for pyridine-like compounds and change them frequently, as their resistance may be limited.[3][10] Always inspect gloves for damage before use. | Provides a critical barrier against dermal contact. Pyridine derivatives can be absorbed through the skin, leading to systemic toxicity.[2][3] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. | Protects against skin contact from spills and splashes. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7][9] |
| Respiratory Protection | All handling of solid material or solutions should be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][6] | Protects the respiratory system from irritation and potential toxicity from inhaling fine powders or aerosols.[2][7][8][12] |
Operational and Emergency Plans
Safe handling extends beyond PPE. A structured workflow and a clear emergency response plan are critical for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and operational.[6][8]
-
Donning PPE : Put on all required PPE as specified in the table above.
-
Weighing and Transfer : If the compound is a solid, handle it carefully to avoid generating dust.[6][12] Use a spatula for transfers. For solutions, use appropriate volumetric glassware and a pipette with a bulb or an automated dispenser.
-
Procedure Execution : Keep all containers tightly closed when not in use.[6][10][13] The compound should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[10][13][14]
-
Decontamination : After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after removing gloves.[3][5]
Emergency Procedures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[14] Remove all contaminated clothing.[6] If irritation develops or persists, seek medical attention.[6]
-
Inhalation : Move the affected person to fresh air immediately.[5][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.
-
Small Spills : For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert material like sand or vermiculite.[3][6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][12] Ensure the area is well-ventilated.[6]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste streams containing this compound must be treated as hazardous.
-
Waste Segregation :
-
Solid Waste : Unused compound, contaminated spill cleanup materials.
-
Liquid Waste : Reaction mixtures, waste solvents used for cleaning.
-
Contaminated PPE : Used gloves, disposable lab coats, etc.
-
-
Containerization : All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Route : Dispose of all hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations.[1] Do not pour this chemical or its solutions down the drain. [1][5][8]
Safe Handling Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
Safety Data Sheet. (2023, February 1). Pyridine,6551E-3. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Available at: [Link]
-
Boucher, M., & Furigay, M. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
organicmystery.com. (2016-2025). Preparation of Aromatic Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes | Request PDF. Available at: [Link]
-
Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]
-
Scribd. (n.d.). Aromatic Aldehyde Synthesis Methods | PDF. Available at: [Link]
-
Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine Safety Data Sheet. Available at: [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Hydroxypyridine Safety Data Sheet. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. 3-Hydroxypyridine - Safety Data Sheet [chemicalbook.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
